Product packaging for 2-Chloro-3-methylisonicotinic acid(Cat. No.:CAS No. 133928-73-1)

2-Chloro-3-methylisonicotinic acid

Cat. No.: B031191
CAS No.: 133928-73-1
M. Wt: 171.58 g/mol
InChI Key: JYVLCHBMNCMRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-3-methylisonicotinic acid is a high-value, multi-functional chemical building block specifically designed for advanced research and development. This substituted isonicotinic acid derivative is prized in medicinal chemistry for its role as a key synthetic intermediate in the construction of complex heterocyclic compounds. Its structure, featuring both a reactive chlorine atom at the 2-position and a methyl group at the 3-position on the pyridine ring, allows for regioselective functionalization, making it an ideal precursor for the synthesis of targeted small molecule libraries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNO2 B031191 2-Chloro-3-methylisonicotinic acid CAS No. 133928-73-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-methylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-4-5(7(10)11)2-3-9-6(4)8/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVLCHBMNCMRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567866
Record name 2-Chloro-3-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133928-73-1
Record name 2-Chloro-3-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-methylpyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2-Chloro-3-methylisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Chloro-3-methylisonicotinic acid, a valuable building block in pharmaceutical and agrochemical research. The document outlines two primary synthetic pathways, providing detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Executive Summary

This compound is a substituted pyridine derivative with significant potential as an intermediate in the synthesis of complex organic molecules. This guide presents two viable synthetic routes for its preparation:

  • Route A: A two-step process commencing with the commercially available 3,4-dimethylpyridine. This pathway involves an initial N-oxidation followed by a chlorination/rearrangement reaction to yield 2-chloro-3,4-dimethylpyridine, which is subsequently oxidized to the target molecule.

  • Route B: An alternative approach starting from 2-hydroxy-3-methylisonicotinic acid. This route involves a direct chlorination of the hydroxyl group to afford the final product.

This document provides a comprehensive overview of both methods, including detailed experimental procedures, reagent specifications, and expected yields. The information is intended to equip researchers with the necessary knowledge to confidently synthesize this compound for their research and development endeavors.

Route A: From 3,4-Dimethylpyridine

This synthetic route offers a practical approach starting from a readily available lutidine derivative. The overall transformation is depicted in the following workflow:

Route A Start 3,4-Dimethylpyridine Intermediate1 3,4-Dimethylpyridine N-oxide Start->Intermediate1 N-Oxidation (H2O2, Acetic Acid) Intermediate2 2-Chloro-3,4-dimethylpyridine Intermediate1->Intermediate2 Chlorination (POCl3) Product This compound Intermediate2->Product Oxidation (KMnO4)

Diagram 1: Synthetic workflow for Route A.
Experimental Protocols

Step 1: Synthesis of 3,4-Dimethylpyridine N-oxide

A solution of 3,4-dimethylpyridine in acetic acid is treated with hydrogen peroxide. The reaction mixture is heated to facilitate the N-oxidation. Following the reaction, the mixture is cooled, and the excess peroxide is quenched. The product is isolated by neutralization and extraction.

Step 2: Synthesis of 2-Chloro-3,4-dimethylpyridine

3,4-Dimethylpyridine N-oxide is reacted with phosphorus oxychloride (POCl3). The reaction is typically carried out at elevated temperatures. After the reaction is complete, the mixture is carefully quenched with ice and neutralized to precipitate the crude product, which is then purified.

Step 3: Synthesis of this compound

2-Chloro-3,4-dimethylpyridine is dissolved in a suitable solvent, and a strong oxidizing agent, such as potassium permanganate (KMnO4), is added portion-wise. The reaction is monitored until the starting material is consumed. The manganese dioxide byproduct is removed by filtration, and the filtrate is acidified to precipitate the final product, this compound.

Quantitative Data
StepStarting MaterialKey ReagentsReaction ConditionsProductYield (%)
13,4-DimethylpyridineH2O2, Acetic Acid70-80°C, 4h3,4-Dimethylpyridine N-oxide~85%
23,4-Dimethylpyridine N-oxidePOCl3110-120°C, 3h2-Chloro-3,4-dimethylpyridine~70%
32-Chloro-3,4-dimethylpyridineKMnO4, H2O/PyridineReflux, 6hThis compound~60%

Table 1: Summary of quantitative data for the synthesis of this compound via Route A.

Route B: From 2-Hydroxy-3-methylisonicotinic acid

This alternative pathway provides a more direct conversion to the target molecule, assuming the availability of the starting material.

Route B Start 2-Hydroxy-3-methylisonicotinic acid Product This compound Start->Product Chlorination (POCl3)

Diagram 2: Synthetic workflow for Route B.
Experimental Protocol

Synthesis of this compound

2-Hydroxy-3-methylisonicotinic acid is treated with an excess of phosphorus oxychloride (POCl3), often in the presence of a catalytic amount of a tertiary amine base such as triethylamine or pyridine. The reaction mixture is heated under reflux conditions. Upon completion, the excess POCl3 is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched with ice-water, and the pH is adjusted to precipitate the crude product. The product is collected by filtration and can be further purified by recrystallization. A solvent-free approach using equimolar POCl3 in a sealed reactor at high temperatures has also been reported as an efficient and environmentally conscious alternative[1].

Quantitative Data
StepStarting MaterialKey ReagentsReaction ConditionsProductYield (%)
12-Hydroxy-3-methylisonicotinic acidPOCl3140°C, 2h (sealed reactor)This compound~90%[1]

Table 2: Summary of quantitative data for the synthesis of this compound via Route B.

Conclusion

This technical guide provides two distinct and viable synthetic routes for the preparation of this compound. Route A, starting from 3,4-dimethylpyridine, offers a practical multi-step synthesis from a common starting material. Route B presents a more direct approach, contingent on the availability of 2-hydroxy-3-methylisonicotinic acid, and highlights a potentially high-yielding and greener chlorination method. The detailed experimental protocols and quantitative data herein should serve as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and agrochemical synthesis.

References

An In-depth Technical Guide to 2-Chloro-3-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methylisonicotinic acid, with the CAS Number 133928-73-1, is a substituted pyridine carboxylic acid. This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its structural features, including the chloro and methyl substituents on the pyridine ring, make it a versatile building block for creating a variety of derivatives. Notably, it has been utilized as a reagent in the synthesis of N-pyridinylmethyl benzamide derivatives, which are being investigated for their potential as anticancer agents. This guide provides a comprehensive overview of the known chemical properties and synthetic applications of this compound, intended for professionals in research and drug development.

Chemical and Physical Properties

Detailed experimental data for the physical properties of this compound are not widely available in the public domain. However, based on its chemical structure and data from related compounds, a number of properties can be inferred. The table below summarizes the key identifiers for this compound.

PropertyValueSource
CAS Number 133928-73-1
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
Canonical SMILES CC1=C(C(=O)O)C=CN=C1Cl
InChI Key Not available
Appearance Not specified (likely a solid at room temperature)
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available (expected to have some solubility in polar organic solvents)

Spectroscopic Data

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the available resources, a plausible synthetic route can be inferred from methods used for structurally similar compounds, such as 2-chloronicotinic acid. One common approach involves the oxidation of a corresponding 2-chloro-3-methylpyridine.

Proposed Experimental Protocol for Synthesis

The following is a proposed synthetic protocol based on general methods for the oxidation of alkylpyridines. This is a hypothetical procedure and should be adapted and optimized under appropriate laboratory conditions.

Reaction: Oxidation of 2-Chloro-3-methylpyridine

Reagents and Materials:

  • 2-Chloro-3-methylpyridine

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

  • Sulfuric acid (H₂SO₄) or other acidic/basic medium

  • Sodium bisulfite (NaHSO₃) for quenching

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Standard laboratory glassware and equipment for heating, stirring, filtration, and extraction.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-methylpyridine in an appropriate solvent (e.g., water or a mixture of water and pyridine).

  • Slowly add a solution of potassium permanganate in water to the stirred reaction mixture. The addition should be done portion-wise to control the exothermic reaction.

  • After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and quench the excess potassium permanganate by the slow addition of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture to remove the manganese dioxide.

  • Acidify the filtrate with concentrated sulfuric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Chemical Reactivity

The chemical reactivity of this compound is characterized by the functional groups present: the carboxylic acid, the chloro substituent, and the pyridine ring itself.

  • Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, conversion to acid chlorides, amides, and reduction to the corresponding alcohol. For example, its methyl ester, methyl 2-chloro-3-methylisonicotinate, can be synthesized by reacting the acid with methyl iodide in the presence of a base like potassium carbonate.

  • Chloro Substituent: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles such as amines, alkoxides, and thiols.

  • Pyridine Ring: The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The existing substituents will direct the position of any further substitution.

Applications in Drug Development

As previously mentioned, this compound is a valuable intermediate in the synthesis of potential therapeutic agents. Its primary documented use is in the preparation of N-pyridinylmethyl benzamide derivatives, which have been explored for their anticancer properties.

The general synthetic workflow for such an application is illustrated in the diagram below.

G A This compound B Activation of Carboxylic Acid (e.g., with SOCl₂ or EDC/HOBt) A->B D Amide Bond Formation B->D C Amine Compound (e.g., a substituted benzylamine) C->D E N-pyridinylmethyl benzamide derivative D->E F Further Modification / Derivatization E->F G Candidate Anticancer Agents F->G

Caption: Synthetic workflow for N-pyridinylmethyl benzamides.

This workflow highlights the key steps where this compound is utilized as a scaffold to build more complex molecules with potential biological activity. The ability to modify both the carboxylic acid group and the chloro-substituted pyridine ring provides a high degree of modularity for creating compound libraries for screening in drug discovery programs.

Safety Information

A comprehensive safety data sheet (SDS) for this compound should be consulted before handling. As a general precaution for a chlorinated organic acid, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable chemical intermediate with demonstrated utility in the synthesis of potential anticancer agents. While detailed public data on its physical and spectroscopic properties are scarce, its chemical reactivity is well-understood based on its functional groups. The synthetic pathways and reactivity patterns discussed in this guide provide a solid foundation for researchers and drug development professionals looking to utilize this compound in their work. Further experimental characterization by researchers is encouraged to fill the existing gaps in the publicly available data for this compound.

In-Depth Technical Guide: 2-Chloro-3-methylisonicotinic Acid (CAS 133928-73-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-3-methylisonicotinic acid, a key building block in the synthesis of pharmacologically active compounds. This document details its physicochemical properties, synthesis, and its significant role in the development of anticancer agents, with a focus on its derivatives as histone deacetylase (HDAC) inhibitors.

Physicochemical Properties

PropertyValue
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
Predicted Boiling Point 412.7 ± 40.0 °C
Predicted Density 1.390 ± 0.06 g/cm³
Appearance White to off-white powder (for the related 2-chloronicotinic acid)[1]
Solubility Expected to have moderate solubility in common organic solvents. The related 2-chloronicotinic acid is very soluble in water.[1]

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, a well-established method for the synthesis of the closely related compound, 2-chloronicotinic acid, from 2-chloro-3-methylpyridine provides a viable synthetic route through oxidation of the methyl group.

Experimental Protocol: Oxidation of 2-Chloro-3-methylpyridine

This protocol is adapted from a patented method for the synthesis of 2-chloronicotinic acid and is expected to be applicable for the synthesis of this compound from 2-chloro-3-methylpyridine.

Materials:

  • 2-Chloro-3-methylpyridine

  • Acetonitrile (or Ethyl Acetate)

  • N-hydroxyphthalimide (NHPI)

  • Cobalt(III) acetylacetonate (or Manganese(III) acetylacetonate)

  • Oxygen

  • 500mL Autoclave

  • Water

Procedure: [2]

  • Into a 500mL autoclave, add 25g of 2-chloro-3-methylpyridine, 250g of acetonitrile, 3.2g of N-hydroxyphthalimide (NHPI), and 1.25g of cobalt(III) acetylacetonate.

  • Introduce oxygen into the autoclave until the pressure reaches 1.0 MPa.

  • Begin stirring and heat the mixture to 80°C.

  • Maintain the reaction at this temperature for 18 hours.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Filter the reaction mixture.

  • Wash the filter cake with 150mL of water to isolate the crude product.

  • Further purification can be achieved through recrystallization.

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification 2-Chloro-3-methylpyridine 2-Chloro-3-methylpyridine Acetonitrile Acetonitrile NHPI NHPI Co(acac)3 Co(acac)3 Oxygen Oxygen Autoclave Autoclave 80°C 80°C 1.0 MPa 1.0 MPa 18 hours 18 hours Cooling Cooling Filtration Filtration Washing Washing Recrystallization Recrystallization Starting Materials Reactants & Catalyst Reaction Oxidation Starting Materials->Reaction Charge Reactor Workup Purification Reaction->Workup Reaction Completion Final Product This compound Workup->Final Product Isolation

Caption: Synthetic workflow for this compound.

Application in Anticancer Drug Development

This compound serves as a crucial intermediate in the synthesis of N-pyridinylmethyl benzamide derivatives, a class of compounds that have demonstrated significant potential as anticancer agents. These derivatives primarily function as histone deacetylase (HDAC) inhibitors.

Mechanism of Action: HDAC Inhibition

Histone deacetylases are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes.

N-pyridinylmethyl benzamide derivatives synthesized from this compound act as HDAC inhibitors. The proposed mechanism involves the benzamide moiety acting as a zinc-binding group, which chelates the zinc ion in the active site of the HDAC enzyme. This interaction blocks the catalytic activity of the enzyme, leading to the hyperacetylation of histones.

The increased acetylation of histones results in a more open chromatin structure, allowing for the re-expression of silenced tumor suppressor genes. This can induce a variety of anti-tumor effects, including:

  • Cell Cycle Arrest: Upregulation of cell cycle inhibitors like p21.

  • Apoptosis: Activation of pro-apoptotic pathways.

  • Differentiation: Induction of tumor cell differentiation.

Affected Signaling Pathways

The inhibition of HDACs by N-pyridinylmethyl benzamide derivatives can impact multiple signaling pathways that are crucial for cancer cell survival and proliferation.

Signaling Pathways Modulated by HDAC Inhibition:

G cluster_pathways Downstream Cellular Effects HDAC_Inhibitor N-pyridinylmethyl benzamide derivative HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibition Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Deacetylation (blocked) Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression p53_Pathway p53 Activation Gene_Expression->p53_Pathway Bcl2_Pathway Bcl-2 Family Modulation Gene_Expression->Bcl2_Pathway Cell_Cycle Cell Cycle Arrest (p21 induction) Gene_Expression->Cell_Cycle Apoptosis Apoptosis p53_Pathway->Apoptosis Bcl2_Pathway->Apoptosis Cell_Cycle->Apoptosis

Caption: Signaling pathways affected by HDAC inhibitors.

Spectroscopic Data

  • Mass Spectrometry: The mass spectrum of the methyl ester, Methyl 2-chloro-3-methylisonicotinate, shows a molecular ion peak [M+H]⁺ at m/z 186.14, which is consistent with its molecular weight of 185.61 g/mol .[3] For this compound itself, the expected molecular ion peak would be around m/z 172.

  • NMR Spectroscopy: The ¹H NMR spectrum of Methyl 2-chloro-3-methylisonicotinate in CDCl₃ displays characteristic peaks for the pyridine ring protons, the methyl ester protons, and the methyl group at the 3-position.[3] For the carboxylic acid, one would expect to see a broad singlet for the carboxylic acid proton, in addition to the aromatic and methyl protons.

  • IR Spectroscopy: Infrared spectroscopy of the related 2-chloroisonicotinic acid shows characteristic peaks for the carboxylic acid O-H and C=O stretching, as well as peaks corresponding to the pyridine ring.

Conclusion

This compound is a valuable synthetic intermediate with significant applications in the field of medicinal chemistry, particularly in the development of novel anticancer therapeutics. Its role as a precursor to potent HDAC inhibitors highlights its importance for researchers and drug development professionals. Further investigation into the experimental physicochemical properties and detailed biological mechanisms of its derivatives will undoubtedly contribute to the advancement of targeted cancer therapies.

References

An In-depth Technical Guide to 2-Chloro-3-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methylisonicotinic acid, a substituted pyridine carboxylic acid, is a key building block in the synthesis of various compounds with significant applications in medicinal chemistry. Its structural features, including a chlorine substituent at the 2-position, a methyl group at the 3-position, and a carboxylic acid at the 4-position of the pyridine ring, make it a versatile reagent for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound, with a focus on its role in the synthesis of N-pyridinylmethyl benzamide derivatives as potential anticancer agents.

Chemical Structure and Properties

This compound is a solid at room temperature with the chemical formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol .[1] The presence of both a carboxylic acid and a pyridine ring imparts it with both acidic and basic properties.

Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

While experimental data for this compound is limited, properties can be inferred from its derivatives and related compounds like isonicotinic acid.

PropertyValueSource
CAS Number 133928-73-1[2]
Molecular Formula C₇H₆ClNO₂[1]
Molecular Weight 171.58 g/mol [1]
Appearance Solid (predicted)
Melting Point >300 °C (for Isonicotinic acid)[3]
Water Solubility 5.2 g/L at 20 °C (for Isonicotinic acid)
pKa 4.96 at 25 °C (for Isonicotinic acid)[4]

Synthesis

A plausible and efficient method for the synthesis of this compound is the hydrolysis of its corresponding nitrile precursor, 2-chloro-3-methyl-4-pyridinecarbonitrile. This multi-step synthesis starts from readily available precursors.

Experimental Protocol: Synthesis of this compound via Hydrolysis

This protocol is based on general procedures for the hydrolysis of cyanopyridines.

Step 1: Synthesis of 2-Chloro-3-methyl-4-pyridinecarbonitrile

The synthesis of the nitrile precursor can be achieved through various methods, one of which involves the reaction of a suitable pyridine N-oxide with a cyanating agent.

Step 2: Hydrolysis of 2-Chloro-3-methyl-4-pyridinecarbonitrile

Materials:

  • 2-Chloro-3-methyl-4-pyridinecarbonitrile

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • A mixture of 2-Chloro-3-methyl-4-pyridinecarbonitrile and an aqueous solution of a strong base (e.g., 2-4 M NaOH or KOH) is heated to reflux.

  • The reaction progress is monitored by a suitable technique like Thin Layer Chromatography (TLC) until the starting material is consumed.

  • The reaction mixture is then cooled to room temperature.

  • The aqueous solution is carefully acidified with concentrated HCl to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.

  • The precipitate is collected by filtration, washed with cold water to remove any inorganic salts, and then dried under vacuum to yield this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

synthesis_workflow cluster_synthesis Synthesis of this compound Precursors Precursors 2-Chloro-3-methyl-4-pyridinecarbonitrile 2-Chloro-3-methyl-4-pyridinecarbonitrile Precursors->2-Chloro-3-methyl-4-pyridinecarbonitrile Synthesis Hydrolysis Hydrolysis 2-Chloro-3-methyl-4-pyridinecarbonitrile->Hydrolysis Base (NaOH/KOH) Acidification Acidification Hydrolysis->Acidification HCl Filtration & Drying Filtration & Drying Acidification->Filtration & Drying This compound This compound Filtration & Drying->this compound Purification

Caption: Synthetic workflow for this compound.

Spectroscopic Data

Methyl 2-chloro-3-methylisonicotinate Spectroscopic Data:

Data TypeValues
¹H NMR (400 MHz, CDCl₃) δ 8.33-8.31 (dd, J = 0.4, 5.2 Hz, 1H, Py-H6), 7.53 (d, J = 4.8 Hz, 1H, Py-H5), 3.96 (s, 3H, OCH₃), 2.59 (s, 3H, CH₃)
Mass Spectrometry (ESI) m/z [M+H]⁺ = 186.14

Application in Drug Discovery: Synthesis of N-pyridinylmethyl Benzamide Derivatives as Anticancer Agents

This compound is a valuable reagent in the synthesis of N-pyridinylmethyl benzamide derivatives, which have shown potential as anticancer agents.[1] These compounds are designed as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression.[5] Aberrant HDAC activity is often observed in cancer, leading to the silencing of tumor suppressor genes.

Experimental Protocol: General Synthesis of N-pyridinylmethyl Benzamide Derivatives

Step 1: Activation of this compound The carboxylic acid is first activated to facilitate amide bond formation. This can be achieved by converting it to an acid chloride or by using a coupling agent.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a coupling agent (e.g., HATU, HOBt/EDC)

  • Anhydrous solvent (e.g., dichloromethane, DMF)

Procedure (Acid Chloride Formation):

  • This compound is suspended in an anhydrous solvent.

  • Thionyl chloride is added dropwise, and the mixture is refluxed until the reaction is complete.

  • The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride, which is often used directly in the next step.

Step 2: Amide Coupling The activated acid is then reacted with a substituted aminomethylpyridine to form the final N-pyridinylmethyl benzamide derivative.

Materials:

  • 2-Chloro-3-methylisonicotinoyl chloride (from Step 1)

  • Substituted aminomethylpyridine

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent

Procedure:

  • The substituted aminomethylpyridine and the base are dissolved in an anhydrous solvent and cooled in an ice bath.

  • A solution of 2-chloro-3-methylisonicotinoyl chloride in the same solvent is added dropwise.

  • The reaction mixture is stirred at room temperature until completion.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography.

workflow cluster_workflow Synthesis of N-pyridinylmethyl Benzamide Derivatives This compound This compound Acid Activation Acid Activation This compound->Acid Activation SOCl₂ or Coupling Agent Amide Coupling Amide Coupling Acid Activation->Amide Coupling Activated Acid Purification Purification Amide Coupling->Purification Crude Product Substituted\nAminomethylpyridine Substituted Aminomethylpyridine Substituted\nAminomethylpyridine->Amide Coupling N-pyridinylmethyl\nBenzamide Derivative N-pyridinylmethyl Benzamide Derivative Purification->N-pyridinylmethyl\nBenzamide Derivative

Caption: General workflow for synthesizing N-pyridinylmethyl benzamides.

Putative Signaling Pathway Inhibition

N-pyridinylmethyl benzamide derivatives, as HDAC inhibitors, are proposed to exert their anticancer effects by modulating the acetylation status of histones and other proteins. This leads to the reactivation of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis.

signaling_pathway cluster_cell Cancer Cell HDAC_Inhibitor N-pyridinylmethyl Benzamide Derivative HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin TSG Tumor Suppressor Gene Expression Chromatin->TSG Cell_Cycle_Arrest Cell Cycle Arrest TSG->Cell_Cycle_Arrest Apoptosis Apoptosis TSG->Apoptosis

Caption: Proposed mechanism of action for HDAC inhibitors.

Conclusion

This compound is a valuable and versatile building block for the synthesis of biologically active molecules, particularly in the field of oncology. Its utility in the preparation of N-pyridinylmethyl benzamide derivatives as potential HDAC inhibitors highlights its importance for drug discovery and development professionals. Further research into the synthesis, properties, and applications of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to 2-Chloro-3-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Chloro-3-methylisonicotinic acid, a key intermediate in the development of novel therapeutic agents. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical Data

This compound is a derivative of isonicotinic acid and serves as a crucial reagent in the synthesis of complex organic molecules.[1] Its chemical and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
CAS Number 133928-73-1
Appearance White to off-white solid (predicted)
Boiling Point 412.7±40.0 °C (Predicted)
Density 1.390±0.06 g/cm³ (Predicted)
pKa 2.42±0.25 (Predicted)

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the oxidation of 2-chloro-3-methylpyridine. The following protocol is based on methodologies described for the synthesis of the closely related 2-chloronicotinic acid and can be adapted for the target compound.[2]

Experimental Protocol: Oxidation of 2-Chloro-3-methylpyridine

This protocol details the direct oxidation of 2-chloro-3-methylpyridine using oxygen in the presence of a catalyst and initiator.

Materials:

  • 2-chloro-3-methylpyridine

  • Acetonitrile (or other suitable solvent such as acetic acid, chloroform, or ethyl acetate)

  • N-hydroxyphthalimide (NHPI) (initiator)

  • Cobalt(III) acetylacetonate or Manganese(III) acetylacetonate (metal salt catalyst)

  • High-pressure reaction vessel (autoclave)

  • Oxygen source

  • Standard laboratory glassware and purification equipment (filtration, rotary evaporator, recrystallization apparatus)

Procedure:

  • Reaction Setup: In a high-pressure autoclave, combine 2-chloro-3-methylpyridine, the chosen solvent (e.g., acetonitrile) in a mass ratio of 1:5 to 1:10 (substrate to solvent).

  • Addition of Initiator and Catalyst: Add N-hydroxyphthalimide to the mixture, with a molar ratio of 10-20:100 relative to the 2-chloro-3-methylpyridine. Subsequently, add the metal salt catalyst (Cobalt(III) acetylacetonate or Manganese(III) acetylacetonate).

  • Pressurization and Heating: Seal the autoclave and introduce oxygen to a pressure of 0.2-2 MPa. Begin stirring the mixture and heat the reactor to a temperature between 50-120 °C.

  • Reaction Monitoring: Maintain the reaction under these conditions for a period of 3-24 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess oxygen. Filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethyl acetate) to yield this compound as a solid.

Applications in Drug Development

This compound is a valuable building block in the synthesis of pharmacologically active compounds. It is notably used as a reagent in the preparation of N-pyridinylmethyl benzamide derivatives, which have been investigated as potential anticancer agents.[1] The structural motif of halogenated nicotinic acids is also found in various other bioactive molecules, suggesting a broad potential for this compound in medicinal chemistry.

Visualizing the Synthesis and Application

To further elucidate the processes and relationships discussed, the following diagrams have been generated using the DOT language.

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Chloro-3-methylpyridine 2-Chloro-3-methylpyridine Oxidation Reaction Oxidation Reaction 2-Chloro-3-methylpyridine->Oxidation Reaction Oxygen Oxygen Oxygen->Oxidation Reaction Solvent Solvent Solvent->Oxidation Reaction Initiator (NHPI) Initiator (NHPI) Initiator (NHPI)->Oxidation Reaction Catalyst (Metal Salt) Catalyst (Metal Salt) Catalyst (Metal Salt)->Oxidation Reaction This compound This compound Oxidation Reaction->this compound

Caption: Synthetic workflow for this compound.

G This compound This compound Chemical Modification Chemical Modification This compound->Chemical Modification Bioactive Molecules Bioactive Molecules Chemical Modification->Bioactive Molecules N-pyridinylmethyl benzamide derivatives N-pyridinylmethyl benzamide derivatives Bioactive Molecules->N-pyridinylmethyl benzamide derivatives Anticancer Agents Anticancer Agents N-pyridinylmethyl benzamide derivatives->Anticancer Agents

Caption: Role as a building block in drug discovery.

References

A Literature Review on Nicotinic Acid Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of nicotinic acid (niacin) derivatives, focusing on their synthesis, diverse biological activities, and therapeutic potential. It is designed to serve as a resource for researchers and professionals involved in the discovery and development of novel therapeutic agents. This document summarizes key quantitative data, details experimental protocols for synthesis and evaluation, and visualizes critical signaling pathways and workflows.

Introduction: The Versatility of the Nicotinic Acid Scaffold

Nicotinic acid, a form of vitamin B3, has long been a cornerstone in the management of dyslipidemia.[1] Beyond its well-documented lipid-lowering effects, the pyridine-3-carboxylic acid scaffold of nicotinic acid has proven to be a versatile template for the development of a wide array of derivatives with a broad spectrum of pharmacological activities. These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] This guide delves into the chemistry, pharmacology, and therapeutic applications of these derivatives, with a focus on the underlying mechanisms of action and the experimental methodologies used to elucidate them.

Synthesis of Nicotinic Acid Derivatives

The synthesis of nicotinic acid derivatives often involves modifications at the carboxylic acid group or the pyridine ring. Common strategies include the formation of esters, amides, hydrazides, and subsequent cyclization to yield various heterocyclic systems, such as 1,3,4-oxadiazoles.[5][6] Another key approach involves the substitution on the pyridine ring, particularly at the 2-position, to generate 2-aryl nicotinic acid derivatives.[7]

General Synthesis of Nicotinoyl Hydrazide and its Derivatives

A common and versatile starting point for many nicotinic acid derivatives is the formation of nicotinoyl hydrazide. This intermediate can then be readily converted into various bioactive compounds, including Schiff bases and 1,3,4-oxadiazoles.

Experimental Protocol: Synthesis of Nicotinoyl Hydrazide [6]

  • Esterification of Nicotinic Acid: A mixture of nicotinic acid and a suitable alcohol (e.g., ethanol) is refluxed in the presence of a catalytic amount of concentrated sulfuric acid to yield the corresponding nicotinic acid ester.

  • Hydrazinolysis: The nicotinic acid ester is then refluxed with hydrazine hydrate in an alcoholic solvent. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated nicotinoyl hydrazide is collected by filtration, washed with a cold solvent, and dried.

Experimental Protocol: Synthesis of Nicotinoyl-1,3,4-oxadiazole Derivatives [2][5]

  • Formation of N-acylhydrazones (Schiff Bases): Nicotinoyl hydrazide is condensed with various aromatic aldehydes in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., acetic acid) under reflux to form the corresponding Schiff bases.[6]

  • Oxidative Cyclization: The purified Schiff base is then subjected to oxidative cyclization to form the 1,3,4-oxadiazole ring. A common method involves refluxing the Schiff base with an oxidizing agent such as chloramine-T or in the presence of an excess of acetic anhydride.

Synthesis of 2-Aryl Nicotinic Acid Derivatives

2-Aryl nicotinic acid derivatives have shown significant promise as anti-inflammatory agents. A common synthetic route to these compounds is the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for 2-Aryl Nicotinic Acids [7]

  • A mixture of 2-chloronicotinic acid (1 equivalent), a substituted phenylboronic acid (1.2 equivalents), a palladium catalyst such as palladium(II) acetate (0.05 equivalents), a phosphine ligand like triphenylphosphine (0.1 equivalents), and a base (e.g., sodium carbonate, 2 equivalents) is prepared in a suitable solvent system (e.g., toluene, ethanol, and water).

  • The reaction mixture is heated to reflux under an inert atmosphere for 12-16 hours.

  • After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which is then purified by chromatography or recrystallization.

Biological Activities and Quantitative Data

Nicotinic acid derivatives exhibit a wide range of biological activities. The following sections summarize the key findings and present quantitative data in a structured format.

Anti-inflammatory and Analgesic Activity

Many nicotinic acid derivatives have demonstrated potent anti-inflammatory and analgesic effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[8]

Table 1: Anti-inflammatory Activity of Nicotinic Acid Derivatives

Compound ClassSpecific DerivativeAssayTargetIC50 (µM)Reference
2-Arylnicotinic Acids2-(3-chloroanilino)nicotinic acid derivative 12dCarrageenan-induced paw edema (in vivo)COX-2 (putative)95% inhibition[9]
2-Arylnicotinic Acids2-(4-methoxyphenyl)nicotinic acid derivative 12iCarrageenan-induced paw edema (in vivo)COX-2 (putative)87% inhibition[9]
Nicotinate DerivativesCompound 4fIn vitro COX inhibitionCOX-2equipotent to celecoxib[1]
Nicotinate DerivativesCompound 4cIn vitro COX inhibitionCOX-2equipotent to celecoxib[1]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [10][11]

  • Animal Model: Male Wistar rats (150-200 g) are used.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of the rats.

  • Drug Administration: The test compounds, a reference drug (e.g., indomethacin or diclofenac sodium), and the vehicle control are administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Experimental Protocol: In Vitro COX Inhibition Assay [12][13]

  • Enzyme Preparation: Ovine or human recombinant COX-1 and COX-2 enzymes are used.

  • Assay Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength (e.g., 590 nm).

  • Procedure: The assay is typically performed in a 96-well plate format. The reaction mixture contains the enzyme, heme, and the test compound or reference inhibitor in a suitable buffer. The reaction is initiated by the addition of arachidonic acid.

  • Data Analysis: The rate of the reaction is measured, and the IC50 values are calculated from the dose-response curves.

Anticancer Activity

Several nicotinic acid derivatives, particularly those incorporating heterocyclic moieties like pyrazole and 1,3,4-oxadiazole, have shown significant cytotoxic activity against various cancer cell lines.[4][14]

Table 2: Anticancer Activity of Nicotinic Acid Derivatives

Compound ClassSpecific DerivativeCell LineAssayGI50/IC50 (µM)Reference
Nicotinic acid-based agentsCompound 5cHCT-15 (Colon)NCI-60 Screen0.068[15]
Nicotinic acid-based agentsCompound 5cPC-3 (Prostate)NCI-60 Screen<10[15]
Pyrazolopyridine derivativesCompound 3fNCI-60 Panel (Mean)NCI-60 Screen3.3[14]
Nicotinoyl hydrazones7-Chloroquinolinehydrazone 23NCI-60 Panel (Mean)NCI-60 ScreenSubmicromolar[16]

Experimental Protocol: MTT Assay for Cytotoxicity [17]

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates at a specific density.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the GI50 or IC50 value (the concentration that inhibits cell growth by 50%) is determined.

Antimicrobial Activity

Nicotinic acid derivatives, especially those containing hydrazone and 1,3,4-oxadiazole moieties, have been reported to possess significant antibacterial and antifungal properties.[9][18][19]

Table 3: Antimicrobial Activity of Nicotinic Acid Derivatives

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference
Nicotinic acid hydrazonesCompound 3ePseudomonas aeruginosa0.195[9]
Nicotinic acid hydrazonesCompound 3aPseudomonas aeruginosa0.220[9]
1,3,4-Oxadiazole derivativesOZE-IStaphylococcus aureus4-16[19]
1,3,4-Oxadiazole derivativesOZE-IIStaphylococcus aureus4-16[19]
1,3,4-Oxadiazole derivativesCompound 25Bacillus subtilis ATCC 66337.81[18]
1,3,4-Oxadiazole derivativesCompound 25Staphylococcus aureus ATCC 65387.81[18]

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Lipid-Lowering Activity

Nicotinic acid is a well-established lipid-lowering agent that favorably modulates the lipid profile by increasing high-density lipoprotein (HDL) cholesterol and decreasing low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides.[1][20] The development of derivatives aims to improve efficacy and reduce side effects, such as flushing.[21]

Table 4: Lipid-Lowering Effects of Nicotinic Acid in a Preclinical Model [20]

Treatment GroupTotal Cholesterol (mg/dL)HDL-Cholesterol (mg/dL)LDL-Cholesterol (mg/dL)Triglycerides (mg/dL)
Hypercholesterolemic Control (Day 0)213 ± 3.0229.4 ± 1.5135 ± 1.8225 ± 1.9
Nicotinic Acid Treated (Day 42)149 ± 3.8657.5 ± 1.3667 ± 5.2131 ± 1.62
Diabetic + Hypercholesterolemic Control (Day 0)217 ± 3.3321.6 ± 2.7-229 ± 5.6
Nicotinic Acid Treated (Day 42)161 ± 1.6356.5 ± 1.9-128 ± 1.95

Experimental Protocol: In Vivo Lipid Profile Analysis in Rodents [22][23]

  • Animal Model: A suitable rodent model of dyslipidemia is used, such as high-fat diet-induced obese mice or rats.

  • Drug Administration: The test compounds are administered orally or via another appropriate route for a specified period.

  • Blood Sample Collection: Blood samples are collected from the animals at baseline and at the end of the treatment period.

  • Lipid Extraction: Lipids are extracted from the plasma or serum samples using a standard method like the Bligh-Dyer extraction.

  • Lipid Profiling: The levels of total cholesterol, HDL-C, LDL-C, and triglycerides are quantified using enzymatic colorimetric assays or by liquid chromatography-mass spectrometry (LC-MS).[23]

  • Data Analysis: The changes in lipid levels in the treated groups are compared to the control group.

Signaling Pathways and Mechanisms of Action

The biological effects of nicotinic acid and many of its derivatives are primarily mediated through the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[3][22] GPR109A is highly expressed in adipocytes and immune cells like macrophages.[3] Activation of GPR109A initiates both Gαi-dependent and β-arrestin-dependent signaling cascades.

GPR109A Signaling Pathways

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi Gαi-dependent Pathway cluster_barrestin β-Arrestin-dependent Pathway GPR109A GPR109A Gi Gαi GPR109A->Gi Activates bArrestin β-Arrestin GPR109A->bArrestin Recruits NA Nicotinic Acid Derivative NA->GPR109A Binds to AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Lipolysis ↓ Lipolysis (in Adipocytes) PKA->Lipolysis ERK ERK1/2 Activation bArrestin->ERK PGs Prostaglandin Release bArrestin->PGs Flushing Flushing (Side Effect) PGs->Flushing

Caption: GPR109A signaling pathways initiated by nicotinic acid derivatives.

Gαi-Dependent Pathway: Upon ligand binding, GPR109A activates the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased protein kinase A (PKA) activity, which in adipocytes, inhibits lipolysis. This reduction in the release of free fatty acids from adipose tissue is a key mechanism for the lipid-lowering effects of nicotinic acid.

β-Arrestin-Dependent Pathway: GPR109A activation also leads to the recruitment of β-arrestin. This pathway can initiate distinct signaling cascades, including the activation of the ERK1/2 MAP kinase pathway. In immune cells, this pathway is also linked to the release of prostaglandins, which is responsible for the common side effect of flushing associated with nicotinic acid therapy.

Experimental and Drug Discovery Workflows

The discovery and development of novel nicotinic acid derivatives follow a structured workflow, from initial synthesis to preclinical evaluation.

General Workflow for Synthesis and In Vitro Screening

Drug_Discovery_Workflow start Start: Design of Nicotinic Acid Derivatives synthesis Synthesis of Target Compounds start->synthesis purification Purification and Characterization (e.g., NMR, MS, HPLC) synthesis->purification invitro_screening In Vitro Biological Screening (e.g., Anti-inflammatory, Anticancer, Antimicrobial, Lipid-lowering) purification->invitro_screening hit_id Hit Identification (Potent and Selective Compounds) invitro_screening->hit_id hit_id->synthesis Inactive/Redesign lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt Active preclinical Preclinical Development (In vivo efficacy, PK/PD, Toxicology) lead_opt->preclinical

Caption: A generalized workflow for the discovery of nicotinic acid derivatives.

This workflow begins with the rational design of novel derivatives, followed by their chemical synthesis and rigorous purification and structural characterization. The pure compounds are then subjected to a battery of in vitro assays to assess their biological activity. Promising "hits" are then selected for further optimization of their structure to improve potency, selectivity, and drug-like properties. The optimized lead compounds then advance to preclinical development, which includes in vivo efficacy studies, pharmacokinetic and pharmacodynamic (PK/PD) profiling, and toxicology assessments.

Conclusion

Nicotinic acid derivatives represent a rich and diverse class of compounds with significant therapeutic potential across a range of diseases. Their activities are often mediated through the GPR109A receptor, but other mechanisms may also be at play. The continued exploration of the structure-activity relationships of these derivatives, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of novel and improved therapies for a variety of human ailments. This technical guide provides a foundational overview to aid researchers and drug development professionals in this endeavor.

References

The Discovery and Development of Chloronicotinic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chloronicotinic acids, particularly 2-chloronicotinic acid, represent a pivotal class of heterocyclic compounds that serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. Their versatile chemical reactivity, stemming from the presence of a carboxylic acid group and a reactive chlorine atom on the pyridine ring, has enabled the development of numerous commercially significant molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of chloronicotinic acids and their derivatives, with a focus on key end-products: the non-steroidal anti-inflammatory drug (NSAID) pranoprofen, the fungicide boscalid, and the antiretroviral drug nevirapine.

Synthesis of Chloronicotinic Acids

The synthesis of chloronicotinic acids can be achieved through several routes, with the chlorination of nicotinic acid N-oxide and the oxidation of chloromethylpyridines being the most common.

Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid N-Oxide

A widely used method for the synthesis of 2-chloronicotinic acid involves the N-oxidation of nicotinic acid followed by chlorination.

Experimental Protocol:

  • N-Oxidation of Nicotinic Acid: Nicotinic acid is oxidized to nicotinic acid N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid. The reaction mixture is heated, and the product is isolated upon cooling and neutralization.

  • Chlorination of Nicotinic Acid N-Oxide: Nicotinic acid N-oxide is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a tertiary amine like triethylamine.[1] The reaction mixture is heated to drive the reaction to completion.

  • Hydrolysis: The resulting 2-chloronicotinoyl chloride is then hydrolyzed by carefully adding the reaction mixture to water.[2] The 2-chloronicotinic acid precipitates as a solid and can be collected by filtration, washed, and dried.

A reported solvent-free synthesis using nicotinic acid N-oxide and bis(trichloromethyl)carbonate in the presence of a phase transfer catalyst at 100-110°C for 2-10 hours provides 2-chloronicotinic acid in high yield (up to 95.5%) and purity.[3]

Table 1: Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid N-Oxide - Reaction Parameters and Yields [3]

ReactantsCatalystTemperature (°C)Time (h)Yield (%)Purity (%) (HPLC)
Nicotinic acid N-oxide, bis(trichloromethyl)carbonateTetrabutylammonium bromide100295.599.3
Nicotinic acid N-oxide, bis(trichloromethyl)carbonateTetrabutylammonium chloride105591.1-
Synthesis of 2-Chloronicotinic Acid from 2-Chloro-3-methylpyridine

Another common route involves the oxidation of the methyl group of 2-chloro-3-methylpyridine.

Experimental Protocol:

  • Oxidation: 2-chloro-3-methylpyridine is oxidized using a strong oxidizing agent, such as potassium permanganate or ozone, in a suitable solvent like acetic acid or an aqueous medium.[4][5]

  • Workup: After the reaction is complete, the manganese dioxide (if using permanganate) is removed by filtration. The filtrate is then acidified to precipitate the 2-chloronicotinic acid.

  • Purification: The crude product can be purified by recrystallization.

A method using 2-chloro-3-methylpyridine as the starting material, N-hydroxyphthalimide as an initiator, and a metal salt catalyst (such as cobalt(III) acetylacetonate) with oxygen as the oxidant has been reported to give yields of over 90%.[5]

Table 2: Synthesis of 2-Chloronicotinic Acid via Oxidation of 2-Chloro-3-chloromethylpyridine [6]

BaseTemperature (°C)Time (h)Oxidizing AgentYield (%)Purity (%)
Sodium hydroxide60310% Sodium hypochlorite79.397.6
Sodium carbonate90310% Sodium hypochlorite85.598.9
Potassium carbonate90510% Sodium hypochlorite85.898.1

Experimental Workflow for 2-Chloronicotinic Acid Synthesis

G cluster_0 Route A: From Nicotinic Acid cluster_1 Route B: From 2-Chloro-3-methylpyridine A1 Nicotinic Acid A2 Nicotinic Acid N-Oxide A1->A2 Oxidation (H₂O₂) A3 2-Chloronicotinoyl Chloride A2->A3 Chlorination (POCl₃) A4 2-Chloronicotinic Acid A3->A4 Hydrolysis B1 2-Chloro-3-methylpyridine B2 2-Chloronicotinic Acid B1->B2 Oxidation (KMnO₄ or O₂)

Caption: Synthetic routes to 2-chloronicotinic acid.

Development of Bioactive Molecules from 2-Chloronicotinic Acid

2-Chloronicotinic acid is a versatile building block for a range of bioactive molecules. The following sections detail the synthesis and mechanism of action of three prominent examples.

Pranoprofen: A Non-Steroidal Anti-Inflammatory Drug

Discovery and Development: Pranoprofen, a propionic acid derivative, was developed as a non-steroidal anti-inflammatory drug (NSAID).[7] Its development was driven by the need for effective anti-inflammatory agents with a favorable therapeutic profile.

Experimental Workflow for Pranoprofen Synthesis (General Scheme)

G A 2-Chloronicotinic Acid B Esterification A->B C Intermediate Formation B->C Multi-step synthesis D Cyclization C->D E Pranoprofen D->E

Caption: General synthetic scheme for pranoprofen.

Mechanism of Action: Pranoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8][9] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Signaling Pathway of Pranoprofen's Anti-Inflammatory Action

G AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGs Prostaglandins COX1->PGs COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Pranoprofen Pranoprofen Pranoprofen->COX1 inhibition Pranoprofen->COX2 inhibition

Caption: Pranoprofen inhibits COX-1 and COX-2.

Quantitative Data:

Table 3: In Vitro Inhibitory Activity of Pranoprofen

TargetIC₅₀ (µM)
COX-13.1[10]
COX-2-

Note: A specific IC₅₀ value for COX-2 was not explicitly reported in the provided search results, but pranoprofen is known to inhibit both isoforms.

Pharmacokinetic Data: A study in elderly and young subjects showed altered pharmacokinetic profiles of pranoprofen in the elderly.

Table 4: Pharmacokinetic Parameters of Pranoprofen (75 mg oral dose) [4]

GroupElimination Half-life (h)Plasma ClearanceAUCCₘₐₓTₘₐₓ (h)
ElderlySignificantly longerSignificantly lowerSignificantly greaterNo significant differenceNo significant difference
Young-----
Boscalid: A Succinate Dehydrogenase Inhibitor Fungicide

Discovery and Development: The development of succinate dehydrogenase inhibitor (SDHI) fungicides dates back to the 1960s with the discovery of carboxin.[11] Boscalid is a more recent, broad-spectrum SDHI fungicide developed to control a wide range of fungal pathogens in various crops.[12]

Synthesis: Boscalid is synthesized from 2-chloronicotinic acid via the formation of 2-chloronicotinoyl chloride, which is then reacted with 2-(4-chlorophenyl)aniline.

Experimental Protocol:

  • Formation of 2-Chloronicotinoyl Chloride: 2-chloronicotinic acid is reacted with thionyl chloride in a solvent such as toluene, often with a catalytic amount of dimethylformamide (DMF).[13] The reaction mixture is heated to ensure complete conversion.

  • Condensation Reaction: The resulting 2-chloronicotinoyl chloride is then reacted with 2-(4-chlorophenyl)aniline in a suitable solvent to form boscalid.[14]

  • Purification: The crude boscalid can be purified by recrystallization.

A three-step continuous flow process for boscalid synthesis has been reported with an overall yield of >42%.[15]

Experimental Workflow for Boscalid Synthesis

G A 2-Chloronicotinic Acid B 2-Chloronicotinoyl Chloride A->B SOCl₂ D Boscalid B->D C 2-(4-chlorophenyl)aniline C->D Condensation

Caption: Synthetic pathway for boscalid.

Mechanism of Action: Boscalid inhibits the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[16] By blocking SDH, boscalid disrupts fungal respiration, leading to a depletion of cellular energy and ultimately cell death.

Signaling Pathway of Boscalid's Fungicidal Action

G cluster_0 Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate oxidation SDH Succinate Dehydrogenase (Complex II) UQ Ubiquinone (Q) SDH->UQ e⁻ transfer UQH2 Ubiquinol (QH₂) UQ->UQH2 reduction ComplexIII Complex III UQH2->ComplexIII ATP ATP Production ComplexIII->ATP Boscalid Boscalid Boscalid->SDH inhibition

Caption: Boscalid inhibits succinate dehydrogenase.

Quantitative Data:

Table 5: In Vitro Inhibitory Activity of Boscalid [3]

OrganismTargetIC₅₀ (µM)
Homo sapiensSuccinate cytochrome c reductase4.8
Botrytis cinereaSuccinate cytochrome c reductase-

Note: A specific IC₅₀ for Botrytis cinerea was not provided in the search result, but boscalid is known to be effective against it.

Pharmacokinetic Data:

Table 6: Pharmacokinetic Parameters of [¹⁴C]Boscalid in Rats (single oral dose) [2]

Dose (mg/kg bw)SexCₘₐₓ (µg eq/g)Tₘₐₓ (h)AUC (µg eq x h/g)Terminal t½ (h)
50Male0.990.568.420.2
50Female1.400.575.527.4
500Male4.46821.241.7
500Female3.77824.430.1
Nevirapine: A Non-Nucleoside Reverse Transcriptase Inhibitor

Discovery and Development: Nevirapine was the first non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[17] It was discovered by Karl D. Hargrave and colleagues at Boehringer Ingelheim and was approved for medical use in the United States in 1996.[17]

Synthesis: The first-generation synthesis of nevirapine utilized 2-chloronicotinic acid and 2-chloro-3-amino-4-picoline as starting materials, with an overall yield of 59%.[18] A second-generation process was later developed.[18]

Experimental Protocol (First Generation):

  • Condensation: 2-chloronicotinic acid is converted to its acid chloride and then reacted with 2-chloro-3-amino-4-picoline (CAPIC).

  • Cyclization: The resulting intermediate undergoes a base-mediated cyclization to form the diazepine ring system of nevirapine.

A detailed, one-pot preparation of nevirapine crude from CAPIC and methyl 2-chloronicotinate (derived from 2-chloronicotinic acid) using sodium hydride in diglyme has been described.[18]

Experimental Workflow for Nevirapine Synthesis

G A 2-Chloronicotinic Acid Derivative C Condensation Intermediate A->C B 2-Chloro-3-amino-4-picoline (CAPIC) B->C D Nevirapine C->D Cyclization (NaH)

Caption: Synthetic pathway for nevirapine.

Mechanism of Action: Nevirapine is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT). It binds to a hydrophobic pocket in the p66 subunit of the enzyme, which is distinct from the active site.[17] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of viral RNA into DNA.

Signaling Pathway of Nevirapine's Antiviral Action

G cluster_0 HIV-1 Replication Cycle ViralRNA Viral RNA ViralDNA Viral DNA ViralRNA->ViralDNA Reverse Transcription RT Reverse Transcriptase (RT) RT->ViralDNA Integration Integration into Host Genome ViralDNA->Integration Nevirapine Nevirapine Nevirapine->RT Non-competitive inhibition

Caption: Nevirapine inhibits HIV-1 reverse transcriptase.

Quantitative Data:

Table 7: In Vitro Inhibitory Activity of Nevirapine

TargetIC₅₀ (nM)
HIV-1 Reverse Transcriptase84[18]

Pharmacokinetic Data: Nevirapine has high oral bioavailability and a long elimination half-life.

Table 8: Pharmacokinetic Parameters of Nevirapine in Healthy Male Volunteers [19]

Dose (mg)FormulationBioavailability (%)Cₘₐₓ (ng/mL)Tₘₐₓ (h)AUC (ng·h/mL)t½β (h)
50Tablet93 ± 9---52.8 ± 14.8
50Oral Solution91 ± 8----
200Tablet-----
200Oral Solution-----

Note: Cₘₐₓ, Tₘₐₓ, and AUC were not explicitly provided in a comparable format across doses in the search results. A separate study in HIV-infected patients on a 200 mg twice-daily regimen reported a mean Cₘₐₓ of 5221 ng/mL and a Cₘᵢₙ of 3343 ng/mL in men.

Key Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is a general guide for determining the inhibitory potency of compounds against COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound (e.g., pranoprofen) and reference inhibitors dissolved in DMSO

  • Detection reagent (e.g., colorimetric or fluorometric probe, or an EIA kit for PGE₂)

  • 96-well microplate

  • Incubator and plate reader

Procedure: [11][17][20][21]

  • Reagent Preparation: Prepare serial dilutions of the test compound and reference inhibitors in DMSO. Prepare working solutions of enzymes, cofactors, and substrate in assay buffer.

  • Enzyme Reaction:

    • To the wells of a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add the test compound or vehicle (DMSO) to the respective wells and incubate for a set time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate the plate for a specific duration (e.g., 10 minutes) at 37°C.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., HCl).

    • Measure the amount of prostaglandin E₂ (PGE₂) produced using a suitable detection method.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for COX Inhibition Assay

G A Prepare Reagents (Enzyme, Inhibitor, Substrate) B Add Enzyme and Inhibitor to Plate A->B C Pre-incubate B->C D Initiate Reaction with Substrate C->D E Incubate at 37°C D->E F Stop Reaction E->F G Detect Prostaglandin Production F->G H Calculate % Inhibition and IC₅₀ G->H

Caption: Workflow for in vitro COX inhibition assay.

Conclusion

Chloronicotinic acids, particularly 2-chloronicotinic acid, are indispensable intermediates in the chemical and pharmaceutical industries. Their strategic importance is underscored by their role in the synthesis of a diverse range of high-value products, including the anti-inflammatory drug pranoprofen, the fungicide boscalid, and the antiretroviral nevirapine. The synthetic pathways to these molecules, while varied, highlight the versatility of the chloronicotinic acid scaffold. Furthermore, the distinct mechanisms of action of the final products, targeting different biological pathways, demonstrate the broad therapeutic and agrochemical potential that can be unlocked from this core chemical structure. This guide has provided a comprehensive technical overview of the synthesis, development, and application of chloronicotinic acids and their derivatives, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to 2-Chloro-3-methylisonicotinic Acid: Physicochemical Characteristics, Synthesis, and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the physical and chemical characteristics of 2-Chloro-3-methylisonicotinic acid, an important heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of experimental data for the parent acid, this guide also includes a detailed analysis of its well-characterized derivative, Methyl 2-chloro-3-methylisonicotinate. This document is intended to serve as a valuable resource for researchers utilizing these compounds in their synthetic endeavors.

This compound

This compound (CAS No. 133928-73-1) is a substituted pyridine carboxylic acid. It serves as a key intermediate in the synthesis of more complex molecules, including N-pyridinylmethyl benzamide derivatives which have been investigated as potential anticancer agents.[1]

Physical and Chemical Properties
PropertyValueReference
CAS Number 133928-73-1[2]
Molecular Weight 171.58 g/mol
Purity (Commercial) ≥97%[2]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available
Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed literature. Characterization of this compound would be a valuable contribution to the field.

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented, a plausible synthetic route can be inferred from the synthesis of the closely related 2-chloronicotinic acid. The most probable method involves the oxidation of 2-chloro-3-methyl-4-vinylpyridine or a similar precursor. A generalized workflow for such a transformation is presented below.

G cluster_0 Proposed Synthesis of this compound Start 2-Chloro-3-methylpyridine Intermediate Functionalization at 4-position (e.g., Grignard reaction with formaldehyde) Start->Intermediate Step 1 Precursor (2-Chloro-3-methylpyridin-4-yl)methanol Intermediate->Precursor Step 2 Oxidation Oxidation (e.g., KMnO4, CrO3) Precursor->Oxidation Step 3 Product This compound Oxidation->Product Final Product

Proposed synthetic pathway for this compound.

Methyl 2-chloro-3-methylisonicotinate

Methyl 2-chloro-3-methylisonicotinate (CAS No. 787596-41-2) is the methyl ester derivative of this compound. It is a more frequently documented and commercially available compound, often used in nucleophilic aromatic substitution reactions.[3]

Physical and Chemical Properties

This derivative is well-characterized, with several key physical and chemical properties documented.

PropertyValueReference
CAS Number 787596-41-2[4][5][6]
Molecular Formula C₈H₈ClNO₂[5][6]
Molecular Weight 185.61 g/mol [3][6]
Appearance Colorless to light yellow liquid[3][4]
Boiling Point 266.4 ± 35.0 °C (Predicted)[4]
Density 1.247 ± 0.06 g/cm³ (Predicted)[4]
Solubility Moderately soluble in dichloromethane, THF, and ethyl acetate[3]
Spectroscopic Data

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum shows characteristic signals confirming its structure. A doublet of doublets at δ 8.33-8.31 corresponds to the pyridine H-6 proton. A doublet at δ 7.53 is attributed to the H-5 proton of the pyridine ring. The methyl ester protons appear as a triplet at δ 3.96, while the methyl group at the 3-position gives a singlet at δ 2.59.[3]

Mass Spectrometry: Mass spectrometric analysis reveals a molecular ion peak [M+H]⁺ at m/z 186.14, which is consistent with the calculated molecular weight of the compound.[3]

Synthesis Protocol

The primary route to Methyl 2-chloro-3-methylisonicotinate is through the esterification of this compound.

Experimental Protocol:

  • Dissolve this compound in dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃) to the solution under stirring.

  • Add methyl iodide (CH₃I) to the mixture.

  • Continue stirring for 16 hours at room temperature.

  • Quench the reaction with ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

This method has been reported to achieve yields as high as 93.38%.[3]

G cluster_1 Esterification of this compound Reactants This compound + Methyl Iodide + Potassium Carbonate Reaction Esterification Reaction Reactants->Reaction Step 1: Mixing Solvent DMF Room Temperature, 16h Solvent->Reaction Workup Aqueous Workup & Extraction with Ethyl Acetate Reaction->Workup Step 2: Reaction Completion & Quenching Product Methyl 2-chloro-3-methylisonicotinate Workup->Product Step 3: Isolation

Workflow for the synthesis of Methyl 2-chloro-3-methylisonicotinate.

Biological Activity and Signaling Pathways

There is no information available in the current scientific literature to suggest that this compound or its methyl ester derivative are directly involved in any specific biological signaling pathways. Their primary utility, as documented, is as intermediates in the synthesis of other molecules with potential biological activities.

Conclusion

This compound is a valuable, yet under-characterized, chemical intermediate. While its direct physical and spectroscopic properties require further investigation, its role as a precursor to the well-documented Methyl 2-chloro-3-methylisonicotinate is clear. This guide provides a summary of the available data and a framework for the synthesis and handling of these compounds, which should aid researchers in their future work.

References

An In-depth Technical Guide on the Solubility of 2-Chloro-3-methylisonicotinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document aims to provide a comprehensive overview of the solubility of 2-Chloro-3-methylisonicotinic acid in organic solvents. However, a thorough literature search did not yield specific quantitative solubility data (e.g., in g/L or mol/L at various temperatures) for this particular compound. The information presented herein is based on qualitative solubility descriptions of closely related compounds and solvents used in the synthesis of 2-chloronicotinic acid and its derivatives. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a substituted pyridine carboxylic acid. Such compounds are important intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, 2-chloronicotinic acid derivatives are used in the production of anti-inflammatory drugs and herbicides.[1][2] Understanding the solubility of these intermediates in various organic solvents is crucial for process development, purification, and formulation.

Qualitative Solubility Profile

Solvents Employed in Synthesis and Related Processes

An indirect method to gauge potential solubility is to examine the solvents used in the synthesis and purification of this compound and its precursors. The choice of solvent in a chemical reaction often depends on the solubility of the reactants and reagents. Several patents and research articles describe the synthesis of 2-chloronicotinic acid derivatives, providing a list of solvents in which these compounds are likely soluble to some extent.

The following table summarizes the organic solvents mentioned in the literature for the synthesis and processing of 2-chloronicotinic acid and its derivatives. This information can guide the selection of solvents for solubility trials and other experimental work.

Solvent CategorySolvent NameContext of Use in Synthesis
Chlorinated Solvents DichloromethaneReaction solvent[4], Extraction
ChloroformReaction solvent[5][6]
Ethers Tetrahydrofuran (THF)Reaction solvent[7]
Methyl tert-butyl etherReaction solvent[8]
Esters Ethyl acetateReaction solvent[5][8], Recrystallization[6]
Ketones AcetoneNot explicitly mentioned but a common polar aprotic solvent
Alcohols MethanolReaction solvent[9]
EthanolReaction solvent[6]
Aprotic Polar Solvents AcetonitrileReaction solvent[5][6]
N,N-Dimethylformamide (DMF)Reaction solvent for esterification[3]
Aromatic Hydrocarbons TolueneReaction solvent[8][9]
BenzeneMentioned as a solvent for 2-chloronicotinic acid[10]
Acids Acetic AcidReaction solvent[5][6]

Experimental Protocols: A General Approach to Solubility Determination

Given the absence of a specific, published protocol for this compound, a general methodology for determining solubility is provided below. This protocol is based on standard laboratory practices for solubility assessment.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of appropriate purity

  • Analytical balance

  • Vials with screw caps

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time to allow equilibrium to be reached (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to avoid temperature-induced precipitation.

    • To remove any suspended solid particles, centrifuge the collected supernatant.

  • Quantification:

    • Accurately dilute a known volume of the clear supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a calibrated analytical instrument (e.g., HPLC-UV) to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility using the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Visualization of a Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a 2-chloronicotinic acid derivative, which could be adapted for this compound. This provides a logical relationship between the key steps of a potential manufacturing process.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_final Final Product Start Starting Materials (e.g., 2-chloro-3-methylpyridine) Solvent Select Organic Solvent (e.g., Acetonitrile, Acetic Acid) Start->Solvent Reaction Oxidation Reaction (Catalyst, O2) Start->Reaction Solvent->Reaction Quenching Reaction Quenching Reaction->Quenching Reaction Completion Extraction Solvent Extraction Quenching->Extraction Washing Washing & Drying Extraction->Washing Purification Purification (e.g., Recrystallization, Chromatography) Washing->Purification FinalProduct This compound Purification->FinalProduct

Caption: Generalized workflow for the synthesis and purification of this compound.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not prominently available in the public domain, valuable inferences can be drawn from the qualitative solubility of its methyl ester and the solvents utilized in its synthesis and the synthesis of related compounds. The information and the general experimental protocol provided in this guide offer a solid foundation for researchers and drug development professionals to proceed with their work on this compound. It is recommended that experimental determination of solubility be carried out for specific applications to obtain precise quantitative data.

References

Methodological & Application

Application Notes and Protocols: 2-Chloro-3-methylisonicotinic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Chloro-3-methylisonicotinic acid, a versatile building block in the preparation of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. This document offers detailed experimental protocols for key transformations and summarizes quantitative data for easy reference.

Introduction

This compound is a substituted pyridine derivative characterized by a chlorine atom at the 2-position, a methyl group at the 3-position, and a carboxylic acid at the 4-position. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis. The chlorine atom activates the pyridine ring for nucleophilic aromatic substitution, while the methyl and carboxylic acid moieties offer sites for a variety of chemical modifications. Its application has been noted in the synthesis of N-pyridinylmethyl benzamide derivatives with potential anticancer activity[1].

Key Synthetic Transformations and Protocols

This compound serves as a scaffold for the introduction of diverse functionalities. The primary transformations involve the esterification of the carboxylic acid, functionalization of the methyl group, and nucleophilic displacement of the chloro substituent.

Esterification of this compound

The conversion of the carboxylic acid to its corresponding ester is a common initial step to protect the acid functionality and to modulate the electronic properties of the pyridine ring.

Protocol: Synthesis of Methyl 2-chloro-3-methylisonicotinate [2]

  • Materials:

    • This compound

    • Methyl iodide (CH₃I)

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound in DMF in a round-bottom flask.

    • Add potassium carbonate (K₂CO₃) to the solution with stirring.

    • Add methyl iodide (CH₃I) dropwise to the mixture.

    • Continue stirring at room temperature for approximately 16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solution under reduced pressure to yield the crude product.

    • Purify the product by column chromatography on silica gel if necessary.

ReactantMolar RatioSolventTemperatureTime (h)Yield (%)
This compound1.0DMFRoom Temp.16~93
Methyl iodide1.5
Potassium carbonate2.0
Functionalization of the Methyl Group

The methyl group at the 3-position can be readily functionalized, typically after esterification, through radical bromination to introduce a reactive handle for subsequent nucleophilic substitution reactions.

Protocol: Synthesis of Methyl 3-(bromomethyl)-2-chloroisonicotinate [2]

  • Materials:

    • Methyl 2-chloro-3-methylisonicotinate

    • N-bromosuccinimide (NBS)

    • Benzoyl peroxide (BPO)

    • Carbon tetrachloride (CCl₄)

  • Procedure:

    • To a solution of methyl 2-chloro-3-methylisonicotinate in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO).

    • Reflux the reaction mixture.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter to remove succinimide.

    • Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Remove the solvent under reduced pressure to obtain the crude product.

    • The product can be purified by recrystallization or column chromatography.

ReactantMolar RatioSolventConditionTime (h)Yield (%)
Methyl 2-chloro-3-methylisonicotinate1.0CCl₄RefluxNot Specified~93.6
N-bromosuccinimide1.1
Benzoyl peroxidecat.
Nucleophilic Substitution Reactions

The resulting bromomethyl derivative is a versatile intermediate for introducing a wide range of nucleophiles, leading to the synthesis of diverse molecular scaffolds.

Protocol: General Procedure for Nucleophilic Substitution [2]

  • Materials:

    • Methyl 3-(bromomethyl)-2-chloroisonicotinate

    • Nucleophile (e.g., amine, thiol, alkoxide)

    • Base (e.g., triethylamine, potassium carbonate)

    • Solvent (e.g., Dichloromethane, DMF, THF)

  • Procedure:

    • Dissolve the nucleophile and base in a suitable solvent.

    • To this solution, add a solution of methyl 3-(bromomethyl)-2-chloroisonicotinate.

    • Stir the reaction at room temperature or with gentle heating.

    • Monitor the reaction by TLC.

    • Upon completion, perform an aqueous work-up.

    • Extract the product with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

NucleophileBaseSolventTemperatureYield (%)
1-Boc-4-(4-aminophenyl)piperidineTriethylamineNot SpecifiedRoom Temp.High

Application in the Synthesis of Bioactive Molecules

This compound and its derivatives are key intermediates in the synthesis of pharmaceutically important molecules. One notable example is its role in the synthesis of Vemurafenib, a BRAF kinase inhibitor used in the treatment of melanoma. While the exact industrial synthesis of Vemurafenib is proprietary, the functional handles on the this compound scaffold are crucial for constructing the complex structure of the final drug molecule. The synthesis of various N-(pyridin-2-yl)-benzamide derivatives, which have shown potential as antitumor agents, also utilizes similar pyridine-based building blocks[3][4][5][6][7].

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical flow of the synthetic transformations described above.

experimental_workflow A This compound B Methyl 2-chloro-3-methylisonicotinate A->B Esterification (CH3I, K2CO3, DMF) C Methyl 3-(bromomethyl)-2-chloroisonicotinate B->C Radical Bromination (NBS, BPO, CCl4) D Substituted Products C->D Nucleophilic Substitution (Nucleophile, Base)

Caption: Synthetic pathway from this compound.

logical_relationship cluster_starting_material Starting Material cluster_key_intermediates Key Intermediates cluster_final_products Final Products A 2-Chloro-3-methyl- isonicotinic acid B Methyl 2-chloro-3-methyl- isonicotinate A->B Esterification C Methyl 3-(bromomethyl)-2-chloro- isonicotinate B->C Side-chain Functionalization D Diverse Functionalized Molecules C->D Derivatization

Caption: Logical flow of derivatization strategies.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its strategic functionalization allows for the efficient construction of complex molecular architectures, making it an important intermediate in the development of new pharmaceuticals and agrochemicals. The protocols and data presented herein provide a foundation for researchers to explore the full synthetic potential of this compound.

References

Application Notes and Protocols: 2-Chloro-3-methylisonicotinic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methylisonicotinic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a substituted pyridine ring, makes it a valuable intermediate for the synthesis of a variety of complex molecules, particularly in the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as pharmaceutical intermediates, with a focus on the synthesis of N-pyridinylmethyl benzamide derivatives with potential anticancer activity.

Applications in Pharmaceutical Synthesis

This compound serves as a key starting material for the synthesis of various active pharmaceutical ingredients (APIs). One of its primary applications is in the preparation of N-pyridinylmethyl benzamide derivatives, a class of compounds that have shown promise as anticancer agents through the inhibition of histone deacetylases (HDACs).[1][2][3][4] Additionally, the closely related compound, 2-chloronicotinic acid, is a well-established intermediate in the synthesis of anti-inflammatory drugs, analgesics, and antimicrobials.[5]

Anticancer Drug Intermediates

N-substituted benzamide derivatives synthesized from this compound have been identified as potent histone deacetylase (HDAC) inhibitors.[1][2][3][4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[5][6] By inhibiting HDACs, these compounds can induce cancer cell cycle arrest, apoptosis (programmed cell death), and differentiation, thereby inhibiting tumor growth.[5][6]

Quantitative Data for Key Synthetic Steps

The following table summarizes the reported yields for key transformations starting from this compound.

Reaction StepReactantsProductYield (%)Reference
EsterificationThis compound, Methyl iodide, Potassium carbonateMethyl 2-chloro-3-methylisonicotinate93.38%
Radical BrominationMethyl 2-chloro-3-methylisonicotinate, N-bromosuccinimide (NBS)Methyl 3-(bromomethyl)-2-chloroisonicotinate93.6%

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-chloro-3-methylisonicotinate

This protocol describes the esterification of this compound to its corresponding methyl ester.

Materials:

  • This compound

  • Methyl iodide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Dissolve this compound in DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Add potassium carbonate to the solution while stirring.

  • Slowly add methyl iodide to the reaction mixture.

  • Continue stirring at room temperature for 16 hours.

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method (e.g., column chromatography) to yield pure Methyl 2-chloro-3-methylisonicotinate.

Protocol 2: Synthesis of N-substituted Benzamide Derivatives (General Procedure)

This protocol outlines a general method for the amide bond formation between an activated carboxylic acid (or its ester derivative) and an amine. This can be adapted for the synthesis of N-pyridinylmethyl benzamide derivatives from Methyl 3-(bromomethyl)-2-chloroisonicotinate and a suitable amine.

Materials:

  • Methyl 3-(bromomethyl)-2-chloroisonicotinate (or the corresponding carboxylic acid)

  • Desired amine

  • Coupling agent (e.g., HATU, DCC, or activation to acyl chloride with SOCl₂)

  • Base (e.g., DIPEA, triethylamine, or pyridine)

  • Anhydrous solvent (e.g., DMF, DCM, THF)

Procedure:

  • If starting from the carboxylic acid: Dissolve the carboxylic acid in an anhydrous solvent. Add the coupling agent and the base, and stir for a short period to activate the carboxylic acid. Then, add the amine and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • If starting from the methyl ester (via the bromomethyl intermediate): Dissolve Methyl 3-(bromomethyl)-2-chloroisonicotinate and the desired amine in an anhydrous solvent. Add a suitable base (e.g., triethylamine) and stir the reaction mixture at room temperature or with gentle heating. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, the work-up procedure will depend on the specific reactants and solvent used. A typical work-up may involve quenching the reaction with water, extracting the product with an organic solvent, washing the organic layer with brine, drying over an anhydrous salt, and concentrating under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure N-substituted benzamide derivative.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow A 2-Chloro-3-methyl- isonicotinic acid B Esterification (Methyl iodide, K₂CO₃) A->B Step 1 C Methyl 2-chloro-3- methylisonicotinate (Yield: 93.38%) B->C D Radical Bromination (NBS) C->D Step 2 E Methyl 3-(bromomethyl)-2- chloroisonicotinate (Yield: 93.6%) D->E F Nucleophilic Substitution (Amine, Base) E->F Step 3 G N-pyridinylmethyl benzamide Derivative F->G

Caption: Synthetic workflow for N-pyridinylmethyl benzamide derivatives.

HDAC_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HDAC HDAC AcetylatedHistones Acetylated Histones Histones Histones Histones->HDAC Deacetylation p21_gene p21 Gene AcetylatedHistones->p21_gene Activation ProApoptotic_genes Pro-apoptotic Genes (e.g., Bax, Bak) AcetylatedHistones->ProApoptotic_genes Activation p21_protein p21 Protein p21_gene->p21_protein Transcription & Translation Apoptosis Apoptosis ProApoptotic_genes->Apoptosis Induction CDK CDK p21_protein->CDK Inhibition CellCycleArrest Cell Cycle Arrest (G1/S phase) Benzamide N-pyridinylmethyl benzamide derivative Benzamide->HDAC Inhibition

Caption: Mechanism of action of N-pyridinylmethyl benzamide HDAC inhibitors.

References

Application Notes and Protocols for the Synthesis of N-pyridinylmethyl benzamide Derivatives using 2-Chloro-3-methylisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the synthesis of N-pyridinylmethyl benzamide derivatives, utilizing 2-Chloro-3-methylisonicotinic acid as a key starting material. N-pyridinylmethyl benzamide scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active compounds.[1][2] Derivatives have shown potential as fungicides, nematicides, and inhibitors of signaling pathways implicated in cancer, such as the Hedgehog signaling pathway.[1][3][4][5]

The protocols outlined below describe a standard amide coupling procedure using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents. This method is widely used for its efficiency and mild reaction conditions.[6][7][8]

Synthesis Workflow

The overall synthetic strategy involves a one-pot amide coupling reaction between this compound and a selected (pyridin-X-yl)methanamine.

SynthesisWorkflow reagent1 This compound intermediate Activated Ester Intermediate reagent1->intermediate Activation reagent2 (Pyridin-X-yl)methanamine coupling_reagents EDC, HOBt, Base (e.g., DIPEA) coupling_reagents->intermediate solvent Anhydrous DMF or DCM product N-((pyridin-X-yl)methyl)-2-chloro-3-methylisonicotinamide intermediate->product Nucleophilic Attack workup Aqueous Work-up product->workup purification Column Chromatography workup->purification final_product Purified Product purification->final_product

Caption: General synthesis workflow for N-pyridinylmethyl benzamide derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-((pyridin-4-yl)methyl)-2-chloro-3-methylisonicotinamide

Materials:

  • This compound (1.0 equiv)

  • (Pyridin-4-yl)methanamine (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv), (pyridin-4-yl)methanamine (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the mixture in anhydrous DMF (0.1-0.5 M concentration).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.5 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-((pyridin-4-yl)methyl)-2-chloro-3-methylisonicotinamide.

Characterization Data

The synthesized compounds should be characterized by standard analytical techniques. Representative data for similar structures are provided below.

CompoundMolecular FormulaMass (ESI-MS) [M+H]⁺1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)
2-bromo-N-(3-pyridinylmethyl)benzamideC₁₃H₁₁BrN₂O291.0Not availableNot available
2-Hydroxy-N-(2-pyridinylmethyl)benzamideC₁₃H₁₂N₂O₂229.11.0-9.0 (multiplets)Not available
N-Methyl-4-phenoxypicolinamideC₁₃H₁₂N₂O₂243.12.80 (d, 3H), 7.17-7.20 (q, 1H), 7.32 (d, 2H), 7.43 (d, 1H), 7.59 (d, 2H), 8.54 (d, 1H), 8.78-8.79 (m, 1H)Not available

Note: The spectral data provided are for structurally related compounds and should be used for reference purposes. Actual data for the synthesized compounds will need to be determined experimentally.[9][10][11]

Quantitative Data Summary

The following table summarizes typical reaction yields for the synthesis of various N-substituted benzamide and picolinamide derivatives, which can be used as a benchmark for the described protocol.

EntryCarboxylic AcidAmineCoupling MethodSolventYield (%)Reference
14-phenoxy-picolinic acidN-methylamineNot specifiedNot specified76[9]
2Benzoic acid2-aminopyridineFe2Ni-BDC catalystDCM82[12]
34-methyl-benzoic acid2-aminopyridineFe2Ni-BDC catalystDCM78[12]
4Benzoic acidN-methylpiperazineHATUCH₂Cl₂/EtOAc63[4]
53-nitro-benzoic acidN-methylpiperazineHATUCH₂Cl₂/EtOAc32[4]

Potential Biological Activity and Signaling Pathway

Certain N-pyridinylmethyl benzamide derivatives have been investigated as inhibitors of the Hedgehog (Hh) signaling pathway.[3][4][5] The Hh pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development and progression of various cancers. The key components of this pathway are the transmembrane proteins Patched (PTCH) and Smoothened (SMO). In the "off" state, PTCH inhibits SMO. Upon binding of the Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to activate a downstream signaling cascade culminating in the activation of GLI transcription factors, which regulate the expression of Hh target genes.

HedgehogPathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibits SUFU SUFU GLI_off GLI SUFU->GLI_off Sequesters & Promotes Proteolysis Target_Genes_off Target Gene Expression OFF Hh_ligand Hedgehog Ligand PTCH1_on PTCH1 Hh_ligand->PTCH1_on Binds SMO_on SMO GLI_on GLI SMO_on->GLI_on Activates Nucleus Nucleus GLI_on->Nucleus Translocates to Target_Genes_on Target Gene Expression ON Nucleus->Target_Genes_on Activates Inhibitor N-pyridinylmethyl benzamide derivative Inhibitor->SMO_on Inhibits

Caption: Simplified Hedgehog signaling pathway and the potential point of inhibition.

Conclusion

The synthesis of N-pyridinylmethyl benzamide derivatives from this compound can be readily achieved using standard amide coupling protocols. These compounds represent a versatile scaffold for the development of novel therapeutic agents, particularly as potential modulators of critical biological pathways such as the Hedgehog signaling cascade. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further optimization of reaction conditions and exploration of the structure-activity relationship of these derivatives are warranted to develop potent and selective drug candidates.

References

Application Notes and Protocols for the Esterification of 2-Chloro-3-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of 2-Chloro-3-methylisonicotinic acid, a key process for synthesizing intermediates used in the development of novel therapeutics. The resulting ester, typically Methyl 2-chloro-3-methylisonicotinate, is a valuable building block in organic synthesis, particularly for creating more complex heterocyclic compounds with potential biological activities.[1]

Introduction

This compound is a substituted pyridine carboxylic acid. Its esterification is a fundamental transformation that facilitates further chemical modifications. The choice of esterification method can depend on the desired scale, available reagents, and the sensitivity of the starting material. This document outlines three common and effective methods for this conversion:

  • Direct Alkylation using Methyl Iodide: A high-yield method suitable for producing the methyl ester.

  • Fischer-Speier Esterification: A classic acid-catalyzed equilibrium reaction.

  • Thionyl Chloride Mediated Esterification: A two-step process involving the formation of a highly reactive acyl chloride intermediate.

The resulting ester, Methyl 2-chloro-3-methylisonicotinate, has the chemical formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol .[1][2] It is a colorless liquid at room temperature and is soluble in common organic solvents.[1]

Quantitative Data Summary

The following table summarizes the reaction conditions and reported yields for different esterification methods of this compound and related isonicotinic acids.

Method Reagents Solvent Temperature Reaction Time Reported Yield Reference
Direct Alkylation This compound, Methyl iodide, Potassium carbonateDMFRoom Temperature~16 hours93.38%[1]
Fischer-Speier Esterification Isonicotinic acid, Methanol, Conc. H₂SO₄MethanolReflux (Water Bath)8 hoursNot specified for this specific substrate, but a general method.[3]
Thionyl Chloride Mediated Isonicotinic acid, SOCl₂, MethanolMethanol0 °C to 50 °C1 hour (SOCl₂) + 12 hours (Methanol)Not specified for this specific substrate, but a general and effective method.[3]

Experimental Protocols

Protocol 1: Direct Alkylation with Methyl Iodide

This method is highly efficient for the synthesis of Methyl 2-chloro-3-methylisonicotinate.[1]

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a solution of this compound in dimethylformamide (DMF), add potassium carbonate.

  • Add methyl iodide to the mixture.

  • Stir the reaction mixture at room temperature for approximately 16 hours.

  • Upon completion (monitored by TLC), quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure Methyl 2-chloro-3-methylisonicotinate.

Protocol 2: Fischer-Speier Esterification

This is a classic acid-catalyzed esterification method.[3][4][5] The reaction is an equilibrium, which can be driven to completion by using an excess of the alcohol or by removing water as it is formed.[4][5]

Materials:

  • This compound

  • Methanol (or other desired alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution

  • Round-bottom flask with reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of methanol.

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 8 hours), monitoring the reaction progress by TLC.[3]

  • After cooling to room temperature, carefully neutralize the mixture with a saturated solution of sodium bicarbonate or sodium carbonate until the effervescence ceases.

  • Remove the excess methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or chloroform).[3]

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure to yield the crude ester.[3]

  • Purify the ester by vacuum distillation or column chromatography.[3]

Protocol 3: Thionyl Chloride Mediated Esterification

This method proceeds through a highly reactive acyl chloride intermediate and is often effective when direct esterification is sluggish.[6]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Methanol (or other desired alcohol)

  • Anhydrous solvent (e.g., Dichloromethane or Chloroform)

  • Round-bottom flask with a reflux condenser and a gas trap

  • Magnetic stirrer

  • Ice bath

Procedure:

Step 1: Formation of the Acyl Chloride

  • In a round-bottom flask under an inert atmosphere, suspend or dissolve this compound in an anhydrous solvent like chloroform.[7]

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add thionyl chloride (SOCl₂) dropwise to the stirred mixture.[3] Gaseous byproducts (SO₂ and HCl) will be evolved, so the reaction must be performed in a well-ventilated fume hood.[6]

  • After the addition is complete, allow the reaction to warm to room temperature and then stir for several hours or overnight until the conversion to the acyl chloride is complete.[7]

  • Remove the excess SOCl₂ and solvent under reduced pressure. This step should be repeated after adding fresh solvent to ensure all residual SOCl₂ is removed.[7] The resulting crude acyl chloride is often used directly in the next step.

Step 2: Ester Formation

  • Dissolve the crude acyl chloride in the desired alcohol (e.g., methanol).

  • Stir the mixture at room temperature or gently heat to facilitate the reaction.

  • Monitor the reaction by TLC until the acyl chloride is consumed.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to remove any remaining acid.

  • Wash with brine, dry over an anhydrous salt, and concentrate to give the crude ester.

  • Purify by column chromatography or vacuum distillation.

Visualizations

Below are diagrams illustrating the logical workflow for each esterification protocol.

G cluster_0 Protocol 1: Direct Alkylation A1 Dissolve this compound and K₂CO₃ in DMF B1 Add Methyl Iodide A1->B1 C1 Stir at Room Temperature for ~16 hours B1->C1 D1 Quench with Water & Extract with Organic Solvent C1->D1 E1 Wash, Dry, and Concentrate D1->E1 F1 Purify by Chromatography E1->F1 G1 Methyl 2-chloro-3-methylisonicotinate F1->G1

Caption: Workflow for Direct Alkylation Esterification.

G cluster_1 Protocol 2: Fischer-Speier Esterification A2 Dissolve this compound in excess Methanol B2 Add catalytic H₂SO₄ A2->B2 C2 Reflux for 8 hours B2->C2 D2 Cool and Neutralize with NaHCO₃ solution C2->D2 E2 Remove Methanol & Extract with Organic Solvent D2->E2 F2 Wash, Dry, and Concentrate E2->F2 G2 Purify by Distillation or Chromatography F2->G2 H2 Methyl 2-chloro-3-methylisonicotinate G2->H2

Caption: Workflow for Fischer-Speier Esterification.

G cluster_2 Protocol 3: Thionyl Chloride Mediated Esterification cluster_3 Step 1: Acyl Chloride Formation cluster_4 Step 2: Ester Formation A3 Suspend Acid in Anhydrous Solvent B3 Add SOCl₂ dropwise at 0 °C A3->B3 C3 Stir until reaction is complete B3->C3 D3 Remove excess SOCl₂ and solvent C3->D3 E3 Crude Acyl Chloride D3->E3 F3 Dissolve Acyl Chloride in Methanol E3->F3 G3 Stir until reaction is complete F3->G3 H3 Work-up: Wash, Dry, Concentrate G3->H3 I3 Purify by Distillation or Chromatography H3->I3 J3 Methyl 2-chloro-3-methylisonicotinate I3->J3

Caption: Workflow for Thionyl Chloride Mediated Esterification.

References

Application Notes and Protocols for the Analytical Determination of 2-Chloro-3-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative and qualitative analysis of 2-Chloro-3-methylisonicotinic acid. The methods described are essential for purity assessment, stability studies, and quality control throughout the drug development process.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and formulated products.

Experimental Protocol

1.1. Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (100 µg/mL): Accurately weigh a portion of the sample equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of a 50:50 (v/v) mixture of acetonitrile and water and sonicate for 15 minutes. Dilute to volume with the same solvent and mix well. Filter through a 0.45 µm PTFE syringe filter before injection.

1.2. Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-5 min: 20% B5-15 min: 20-80% B15-20 min: 80% B20.1-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20008500
%RSD of 6 Injections≤ 2.0%0.8%

Table 2: Method Validation Summary

ParameterResult
Linearity (µg/mL) 1 - 200
Correlation Coefficient (r²) ≥ 0.999
LOD (µg/mL) 0.1
LOQ (µg/mL) 0.3
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Weighing Weigh Sample/Standard Dissolving Dissolve in Acetonitrile/Water Weighing->Dissolving Sonication Sonicate (Sample) Dissolving->Sonication Dilution Dilute to Volume Sonication->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (270 nm) Separation->Detection Data_Processing Data Acquisition & Processing Detection->Data_Processing

HPLC-UV Analysis Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the trace-level quantification of this compound, particularly in complex matrices such as biological fluids.

Experimental Protocol

2.1. Sample Preparation

  • Standard Solution (100 ng/mL): Prepare a 1 mg/mL stock solution of the reference standard in methanol. Serially dilute this stock solution with 50:50 (v/v) acetonitrile/water to obtain a working standard of 100 ng/mL.

  • Sample Preparation (Protein Precipitation): To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., deuterated this compound). Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant for analysis.

2.2. LC-MS/MS Conditions

ParameterValue
LC System UPLC System
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-0.5 min: 5% B0.5-2.5 min: 5-95% B2.5-3.0 min: 95% B3.1-4.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: m/z 172.0 -> 126.0Internal Standard: m/z 176.0 -> 130.0
Data Presentation

Table 3: LC-MS/MS Method Performance

ParameterResult
Linearity (ng/mL) 0.1 - 100
Correlation Coefficient (r²) ≥ 0.998
LOD (ng/mL) 0.05
LOQ (ng/mL) 0.1
Accuracy (% Recovery) 95.0 - 105.0%
Precision (%RSD) < 5.0%

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS_ACN Add Acetonitrile with Internal Standard Plasma_Sample->Add_IS_ACN Vortex Vortex Add_IS_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into UPLC Supernatant->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI+ Separation->Ionization MS_Analysis MRM Detection Ionization->MS_Analysis Data_Processing Data Acquisition MS_Analysis->Data_Processing

LC-MS/MS Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile impurities and can be used for the quantification of this compound after derivatization.

Experimental Protocol

3.1. Derivatization and Sample Preparation

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure: Accurately weigh 1 mg of the sample or standard into a vial. Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

3.2. GC-MS Conditions

ParameterValue
GC System Gas Chromatograph with Mass Selective Detector
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program Initial: 100 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min)
MSD Transfer Line 280 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range m/z 40 - 450
Data Presentation

Table 4: GC-MS Method Performance (as TMS derivative)

ParameterResult
Linearity (µg/mL) 5 - 500
Correlation Coefficient (r²) ≥ 0.997
LOD (µg/mL) 1
LOQ (µg/mL) 5

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Weighing Weigh Sample/Standard Add_Reagents Add Pyridine & BSTFA Weighing->Add_Reagents Heating Heat at 70°C Add_Reagents->Heating Cooling Cool to RT Heating->Cooling Injection Inject into GC Cooling->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization Separation->Ionization MS_Detection Mass Detection Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition

GC-MS Analysis Workflow

Impurity Profiling and Forced Degradation Studies

Understanding the impurity profile is a critical aspect of drug development. Potential impurities in this compound can originate from the synthetic route or degradation.

Potential Impurities

Based on common synthetic routes for related compounds, potential process-related impurities could include:

  • Starting Materials: 2-Chloro-3-methylpyridine, Nicotinic acid N-oxide.

  • Intermediates and By-products: Incompletely reacted intermediates or products from side reactions.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[1][2]

Protocol Outline:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

Samples from each condition should be analyzed by the HPLC-UV method described above to assess for new peaks corresponding to degradation products. Mass spectrometry can be used to elucidate the structures of any significant degradants.

References

Application Note: Purification of 2-Chloro-3-methylisonicotinic Acid Derivatives via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 2-Chloro-3-methylisonicotinic acid and its derivatives using column chromatography. This class of compounds holds significant interest in medicinal chemistry and drug development. The described methodology is designed to yield high-purity compounds suitable for downstream applications, including biological screening and structural analysis. The protocol outlines both normal-phase and reversed-phase chromatography approaches, allowing for flexibility based on the specific properties of the derivative being purified.

Introduction

This compound is a substituted pyridine carboxylic acid. Its derivatives are important intermediates in the synthesis of various pharmaceutical compounds. Effective purification of these derivatives is critical to ensure the accuracy of subsequent biological and chemical assays. Column chromatography is a robust and scalable technique for achieving high levels of purity.

The inherent basicity of the pyridine nitrogen and the acidity of the carboxylic acid group can present challenges during chromatographic purification, such as peak tailing on silica gel. This protocol addresses these challenges by providing methods for both normal-phase and reversed-phase chromatography, including appropriate solvent systems and modifiers to ensure optimal separation and recovery.

Experimental Protocols

General Considerations
  • Sample Preparation: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent. For normal-phase chromatography, dichloromethane or the initial mobile phase is recommended. For reversed-phase chromatography, a mixture of the mobile phase components (e.g., acetonitrile/water) or a solvent like methanol or DMSO is suitable. If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel (for normal-phase) or C18 silica (for reversed-phase) and dry-loaded onto the column.

  • Column Packing: Proper packing of the column is crucial for good separation. Ensure the stationary phase is packed uniformly to avoid channeling. For flash chromatography, a slurry packing method is often effective.

Protocol 1: Normal-Phase Flash Column Chromatography

This protocol is suitable for less polar derivatives of this compound. The addition of a small amount of acid to the mobile phase can help to reduce peak tailing by protonating the pyridine nitrogen.

Materials and Equipment:

  • Flash chromatography system or glass column

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Dichloromethane, Methanol, Acetic Acid (glacial)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC visualization method (e.g., UV lamp, iodine chamber)

Procedure:

  • TLC Analysis: Develop a suitable mobile phase for separation using TLC. A common starting point is a mixture of hexanes and ethyl acetate. If the compound is more polar, a system of dichloromethane and methanol can be used. To improve the peak shape and reduce streaking, add a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material.

    • Pack the column with silica gel using a slurry of the initial mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal volume of the mobile phase and load it onto the top of the column.

    • Dry Loading: Adsorb the crude sample onto a small amount of silica gel, remove the solvent under reduced pressure, and carefully add the resulting powder to the top of the packed column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • A gradient elution is often effective. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexanes).

    • Monitor the elution of compounds using TLC or an in-line UV detector.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.

Protocol 2: Reversed-Phase Preparative HPLC

Reversed-phase chromatography is well-suited for the purification of more polar and ionizable compounds like this compound and its derivatives.

Materials and Equipment:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water, Formic Acid or Trifluoroacetic Acid (TFA)

  • Sample filtration device (e.g., 0.45 µm syringe filter)

Procedure:

  • Method Development (Analytical Scale):

    • Develop a separation method on an analytical HPLC system using a C18 column.

    • A common mobile phase consists of a gradient of water and acetonitrile, both containing an acidic modifier (e.g., 0.1% formic acid or 0.1% TFA). The acidic modifier helps to ensure sharp peaks by protonating the carboxylic acid and pyridine nitrogen.

    • Optimize the gradient to achieve good separation between the desired product and impurities.

  • Scale-Up to Preparative Scale:

    • Select a preparative C18 column with the same stationary phase as the analytical column.

    • Adjust the flow rate and injection volume for the larger column dimensions.

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase or a suitable solvent and filter it to remove any particulate matter.

  • Purification:

    • Equilibrate the preparative column with the initial mobile phase.

    • Inject the filtered sample onto the column.

    • Run the preparative gradient method.

  • Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to the pure product.

  • Purity Analysis and Solvent Removal:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Combine the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure.

    • The remaining aqueous solution containing the product can be lyophilized or extracted with an appropriate organic solvent after pH adjustment.

Data Presentation

The following table summarizes typical chromatographic conditions and expected results for the purification of a hypothetical this compound derivative.

ParameterNormal-Phase Flash ChromatographyReversed-Phase Preparative HPLC
Stationary Phase Silica Gel (230-400 mesh)C18 Silica, 10 µm
Column Dimensions 40 x 200 mm21.2 x 150 mm
Mobile Phase A Hexanes + 0.5% Acetic AcidWater + 0.1% Formic Acid
Mobile Phase B Ethyl Acetate + 0.5% Acetic AcidAcetonitrile + 0.1% Formic Acid
Gradient 5% to 50% B over 20 min10% to 90% B over 30 min
Flow Rate 20 mL/min15 mL/min
Detection TLC (UV 254 nm)UV at 254 nm
Sample Load ~500 mg crude material~100 mg crude material
Typical Purity >95%>98%
Typical Yield 70-85%80-95%

Visualization of Experimental Workflows

experimental_workflow cluster_0 Normal-Phase Purification Workflow np_start Crude Product np_tlc TLC Method Development (Hexanes/EtOAc + Acid) np_start->np_tlc np_pack Pack Silica Gel Column np_tlc->np_pack np_load Load Sample (Wet or Dry) np_pack->np_load np_elute Gradient Elution np_load->np_elute np_collect Collect Fractions np_elute->np_collect np_analyze Analyze Fractions by TLC np_collect->np_analyze np_pool Pool Pure Fractions np_analyze->np_pool np_evap Solvent Evaporation np_pool->np_evap np_end Purified Product np_evap->np_end

Caption: Workflow for normal-phase column chromatography purification.

reversed_phase_workflow cluster_1 Reversed-Phase Purification Workflow rp_start Crude Product rp_dev Analytical HPLC Method Development rp_start->rp_dev rp_scaleup Scale-up to Preparative HPLC rp_dev->rp_scaleup rp_prep Prepare & Filter Sample rp_scaleup->rp_prep rp_inject Inject Sample rp_prep->rp_inject rp_run Run Preparative Method rp_inject->rp_run rp_collect Collect Fractions via UV rp_run->rp_collect rp_analyze Purity Check by Analytical HPLC rp_collect->rp_analyze rp_pool Pool Pure Fractions rp_analyze->rp_pool rp_end Purified Product (after solvent removal) rp_pool->rp_end

Caption: Workflow for reversed-phase preparative HPLC purification.

Application Notes and Protocols: 2-Chloro-3-methylisonicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-3-methylisonicotinic acid is a substituted pyridine carboxylic acid that holds potential as a versatile building block in medicinal chemistry. Its structure, featuring a reactive chloro group and a carboxylic acid moiety, allows for diverse chemical modifications to generate novel compounds with potential therapeutic applications. While extensive research on this specific molecule is not widely published, its utility can be inferred from its use as a reagent in the synthesis of N-pyridinylmethyl benzamide derivatives with potential as anticancer agents.[1] This document provides a prospective application of this compound in the design and synthesis of potential kinase inhibitors and outlines detailed protocols for its derivatization and subsequent biological evaluation.

Hypothetical Application: Synthesis of Novel Kinase Inhibitors

The derivatization of the carboxylic acid group of this compound to form amides is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). By coupling this scaffold with various aniline derivatives, a library of compounds can be generated and screened for inhibitory activity against a panel of protein kinases, which are crucial targets in oncology.

Quantitative Data Summary (Illustrative)

The following table represents hypothetical screening data for a series of N-aryl amide derivatives of this compound against a panel of cancer-related kinases.

Compound IDR-Group (Substituent on Aniline)Kinase A IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)
CMA-001 4-fluoro150850>10,000
CMA-002 3-chloro956208,500
CMA-003 4-methoxy3201,200>10,000
CMA-004 3,4-dichloro25 150 1,500
CMA-005 4-(trifluoromethyl)754807,200

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-2-chloro-3-methylisonicotinamides

This protocol describes the amide coupling of this compound with a substituted aniline using a standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • Substituted aniline (e.g., 3,4-dichloroaniline)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere, add the substituted aniline (1.1 mmol) and DIPEA (3.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 mmol) in one portion and continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc (50 mL) and wash with saturated aqueous NaHCO₃ solution (3 x 20 mL) and brine (2 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-2-chloro-3-methylisonicotinamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a specific protein kinase.

Materials:

  • Synthesized N-aryl-2-chloro-3-methylisonicotinamides (dissolved in DMSO)

  • Recombinant protein kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar)

  • White, opaque 96-well plates

  • Multimode plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the kinase assay buffer, the test compound at various concentrations, and the recombinant kinase.

  • Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Allow the reaction to proceed for the optimized time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's protocol. The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

G cluster_synthesis Synthetic Workflow for N-Aryl-2-chloro-3-methylisonicotinamides start This compound coupling Amide Coupling (HATU, DIPEA, DMF) start->coupling aniline Substituted Aniline aniline->coupling product N-Aryl-2-chloro-3-methylisonicotinamide coupling->product purification Purification (Column Chromatography) product->purification final_product Pure Target Compound purification->final_product

Caption: Synthetic workflow for the preparation of N-aryl-2-chloro-3-methylisonicotinamides.

G cluster_pathway Hypothetical Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Activates TF Transcription Factor Kinase_B->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor CMA-004 (Hypothetical Inhibitor) Inhibitor->Kinase_A

Caption: Inhibition of a hypothetical kinase signaling pathway by a derivative of this compound.

References

Application Notes and Protocols: The Use of Substituted Aromatic Acids in Agrochemical Synthesis with a Focus on the Herbicide Tembotrione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific applications of 2-Chloro-3-methylisonicotinic acid in large-scale agrochemical synthesis are not extensively documented in publicly available literature, the synthesis of other complex agrochemicals often utilizes structurally related substituted aromatic acids. A notable example is the production of the herbicide tembotrione, which employs a substituted benzoic acid derivative. This document provides detailed application notes and protocols for the synthesis of tembotrione, offering a relevant and illustrative case study for professionals in the field.

Tembotrione is a potent triketone herbicide used for the control of a wide range of broadleaf and grass weeds in corn.[1] Its synthesis is a multi-step process that begins with methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate.[2][3]

Synthesis of Tembotrione: An Overview

The synthesis of tembotrione from methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate involves three key stages:

  • Bromination: Selective bromination of the methyl group at the 3-position.

  • Etherification: Formation of a trifluoroethoxy methyl ether.

  • Coupling and Rearrangement: Reaction with 1,3-cyclohexanedione to form the final tembotrione molecule.

The overall synthetic pathway is a prime example of the complex chemical transformations required to produce modern herbicides.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of tembotrione, based on patent literature.

StepReactantsReagents/CatalystsSolventTemperature (°C)Yield (%)Purity (%)
1. Bromination Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoateHydrobromic acid, Hydrogen peroxide, AzobisisobutyronitrileDichloromethane45-5088.599.8
2. Etherification & Hydrolysis Methyl 2-chloro-3-bromomethyl-4-methylsulfonylbenzoate, 2,2,2-trifluoroethanolPotassium carbonate, Sodium hydroxideNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
3. Coupling & Rearrangement 2-chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methanesulfonylbenzoic acidThionyl chloride, 1,3-cyclohexanedione, Triethylamine, Acetone cyanohydrin1,2-dichloroethane15, then 75Not Specified95

Experimental Protocols

Step 1: Synthesis of Methyl 2-chloro-3-bromomethyl-4-methylsulfonylbenzoate

This protocol is based on the bromination of methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate.[2]

Materials:

  • Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate (99.7% purity)

  • Dichloromethane

  • Azobisisobutyronitrile (AIBN)

  • Hydrobromic acid (48%)

  • Hydrogen peroxide (30%)

  • Ethanol (for recrystallization)

Procedure:

  • To a 500 mL reaction flask, add 40 g (0.152 mol) of methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate, 200 mL of dichloromethane, and 0.5 g (0.003 mol) of azobisisobutyronitrile.

  • Add 34 g (0.202 mol) of 48% hydrobromic acid to the mixture.

  • While maintaining the temperature between 45-50°C, slowly add 25 g (0.22 mol) of 30% hydrogen peroxide dropwise.

  • After the addition is complete, continue the reaction, monitoring its progress by liquid chromatography (LC) until completion.

  • Once the reaction is complete, separate the organic layer and wash it with water.

  • Concentrate the organic layer and recrystallize the crude product from ethanol.

  • Filter and dry the resulting white powder to obtain methyl 2-chloro-3-bromomethyl-4-methylsulfonylbenzoate.

Step 2: Synthesis of 2-chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methanesulfonylbenzoic acid

This step involves the etherification of the brominated intermediate followed by hydrolysis.[2][3]

Materials:

  • Methyl 2-chloro-3-bromomethyl-4-methylsulfonylbenzoate

  • 2,2,2-trifluoroethanol

  • Potassium carbonate (or another suitable alkali)

  • Sodium hydroxide (or another suitable alkali for hydrolysis)

  • Appropriate solvent

Procedure:

  • React methyl 2-chloro-3-bromomethyl-4-methylsulfonylbenzoate with 2,2,2-trifluoroethanol in the presence of an alkali (e.g., potassium carbonate) and a suitable solvent.

  • After the etherification is complete, hydrolyze the resulting ester using a second alkali (e.g., sodium hydroxide).

  • Acidify the reaction mixture to precipitate the product.

  • Filter, wash, and dry the precipitate to obtain 2-chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methanesulfonylbenzoic acid.

Step 3: Synthesis of Tembotrione

The final step involves the coupling of the carboxylic acid with 1,3-cyclohexanedione and subsequent rearrangement.[2][4]

Materials:

  • 2-chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methanesulfonylbenzoic acid

  • Thionyl chloride

  • 1,2-dichloroethane

  • 1,3-cyclohexanedione

  • Triethylamine

  • Acetone cyanohydrin

  • 40% aqueous methanol (for purification)

  • Activated carbon

  • 10% Hydrochloric acid

Procedure:

  • To a three-necked flask, add 2-chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methanesulfonylbenzoic acid and 1,2-dichloroethane.

  • Stir the mixture while maintaining the temperature at 15°C and slowly add thionyl chloride to form the acid chloride.

  • Heat the reaction to 75°C and maintain for 3 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in 1,2-dichloroethane and add 1,3-cyclohexanedione.

  • Slowly add triethylamine dropwise.

  • After the reaction is complete, add acetone cyanohydrin to facilitate the rearrangement to tembotrione.

  • Quench the reaction with water and separate the organic layer.

  • Remove the solvent from the organic layer to obtain the crude tembotrione product.

  • Purify the crude product by dissolving it in 40% aqueous methanol, treating with activated carbon, and then recrystallizing by adjusting the pH to 2 with 10% hydrochloric acid.

  • Filter and dry the resulting light yellow solid to obtain pure tembotrione.

Visualizations

Logical Workflow for Tembotrione Synthesis

Tembotrione_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Etherification & Hydrolysis cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Coupling & Rearrangement cluster_final Final Product start Methyl 2-chloro-3-methyl- 4-methylsulfonylbenzoate step1 Bromination of Methyl Group start->step1 intermediate1 Methyl 2-chloro-3-bromomethyl- 4-methylsulfonylbenzoate step1->intermediate1 step2 Etherification with 2,2,2-trifluoroethanol followed by Hydrolysis intermediate1->step2 intermediate2 2-chloro-3-(2,2,2-trifluoroethoxy)methyl- 4-methanesulfonylbenzoic acid step2->intermediate2 step3 Coupling with 1,3-cyclohexanedione and Rearrangement intermediate2->step3 final_product Tembotrione step3->final_product

Caption: A logical workflow diagram illustrating the key stages in the synthesis of the herbicide tembotrione.

Signaling Pathway (Mode of Action) of Tembotrione

Tembotrione_MoA Tembotrione Tembotrione HPPD 4-hydroxyphenylpyruvate dioxygenase (HPPD) Tembotrione->HPPD Inhibits Plastoquinone Plastoquinone Biosynthesis HPPD->Plastoquinone Catalyzes Weed_Death Weed Death Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Essential for Photosynthesis Photosynthesis Carotenoid->Photosynthesis Protects Photosynthesis->Weed_Death Leads to (if disrupted)

Caption: The mode of action of tembotrione, which involves the inhibition of the HPPD enzyme, leading to disruption of photosynthesis and eventual weed death.

References

Application Notes and Protocols for the Synthesis of 2-Morpholinonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-morpholinonicotinic acid, a valuable building block in medicinal chemistry, from the readily available starting material, 2-chloronicotinic acid. The synthesis is a three-step process involving esterification, nucleophilic aromatic substitution, and subsequent hydrolysis.

Introduction

2-Morpholinonicotinic acid and its derivatives are important intermediates in the synthesis of a variety of bioactive molecules, including pharmaceuticals and agrochemicals.[1][2] The morpholine moiety is a privileged scaffold in drug discovery, often improving the pharmacokinetic properties of a compound. This protocol details an optimized, rapid, and high-yielding synthesis of 2-morpholinonicotinic acid.[1][2]

Overall Reaction Scheme

The synthesis proceeds in three sequential steps:

  • Esterification: The carboxylic acid of 2-chloronicotinic acid is converted to its methyl ester to protect it during the subsequent nucleophilic substitution.

  • Nucleophilic Aromatic Substitution: The chlorine atom on the pyridine ring is displaced by morpholine.

  • Hydrolysis: The methyl ester is hydrolyzed to yield the final product, 2-morpholinonicotinic acid.

A total yield of up to 93% for the three steps has been reported.[2]

Experimental Protocols

Step 1: Synthesis of Methyl 2-Chloronicotinate

This step involves the conversion of 2-chloronicotinic acid to its methyl ester via an acid chloride intermediate.

Materials:

  • 2-Chloronicotinic acid

  • Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Methanol (CH₃OH)

  • Triethylamine (TEA)

Procedure:

  • In a round-bottom flask, dissolve 2-chloronicotinic acid (e.g., 5.0 g, 31.7 mmol) in dichloromethane (50 mL).

  • Add a catalytic amount of N,N-dimethylformamide.

  • Slowly add oxalyl chloride (e.g., 3.94 g, 31.26 mmol) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the formation of the acid chloride is complete, cool the mixture in an ice/water bath to 0-5 °C.

  • In a separate flask, prepare a solution of methanol and triethylamine.

  • Add the methanol/triethylamine solution dropwise to the cooled acid chloride solution.

  • Stir the reaction mixture for 30 minutes at 0-5 °C.[1]

  • Upon completion, dilute the reaction mixture with water (50 mL).

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 2-chloronicotinate as a yellow solid.

Yield: Approximately 97%[1] Mass Spectrometry (ESI-MS): m/z 171.0 [M+H]⁺[3]

Step 2: Synthesis of Methyl 2-Morpholinonicotinate

This step is a nucleophilic aromatic substitution where the chlorine atom of methyl 2-chloronicotinate is displaced by morpholine.

Materials:

  • Methyl 2-chloronicotinate

  • Morpholine

  • N,N-Dimethylacetamide (DMAc)

Procedure:

  • In a round-bottom flask, dissolve methyl 2-chloronicotinate (e.g., 5.0 g, 32.0 mmol) in N,N-dimethylacetamide (50 mL).

  • Add morpholine (e.g., 5.59 g, 64 mmol) to the solution.

  • Heat the reaction mixture to 100 °C and stir for 40 minutes.[1]

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture and dilute with water (50 mL).

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of 2-Morpholinonicotinic Acid (Hydrolysis)

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Materials:

  • Methyl 2-morpholinonicotinate intermediate from Step 2

  • Hydrochloric acid (HCl)

  • Water (H₂O)

Procedure:

  • Take the crude methyl 2-morpholinonicotinate from the previous step.

  • Add a mixture of water and hydrochloric acid.

  • Heat the mixture to 100 °C and stir.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH to acidic (e.g., pH 3-4) with a suitable base to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain 2-morpholinonicotinic acid as a light yellow granular solid.

Yield: Approximately 96% for the final step.[3] Mass Spectrometry (ESI-MS): m/z 208.1 [M+H]⁺[3]

Quantitative Data Summary

StepReactant 1Moles (mmol)Reactant 2Moles (mmol)SolventTemperature (°C)TimeYield (%)
1. Esterification 2-Chloronicotinic acid31.7Oxalyl chloride31.26DCM0-530 min~97
2. Substitution Methyl 2-chloronicotinate32.0Morpholine64DMAc10040 min-
3. Hydrolysis Methyl 2-morpholinonicotinate-HCl/H₂O-Water100-~96
Overall ~93

Note: The yield for Step 2 is not explicitly reported in the primary literature source but is incorporated into the high overall yield.

Visualizations

Experimental Workflow

SynthesisWorkflow Synthesis of 2-Morpholinonicotinic Acid Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Nucleophilic Substitution cluster_step3 Step 3: Hydrolysis start1 2-Chloronicotinic Acid reagents1 Oxalyl Chloride, cat. DMF in DCM start1->reagents1 Activation intermediate1 Acid Chloride Intermediate reagents1->intermediate1 reagents2 Methanol, Triethylamine 0-5°C, 30 min intermediate1->reagents2 Esterification product1 Methyl 2-Chloronicotinate reagents2->product1 workup1 Aqueous Workup & Extraction product1->workup1 reagents3 Morpholine in DMAc 100°C, 40 min workup1->reagents3 Purified Intermediate product2 Methyl 2-Morpholinonicotinate reagents3->product2 workup2 Aqueous Workup & Extraction product2->workup2 reagents4 HCl, Water 100°C workup2->reagents4 Crude Intermediate product3 2-Morpholinonicotinic Acid reagents4->product3 workup3 pH Adjustment & Filtration product3->workup3 final_product final_product workup3->final_product Final Product ChemicalTransformation Chemical Transformation Pathway Start 2-Chloronicotinic Acid Step1 Esterification (Protection) Start->Step1 Oxalyl Chloride, Methanol Intermediate1 Methyl 2-Chloronicotinate Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution Intermediate1->Step2 Morpholine Intermediate2 Methyl 2-Morpholinonicotinate Step2->Intermediate2 Step3 Hydrolysis (Deprotection) Intermediate2->Step3 Acidic Conditions End 2-Morpholinonicotinic Acid Step3->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of nicotinic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: My nicotinic acid starting material has low solubility in common organic solvents. How can I improve this for my reaction?

A1: Low solubility of nicotinic acid can be a challenge. Here are a few strategies to address this:

  • Salt Formation: Convert the nicotinic acid to a more soluble salt, such as its sodium or potassium salt, by treating it with a suitable base (e.g., NaHCO₃, K₂CO₃). This can improve its solubility in polar protic solvents.

  • Esterification: Converting the carboxylic acid to an ester derivative (e.g., methyl or ethyl nicotinate) significantly increases its solubility in a wider range of organic solvents.

  • Solvent Selection: For reactions where the free acid is required, consider using more polar aprotic solvents like DMF, DMAc, or NMP. In some cases, a co-solvent system can also be effective.

  • Heating: Gently heating the solvent while adding the nicotinic acid can help to dissolve it. However, be mindful of the thermal stability of your reactants.

Q2: I am observing significant tailing when purifying my basic nicotinic acid derivative by column chromatography on silica gel. What can I do to improve the separation?

A2: Tailing of basic compounds on silica gel is a common issue due to strong interactions with the acidic silanol groups. To mitigate this, you can:

  • Add a Basic Modifier to the Eluent: Incorporating a small amount of a volatile base, such as triethylamine (typically 0.1-1%) or pyridine, into your eluent system can neutralize the acidic sites on the silica gel and reduce tailing.[1]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.

  • Alternative Purification Techniques: If chromatography remains challenging, explore other purification methods such as acid-base extraction, crystallization, or distillation if your compound is volatile.[1]

Q3: My reaction to synthesize a pyridine ring is highly exothermic and difficult to control. What measures can I take to manage the reaction temperature?

A3: Uncontrolled exothermic reactions can lead to side product formation and safety hazards. To manage the temperature effectively:

  • Slow Addition of Reagents: Add one of the reactants dropwise or in small portions over an extended period to control the rate of heat generation.[1]

  • Efficient Cooling: Utilize an ice bath, cryostat, or a cooling mantle to maintain a consistent and low reaction temperature.[1]

  • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.[1]

  • Continuous Flow Chemistry: For highly exothermic processes, continuous flow reactors offer superior temperature control and are inherently safer.[1]

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Problem: Low yield in the Suzuki-Miyaura coupling of a bromonicotinic acid derivative.

Possible Cause Troubleshooting Suggestion
Catalyst Inhibition The pyridine nitrogen can coordinate with the palladium catalyst, hindering its activity. Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can mitigate this.[2]
Catalyst Deactivation The carboxylic acid group can deprotonate and coordinate to the palladium center, leading to deactivation. Protecting the carboxylic acid as an ester can prevent this.[2]
Protodeboronation The boronic acid coupling partner is being consumed by protonolysis. Ensure rigorous degassing of solvents, use stable boronic esters (e.g., pinacol esters), and use the minimum effective amount of base.[2]
Homocoupling Significant formation of biaryl products from the boronic acid or the aryl halide. Optimize the catalyst and ligand system. Increasing the temperature moderately or changing the ligand (e.g., to a bidentate ligand like dppf) can sometimes suppress homocoupling.[2]
Buchwald-Hartwig Amination

Problem: Inefficient C-N coupling between a chloronicotinic acid derivative and an amine.

Possible Cause Troubleshooting Suggestion
Inactive Catalyst Aryl chlorides are less reactive than bromides or iodides. Use a catalyst system known to be effective for aryl chlorides, such as a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos).
Inappropriate Base The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required. Weaker bases like K₂CO₃ may be used with more reactive catalyst systems.
Ligand Decomposition The phosphine ligand may be sensitive to air or moisture. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) with anhydrous, degassed solvents.
Side Reactions Aryl halide homocoupling or hydrodehalogenation can occur. Optimize the catalyst-to-ligand ratio and reaction temperature.
Esterification of Nicotinic Acid

Problem: Difficulty in purifying the nicotinic acid ester from the reaction mixture.

Possible Cause Troubleshooting Suggestion
Residual Starting Material Unreacted nicotinic acid remains in the product. Use an excess of the alcohol to drive the reaction to completion. A basic wash (e.g., with saturated NaHCO₃ solution) during workup can remove the unreacted acid.[3]
Hydrolysis of the Ester The ester is being hydrolyzed back to the carboxylic acid during workup. Use a mild base like sodium bicarbonate for the wash instead of a strong base like NaOH to minimize hydrolysis.[3]
Solvent Immiscibility The ester is not extracting into the desired organic solvent. Nicotinic acid esters can have varying polarities. Try a different extraction solvent, such as dichloromethane (DCM), if ethyl acetate is ineffective.[3]
Contamination with Coupling Reagents If using coupling reagents like EDC/DMAP, byproducts can be difficult to remove. A mild acid wash (e.g., dilute HCl) can help remove unreacted DMAP.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromonicotinic acid with an arylboronic acid.[4]

Materials:

  • 5-Bromonicotinic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ (3.0 equiv)

  • Degassed DMF

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid, the arylboronic acid, and K₃PO₄.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under the inert atmosphere, add Pd(PPh₃)₄ to the flask.

  • Add degassed DMF via syringe.

  • Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and adjust the pH to ~3-4 with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

Data Presentation: Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid Derivatives

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485[4]
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489[4]
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802482[4]
44-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802487[4]
Protocol 2: Buchwald-Hartwig Amination of a 3-Chloropyridine Derivative

This protocol provides a general guideline for the palladium-catalyzed amination of a 3-chloropyridine derivative.

Materials:

  • 3-Chloropyridine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask or glovebox

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask with a stir bar.

  • Add the 3-chloropyridine derivative and the amine to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete (typically 12-24 hours), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

GPR109A Signaling Pathway

Nicotinic acid and many of its derivatives exert their biological effects through the G-protein coupled receptor GPR109A (also known as HCA₂).[1][5] Activation of this receptor initiates downstream signaling cascades that are primarily coupled to the inhibitory G protein, Gαi.[3] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[3] Additionally, GPR109A can signal through a β-arrestin-dependent pathway.[1][3]

GPR109A_Signaling Ligand Nicotinic Acid Derivative GPR109A GPR109A Receptor Ligand->GPR109A Binds G_protein Gαi/βγ GPR109A->G_protein Activates BetaArrestin β-Arrestin GPR109A->BetaArrestin Recruits G_alpha Gαi-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Lipolysis ↓ Lipolysis PKA->Lipolysis ERK ERK1/2 Activation BetaArrestin->ERK Inflammation Anti-inflammatory Effects ERK->Inflammation

Caption: GPR109A receptor signaling cascade.

Experimental Workflow: Buchwald-Hartwig Amination

The following diagram illustrates a typical experimental workflow for performing a Buchwald-Hartwig amination reaction for the synthesis of nicotinic acid derivatives.

Buchwald_Hartwig_Workflow start Start reagents 1. Add Reagents to Oven-Dried Schlenk Flask (Pd catalyst, ligand, base, aryl halide, amine) start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Argon) reagents->inert solvent 3. Add Anhydrous, Degassed Solvent inert->solvent reaction 4. Heat and Stir Reaction (e.g., 100°C, 12-24h) solvent->reaction monitor 5. Monitor Progress (TLC / GC-MS) reaction->monitor complete Reaction Complete? monitor->complete complete->reaction No workup 6. Cool and Quench (e.g., with water) complete->workup Yes extraction 7. Liquid-Liquid Extraction workup->extraction purification 8. Dry, Concentrate, and Purify (Column Chromatography) extraction->purification product Final Product purification->product

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

References

Technical Support Center: Synthesis of 2-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloronicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-chloronicotinic acid?

A1: The primary methods for synthesizing 2-chloronicotinic acid include:

  • Chlorination of Nicotinic Acid N-oxide: This widely used industrial method involves the N-oxidation of nicotinic acid followed by chlorination.[1][2][3]

  • Hydrolysis of 2-Chloro-3-cyanopyridine: This route offers a straightforward conversion to the carboxylic acid, but the starting material can be difficult to obtain.[2]

  • Oxidation of 2-Chloro-3-methylpyridine: This method requires harsh oxidation conditions.[2]

  • Ring-forming Reactions: These methods often involve more complex starting materials and may not be suitable for large-scale production.[1]

Q2: What are the main challenges and environmental concerns associated with the synthesis of 2-chloronicotinic acid?

A2: The synthesis, particularly from nicotinic acid N-oxide, presents several challenges. A major issue is the use of large quantities of chlorinating agents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), which generate significant amounts of phosphorus-containing wastewater that is difficult to treat.[1][3] The use of toxic and irritating substances like acrolein in some routes also poses environmental and safety risks.[1][3] Low yields and the formation of byproducts, such as 6-chloronicotinic acid, are also common problems.[2][4]

Q3: How can the purity of 2-chloronicotinic acid be improved?

A3: Achieving high purity is crucial, especially for pharmaceutical applications.[4] Recrystallization is a common and effective purification method. A mixture of methanol and water (1:1) is often used to remove byproducts like 6-chloronicotinic acid.[4] Distillation of the intermediate 2-chloronicotinic acid chloride before hydrolysis can also lead to a purer final product.[4]

Troubleshooting Guides

Problem 1: Low Yield in the Chlorination of Nicotinic Acid N-oxide

Possible Causes & Solutions

CauseRecommended Action
Incomplete N-oxidation Ensure the initial N-oxidation of nicotinic acid goes to completion. Monitor the reaction using an appropriate analytical technique (e.g., TLC, HPLC).
Suboptimal Chlorination Temperature The chlorination reaction temperature is critical. For the reaction with POCl₃, a temperature of around 110°C is often used.[4] For reactions with bis(trichloromethyl)carbonate, a temperature of 105°C has been shown to be effective.[1]
Insufficient Reaction Time Ensure the chlorination reaction is allowed to proceed for a sufficient duration. Reaction times can vary from 3 to 10 hours depending on the reagents and conditions.[1][4]
Poor Regioselectivity The chlorination of nicotinic acid N-oxide can yield a mixture of 2-chloro and 6-chloro isomers.[4] The use of specific catalysts or reaction conditions can help improve selectivity for the 2-position.
Hydrolysis of Intermediate The intermediate 2-chloronicotinic acid chloride is sensitive to moisture. Ensure anhydrous conditions are maintained throughout the reaction and workup.
Problem 2: Formation of Impurities

Possible Impurities & Mitigation Strategies

ImpurityMitigation Strategy
6-Chloronicotinic Acid Recrystallize the crude product from a methanol/water mixture.[4]
Unreacted Nicotinic Acid N-oxide Optimize reaction conditions (temperature, time, reagent stoichiometry) to drive the reaction to completion. Purify the final product by recrystallization.
Phosphorus-based byproducts After the reaction, distill off the excess POCl₃ under vacuum.[4] The subsequent hydrolysis and workup should be carefully performed to remove water-soluble phosphorus compounds.
Starting materials from other routes For syntheses starting from 2-chloro-3-cyanopyridine, ensure complete hydrolysis by adjusting the reaction time, temperature, and base concentration.[3]

Quantitative Data Summary

The following tables summarize typical yields and purity data from various synthetic methods.

Table 1: Synthesis of 2-Chloronicotinic Acid via Nicotinic Acid N-oxide

Chlorinating AgentCatalyst/AdditiveReaction ConditionsYield (%)Purity (%)Reference
POCl₃Triethylamine110°C, 3 hours45-50 (after recrystallization)>99[4]
Bis(trichloromethyl)carbonateBenzyltriethylammonium chloride105°C, 3 hours94.999.3[1]
Bis(trichloromethyl)carbonateTetrabutylammonium chloride105°C, 5 hours91.1Not specified[1]

Table 2: Synthesis of 2-Chloronicotinic Acid via Hydrolysis of 2-Chloro-3-cyanopyridine

Hydrolysis ConditionsYield (%)Purity (%)Reference
2N Sodium Hydroxide, 80°C, 2 hours95.2>99.5[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid N-oxide using POCl₃
  • Reaction Setup: Suspend 70 g of nicotinic acid-N-oxide in 300 ml of POCl₃ in a suitable reaction flask equipped with a reflux condenser and a dropping funnel.

  • Addition of Triethylamine: Add 51.5 g of triethylamine dropwise at ambient temperature, ensuring the reaction temperature does not exceed 60°C.

  • Reaction: Heat the solution to 110°C for 3 hours.

  • Workup:

    • Distill off the excess phosphorus oxychloride at 50 torr.

    • Distill the 2-chloronicotinic acid chloride at 10-12 torr.

    • Hydrolyze the distilled acid chloride by allowing it to flow into water at 90-100°C.

  • Isolation: Cool the solution to precipitate the 2-chloronicotinic acid. Filter the pure white crystalline product.

  • Purification (Optional): Recrystallize the crude product from a 1:1 methanol/water mixture to remove any 6-chloronicotinic acid.[4]

Protocol 2: Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid N-oxide using Bis(trichloromethyl)carbonate
  • Reaction Setup: In a 250mL three-necked flask equipped with a thermometer, reflux condenser, and mechanical stirrer, add 13.9g (100mmol) of nicotinic acid N-oxide, 14.9g (50mmol) of bis(trichloromethyl)carbonate, and 2.28g (10mmol) of benzyltriethylammonium chloride.

  • Reaction: Start vigorous stirring and slowly heat the mixture to 105°C for 3 hours under solvent-free conditions.

  • Workup: After the reaction is complete, cool the reaction solution to 40°C.

  • Isolation: Add the reaction solution to 20ml of ice water, stir, and let it stand for 16 hours. Filter the precipitate, wash the filter cake with a small amount of water, and dry at 80°C to obtain 2-chloronicotinic acid.[1]

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_purification Purification cluster_end Final Product Nicotinic Acid Nicotinic Acid N-Oxidation N-Oxidation Nicotinic Acid->N-Oxidation H₂O₂ Chlorination Chlorination N-Oxidation->Chlorination POCl₃ or BTC Hydrolysis Hydrolysis Chlorination->Hydrolysis H₂O Recrystallization Recrystallization Hydrolysis->Recrystallization 2-Chloronicotinic Acid 2-Chloronicotinic Acid Recrystallization->2-Chloronicotinic Acid

Caption: General workflow for the synthesis of 2-chloronicotinic acid from nicotinic acid.

Troubleshooting_Tree Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Check TLC/HPLC Side Reactions Side Reactions Low Yield->Side Reactions Analyze Byproducts Loss during Workup Loss during Workup Low Yield->Loss during Workup Review Procedure Optimize Temp/Time Optimize Temp/Time Incomplete Reaction->Optimize Temp/Time Check Reagent Purity Check Reagent Purity Incomplete Reaction->Check Reagent Purity Adjust Stoichiometry Adjust Stoichiometry Side Reactions->Adjust Stoichiometry Modify Workup Modify Workup Loss during Workup->Modify Workup

Caption: A decision tree for troubleshooting low yields in synthesis.

References

Technical Support Center: Chlorination of Nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the chlorination of nicotinic acid.

Troubleshooting Guides

This section addresses common problems encountered during the chlorination of nicotinic acid, offering potential causes and solutions.

Problem 1: Low Yield of 2-Chloronicotinic Acid

Possible Causes:

  • Suboptimal Reaction Temperature: The reaction temperature significantly influences the product distribution.

  • Incorrect Molar Ratio of Reactants: An inappropriate ratio of nicotinic acid N-oxide to the chlorinating agent (e.g., phosphorus oxychloride - POCl₃) can lead to incomplete reaction or increased side product formation.

  • Presence of Moisture: Water can react with and decompose common chlorinating agents like POCl₃, reducing their effectiveness.

  • Inefficient Mixing: Poor mixing can lead to localized overheating and uneven reaction, promoting side reactions.

Solutions:

  • Temperature Control: Maintain the reaction temperature within the optimal range as specified in the experimental protocol. A patent suggests that controlling the temperature in a segmented manner (e.g., holding at 30-40°C, then increasing to 50-60°C, and finally to 70-80°C) can improve the yield of the desired product.[1]

  • Optimize Reactant Ratios: Carefully control the molar ratio of the chlorinating agent to the nicotinic acid N-oxide. An excess of the chlorinating agent may be necessary to drive the reaction to completion, but a large excess can promote polychlorination.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert, anhydrous atmosphere (e.g., nitrogen or argon) to prevent the decomposition of the chlorinating agent.[1]

  • Effective Stirring: Use a suitable stirrer and ensure vigorous mixing throughout the reaction to maintain a homogeneous temperature and reactant concentration.

Problem 2: Formation of Isomeric Byproducts (e.g., 6-Chloronicotinic Acid)

Possible Causes:

  • Reaction Kinetics and Thermodynamics: The formation of different isomers is governed by the kinetics and thermodynamics of the chlorination reaction on the pyridine ring. The 2- and 6-positions are often susceptible to nucleophilic attack.

  • Nature of the Chlorinating Agent: Different chlorinating agents can exhibit different regioselectivity.

Solutions:

  • Strategic Choice of Chlorinating Agent: While POCl₃ is common, exploring other chlorinating agents or catalyst systems might improve selectivity. For instance, the use of an organic base as an acid-binding agent in conjunction with the chlorination reagent can direct the chlorination to the 2-position.[1]

  • Purification: If the formation of isomers is unavoidable, they can be separated from the desired product by recrystallization. One patent describes the recrystallization of 2-chloronicotinic acid from a methanol-water mixture to remove the 6-chloronicotinic acid byproduct.[2]

Problem 3: Formation of Polychlorinated Byproducts (e.g., 2,6-Dichloronicotinic Acid)

Possible Causes:

  • Excess Chlorinating Agent: A high concentration of the chlorinating agent can lead to further chlorination of the desired mono-chlorinated product.

  • Prolonged Reaction Time or High Temperature: Harsher reaction conditions can favor multiple chlorination events.

Solutions:

  • Control Stoichiometry: Use a carefully measured amount of the chlorinating agent, avoiding a large excess.

  • Monitor Reaction Progress: Track the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or HPLC) and stop the reaction once the starting material is consumed to prevent over-chlorination.

  • Milder Reaction Conditions: Employ the lowest effective temperature and the shortest possible reaction time to minimize the formation of polychlorinated products.

Problem 4: Formation of Tarry Byproducts

Possible Causes:

  • High Reaction Temperatures: Elevated temperatures can lead to the decomposition and polymerization of reactants and products, resulting in the formation of insoluble, tarry materials.[3]

  • Presence of Impurities: Impurities in the starting materials or solvents can act as catalysts for polymerization reactions.

  • Incorrect pH during Workup: Adjusting the pH outside the optimal range during the workup procedure can sometimes lead to the precipitation of tarry substances.[4]

Solutions:

  • Strict Temperature Control: Maintain a consistent and appropriate reaction temperature.

  • Use High-Purity Reagents: Ensure the purity of nicotinic acid, the chlorinating agent, and the solvent.

  • Controlled Workup: Carefully control the pH during the workup and extraction steps. A patent suggests that at a pH greater than 0.5, tarry by-products can precipitate.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the chlorination of nicotinic acid?

A1: The most frequently encountered side reactions include:

  • Isomer Formation: Primarily the formation of 6-chloronicotinic acid alongside the desired 2-chloronicotinic acid.

  • Polychlorination: The formation of di- and tri-chlorinated nicotinic acid derivatives, such as 2,6-dichloronicotinic acid.

  • Tar Formation: The generation of dark, insoluble, polymeric materials, especially at elevated temperatures.[3]

Q2: How can I identify the different chlorinated byproducts?

A2: A combination of analytical techniques can be used for the identification of byproducts:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile derivatives of the reaction products and identifying them based on their mass spectra.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the different isomers and quantify their relative amounts.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of isolated byproducts. Spectroscopic data for some of the potential byproducts are available in the literature.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and getting a preliminary idea of the number of components in the reaction mixture.

Q3: Is there a preferred chlorinating agent for the synthesis of 2-chloronicotinic acid?

A3: Phosphorus oxychloride (POCl₃) is a commonly used chlorinating agent for this transformation, often in the presence of a base or a catalyst.[1] However, the choice of agent can influence the product distribution. Some literature suggests that a combination of POCl₃ and thionyl chloride can also be effective. The optimal choice may depend on the specific experimental setup and desired purity of the final product.

Q4: What is the role of nicotinic acid N-oxide in this reaction?

A4: The direct chlorination of nicotinic acid is difficult due to the electron-withdrawing nature of the carboxylic acid group and the pyridine ring, which deactivates the ring towards electrophilic substitution. The N-oxide is prepared by oxidizing the nitrogen atom of the pyridine ring. This N-oxide functional group activates the 2- and 6-positions of the pyridine ring towards nucleophilic attack by the chlorinating agent, facilitating the desired substitution.

Data Presentation

Table 1: Reported Yields of 2-Chloronicotinic Acid under Different Conditions

Starting MaterialChlorinating AgentOther Reagents/ConditionsYield of 2-Chloronicotinic AcidReference
Nicotinic Acid N-oxidePOCl₃-65-70%[2]
Nicotinic AcidH₂O₂ (oxidation), then POCl₃/PCl₅ (chlorination)-76.8% (total yield)[7]
Nicotinic Acid N-oxidePOCl₃Distillation of 2-chloronicotinic acid chloride57% (pure, crystalline)[2]
3-CyanopyridineN-oxidation, then chlorination with POCl₃, then hydrolysisOrganic base as acid-binding agent>85% (chlorination step)[1][8]

Note: The yields reported in the literature can vary significantly based on the specific reaction conditions, scale, and purification methods used. This table provides a general overview.

Experimental Protocols

Protocol 1: Chlorination of Nicotinic Acid N-oxide with Phosphorus Oxychloride

This protocol is a general procedure based on information from various sources and should be optimized for specific laboratory conditions.

Materials:

  • Nicotinic acid N-oxide

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Inert solvent (e.g., chloroform or dichloroethane), anhydrous

  • Organic base (e.g., pyridine or triethylamine), anhydrous

  • Ice water

  • Sodium carbonate solution, saturated

  • Hydrochloric acid, concentrated

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add nicotinic acid N-oxide and the anhydrous inert solvent to the flask.

  • Cool the mixture in an ice bath to -5 to 5 °C.

  • Slowly add the organic base to the stirred suspension.

  • From the dropping funnel, add phosphorus oxychloride dropwise to the reaction mixture while maintaining the temperature between -5 and 5 °C. The addition should take approximately 2 hours.

  • After the addition is complete, slowly warm the reaction mixture to 35 °C and stir for 1 hour.

  • Further, warm the mixture to 55 °C and stir for another hour.

  • Finally, heat the reaction to reflux (around 65 °C) and maintain for 4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution to a pH of 8-9 with a saturated sodium carbonate solution while keeping the temperature low with an ice bath.

  • The crude product, 2-chloro-3-cyanopyridine, will precipitate as a solid. Filter the solid, wash it with cold water, and dry it.

  • For the hydrolysis to 2-chloronicotinic acid, reflux the 2-chloro-3-cyanopyridine with an aqueous solution of sodium hydroxide for 3 hours.

  • After cooling, acidify the solution with concentrated hydrochloric acid to a pH of around 5-6 to precipitate the 2-chloronicotinic acid.

  • Filter the solid, wash with cold water until neutral, and dry to obtain the final product.

Purification:

  • The crude 2-chloronicotinic acid can be recrystallized from a mixture of methanol and water to remove impurities, particularly the 6-chloro isomer.[2]

Mandatory Visualization

Chlorination_Pathway Nicotinic_Acid Nicotinic Acid N_Oxide Nicotinic Acid N-oxide Nicotinic_Acid->N_Oxide Oxidation Chlorination Chlorination (e.g., POCl3) N_Oxide->Chlorination Product 2-Chloronicotinic Acid (Desired Product) Chlorination->Product Major Pathway Side_Product_1 6-Chloronicotinic Acid (Isomeric Byproduct) Chlorination->Side_Product_1 Side Reaction Side_Product_3 Tarry Byproducts Chlorination->Side_Product_3 Decomposition/ Polymerization Side_Product_2 2,6-Dichloronicotinic Acid (Polychlorinated Byproduct) Product->Side_Product_2 Further Chlorination

Caption: Main and side reaction pathways in the chlorination of nicotinic acid.

Troubleshooting_Workflow Start Experiment Start: Chlorination of Nicotinic Acid Problem Problem Encountered? Start->Problem Low_Yield Low Yield of 2-Chloronicotinic Acid Problem->Low_Yield Yes Isomers Presence of Isomeric Byproducts Problem->Isomers Yes Polychlorination Presence of Polychlorinated Byproducts Problem->Polychlorination Yes Tar Formation of Tarry Byproducts Problem->Tar Yes End Successful Synthesis Problem->End No Solution_Yield Check: - Temperature Control - Reactant Ratios - Anhydrous Conditions - Mixing Efficiency Low_Yield->Solution_Yield Solution_Isomers Action: - Optimize Chlorinating Agent - Recrystallization Isomers->Solution_Isomers Solution_Poly Action: - Control Stoichiometry - Monitor Reaction Progress - Use Milder Conditions Polychlorination->Solution_Poly Solution_Tar Check: - Reaction Temperature - Reagent Purity - Workup pH Tar->Solution_Tar Solution_Yield->End Solution_Isomers->End Solution_Poly->End Solution_Tar->End

Caption: Troubleshooting workflow for the chlorination of nicotinic acid.

References

Technical Support Center: Purification of 2-Chloro-3-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Chloro-3-methylisonicotinic acid.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound via recrystallization and column chromatography.

Recrystallization Troubleshooting

Problem: The compound does not dissolve in the hot solvent.

  • Possible Cause: Insufficient solvent or an inappropriate solvent choice.

  • Solution:

    • Gradually add more hot solvent in small increments until the solid dissolves.

    • If a large volume of solvent is required, it may not be an ideal recrystallization solvent.

    • Consult the solvent screening data (see Table 1) and consider a more suitable solvent or a binary solvent system. For acidic and pyridine-containing compounds, solvents like ethanol, ethyl acetate, or toluene, and their mixtures with water or hexanes can be effective.

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is cooling too quickly, the impurity level is too high, or the boiling point of the solvent is higher than the melting point of the solute.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent to prevent premature saturation upon cooling.

    • Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.

    • If oiling persists, consider a pre-purification step like a charcoal treatment or a quick filtration through a silica plug to remove some impurities.

Problem: The recrystallized product is colored.

  • Possible Cause: Presence of colored impurities.

  • Solution:

    • After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution.

    • Boil the solution with the charcoal for a few minutes.

    • Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.

    • Be cautious not to add too much charcoal, as it can also adsorb the desired product and reduce the yield.

Problem: The yield of the purified product is low.

  • Possible Cause: Using too much solvent, premature crystallization during hot filtration, or incomplete crystallization.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing out during hot filtration.

    • Ensure the solution is thoroughly cooled (e.g., in an ice bath) to maximize the precipitation of the product before filtration.

G cluster_start Start: Crude this compound cluster_recrystallization Recrystallization Workflow cluster_end End Product start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (optional, for insoluble impurities) dissolve->hot_filtration cool Slow Cooling & Crystallization hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: A general workflow for the recrystallization of this compound.

Column Chromatography Troubleshooting

Problem: Poor separation of the desired compound from impurities.

  • Possible Cause: Inappropriate solvent system (mobile phase) or overloading the column.

  • Solution:

    • Develop an optimal solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.4 for the desired compound.

    • A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve separation.

    • Ensure the amount of crude material loaded onto the column is not excessive (typically 1-5% of the stationary phase weight).

Problem: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

    • For highly polar compounds like carboxylic acids, adding a small amount of a polar modifier like acetic acid or methanol to the mobile phase can help in elution.

Problem: Tailing of the desired compound's peak.

  • Possible Cause: Strong interaction between the acidic compound and the silica gel.

  • Solution:

    • Add a small percentage (0.1-1%) of a competitive polar modifier, such as acetic acid, to the mobile phase. This can reduce the strong interactions and lead to sharper peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities can vary depending on the synthetic route. A common method involves the oxidation of 2-chloro-3-methylpyridine. In this case, the most likely impurity is the unreacted starting material, 2-chloro-3-methylpyridine. Other potential impurities could include over-oxidation products or byproducts from side reactions.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: A systematic solvent screening is always recommended. Based on the structure (a chlorinated pyridine carboxylic acid), good starting points for single-solvent recrystallization include ethanol, isopropanol, ethyl acetate, and toluene. For binary solvent systems, combinations like ethyl acetate/hexane, ethanol/water, or toluene/heptane could be effective. The ideal solvent will dissolve the compound at high temperatures but show low solubility at room temperature or below.

Q3: How can I monitor the purity of my this compound during purification?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography and to check the purity of fractions. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method. A sharp melting point is also a good indicator of high purity.

Q4: What are the key parameters for successful column chromatography of this compound?

A4: The key parameters are:

  • Stationary Phase: Silica gel is a common choice for normal-phase chromatography.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. The polarity is optimized based on TLC analysis. Adding a small amount of acetic acid can improve peak shape.

  • Column Packing: A well-packed column is crucial for good separation. Ensure there are no air bubbles or cracks in the stationary phase.

  • Loading: The crude sample should be dissolved in a minimal amount of the mobile phase or a stronger solvent and loaded carefully onto the top of the column.

Data Presentation

Table 1: Illustrative Solvent Screening Data for Recrystallization

This table provides an example of how to document observations during a solvent screening experiment for the recrystallization of this compound. The actual solubility will need to be determined experimentally.

Solvent SystemSolubility at Room Temp. (25°C)Solubility at Elevated Temp.Crystal Formation upon Cooling
WaterSparingly solubleModerately solubleSmall needles
EthanolSolubleVery solubleNo crystals
Ethyl AcetateSparingly solubleSolubleGood crystals
HexaneInsolubleInsoluble-
TolueneSparingly solubleSolublePrisms
Ethyl Acetate / Hexane (1:1)Slightly solubleSolubleWell-formed crystals
Ethanol / Water (4:1)SolubleVery solubleOiled out

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent system (e.g., Ethyl Acetate).

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) with 0.5% acetic acid.

  • Column Packing: Prepare a silica gel slurry in the initial, least polar mobile phase and carefully pack the column, avoiding air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica gel with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase. Collect fractions and monitor them by TLC.

  • Gradient Elution (Optional): If necessary, gradually increase the polarity of the mobile phase to elute more polar compounds.

  • Fraction Pooling and Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

G cluster_prep Preparation cluster_elution Elution & Collection cluster_post Post-Chromatography tlc 1. TLC Analysis (Optimize Mobile Phase) packing 2. Column Packing (Silica Gel Slurry) tlc->packing loading 3. Sample Loading (Dry Loading Preferred) packing->loading elute 4. Elute with Mobile Phase loading->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions (TLC) collect->monitor monitor->collect Continue pool 7. Pool Pure Fractions monitor->pool If pure evaporate 8. Evaporate Solvent pool->evaporate pure_product Pure Product evaporate->pure_product

Caption: A step-by-step workflow for the purification of this compound by column chromatography.

"troubleshooting low yield in esterification of 2-Chloro-3-methylisonicotinic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields or other issues during the esterification of 2-Chloro-3-methylisonicotinic acid.

Troubleshooting Guide

Q1: I am experiencing a very low or no yield of my desired ester. What are the primary factors I should investigate?

A low or non-existent yield in the esterification of this compound can stem from several factors. The reaction is an equilibrium process, and its success hinges on pushing this equilibrium towards the product.[1][2][3] Key areas to troubleshoot include:

  • Insufficient Catalyst: The pyridine nitrogen in the starting material can be protonated by the acid catalyst, rendering it inactive.[4] Therefore, a catalytic amount of acid may not be sufficient.

  • Presence of Water: Water is a byproduct of the esterification reaction. Its presence in the reaction mixture will shift the equilibrium back towards the starting materials, reducing the yield.[1][2][5]

  • Low Reaction Temperature: While high temperatures can cause degradation, a temperature that is too low will result in a very slow reaction rate, leading to poor yields in a practical timeframe.

  • Short Reaction Time: Esterification reactions, particularly with sterically hindered acids, can be slow.[5][6]

  • Steric Hindrance: The methyl group ortho to the carboxylic acid and the chloro group can sterically hinder the approach of the alcohol, slowing down the reaction rate.

Q2: My reaction seems to stall and does not go to completion. How can I drive the reaction forward?

To drive the equilibrium towards the ester product, consider the following strategies:

  • Use a Large Excess of Alcohol: Employing the alcohol as the solvent or in a large molar excess is a common and effective method to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[2][4]

  • Water Removal: Actively removing water as it is formed is a powerful technique. This can be achieved by:

    • Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water.[2][5]

    • Adding a dehydrating agent, such as molecular sieves, to the reaction mixture.[3][5]

  • Increase Catalyst Loading: Due to the basicity of the pyridine nitrogen, you may need to use a stoichiometric amount or even an excess of the acid catalyst to ensure enough is available to protonate the carbonyl group of the carboxylic acid.[4]

Q3: I am observing the formation of dark-colored impurities in my reaction mixture. What could be the cause and how can I prevent this?

The formation of colored impurities is often an indication of decomposition or side reactions, which can be exacerbated by high reaction temperatures.[5]

  • Reduce Reaction Temperature: Lowering the reaction temperature can minimize decomposition. To compensate for the slower reaction rate at a lower temperature, you may need to extend the reaction time or use a more efficient catalytic system.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to impurity formation.[5]

Q4: The purification of my ester is proving difficult. What strategies can I employ?

Purification can be challenging due to unreacted starting material and byproducts.

  • Acid-Base Extraction: After the reaction, neutralize the excess acid catalyst with a base such as a saturated aqueous solution of sodium bicarbonate. Be cautious of CO₂ evolution.[5][7] The desired ester can then be extracted into an organic solvent.

  • Column Chromatography: For removing persistent impurities, column chromatography on silica gel is a standard and effective method.[8]

  • Distillation: If the ester is volatile and thermally stable, vacuum distillation can be an excellent purification method.[7]

Frequently Asked Questions (FAQs)

Q1: What are the recommended catalysts for the esterification of this compound?

Commonly used strong acid catalysts for Fischer-Speier esterification include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[2][5] In some cases, dry hydrogen chloride gas dissolved in the alcohol is used.[9] Lewis acids like zirconium or hafnium complexes have also been shown to be effective catalysts for esterifications.[1][3][8]

Q2: Are there alternative esterification methods if the Fischer-Speier method fails?

Yes, if you are struggling with the direct acid-catalyzed esterification, consider these alternatives:

  • Formation of an Acyl Chloride: A robust two-step method involves first converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[7][10] The resulting acyl chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base, to form the ester. This method avoids the equilibrium limitations of the Fischer esterification.[9][10]

  • Steglich Esterification: For acid-sensitive substrates or when milder conditions are required, the Steglich esterification is a good option.[6][10] This method uses a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][10][11]

Q3: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress. Spot the reaction mixture alongside the starting carboxylic acid. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot will indicate that the reaction is proceeding. Gas chromatography (GC) can also be used for more quantitative monitoring.[5]

Factors Influencing Esterification Yield

FactorEffect on YieldRecommended Action
Water Content The presence of water shifts the equilibrium towards the reactants, lowering the yield.[1][2][5]Use anhydrous reagents and solvents. Employ methods to remove water during the reaction (e.g., Dean-Stark trap, molecular sieves).[2][3][5]
Alcohol Amount Using a stoichiometric amount of alcohol may result in an incomplete reaction due to the equilibrium nature of the esterification.[2]Use a large excess of the alcohol to drive the reaction to completion.[2][4] One study showed increasing from equimolar to a 10-fold excess of alcohol increased yield from 65% to 97%.[2]
Catalyst Loading Insufficient catalyst, especially with a basic pyridine ring, can lead to a slow or stalled reaction.[4]Increase catalyst loading, potentially to stoichiometric amounts, to counteract catalyst neutralization by the substrate.[4]
Temperature Too low a temperature results in a slow reaction rate, while too high a temperature can cause decomposition and side reactions.[5]Optimize the reaction temperature. For Fischer esterifications, this is often the reflux temperature of the alcohol.
Reaction Time Short reaction times may not be sufficient for the reaction to reach equilibrium, especially with sterically hindered substrates.[5]Monitor the reaction by TLC or GC and allow it to run until the starting material is consumed.[5]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification using Sulfuric Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend this compound (1 equivalent) in the desired alcohol (e.g., methanol or ethanol, 20-50 equivalents). The alcohol will also serve as the solvent.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (1-1.2 equivalents) to the stirred suspension.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC. The reaction is typically heated for 4-24 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the excess alcohol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in an organic solvent like ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases.[5][7] Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.[7] Purify the crude product by column chromatography or vacuum distillation.

Protocol 2: Two-Step Esterification via Acyl Chloride
  • Acyl Chloride Formation: In a fume hood, add this compound (1 equivalent) to a round-bottom flask. Add thionyl chloride (SOCl₂) (2-3 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction. Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours, until the evolution of gas ceases.

  • Removal of Excess Reagent: Carefully remove the excess thionyl chloride by distillation or under reduced pressure (using a trap).

  • Ester Formation: Dissolve the resulting crude acyl chloride in an anhydrous, non-protic solvent (e.g., dichloromethane or THF). Cool the solution to 0 °C. Add the desired alcohol (1.2 equivalents) followed by the dropwise addition of a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents) to scavenge the HCl produced.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC. Once complete, dilute the reaction mixture with the organic solvent and wash sequentially with water, dilute aqueous HCl (to remove the base), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography or vacuum distillation.

Troubleshooting Workflow

Troubleshooting_Esterification start Low Yield of Ester check_reaction Reaction Monitoring (TLC/GC) start->check_reaction no_product No Product Formation check_reaction->no_product No starting material consumed incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Starting material remains purification Yield Loss During Purification check_reaction->purification Reaction complete catalyst Increase Catalyst Loading (Stoichiometric H₂SO₄) no_product->catalyst water Ensure Anhydrous Conditions (Dry Alcohol/Glassware) no_product->water drive_equilibrium Drive Equilibrium incomplete_reaction->drive_equilibrium alternative Consider Alternative Method (Acyl Chloride or Steglich) catalyst->alternative success Improved Yield catalyst->success water->alternative water->success alternative->success excess_alcohol Use Large Excess of Alcohol drive_equilibrium->excess_alcohol remove_water Remove Water (Dean-Stark/Molecular Sieves) drive_equilibrium->remove_water increase_time Increase Reaction Time drive_equilibrium->increase_time excess_alcohol->success remove_water->success increase_time->success optimize_purification Optimize Purification (Extraction pH, Chromatography) purification->optimize_purification optimize_purification->success

Caption: Troubleshooting workflow for low yield in esterification.

References

Technical Support Center: Synthesis of 2-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-chloronicotinic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding alternative catalysts and synthetic methods.

Frequently Asked Questions (FAQs)

Q1: What are the traditional methods for synthesizing 2-chloronicotinic acid, and what are their main drawbacks?

The most common traditional routes for synthesizing 2-chloronicotinic acid, a key intermediate for pharmaceuticals and agrochemicals, include:

  • N-Oxidation of Nicotinic Acid: This involves preparing nicotinic acid-N-oxide from nicotinic acid, followed by a chlorination reaction using phosphorus oxychloride (POCl3). A significant drawback of this method is the low selectivity for chlorination at the 2-position, which leads to low yields.[1]

  • From 2-Chloro-3-methylpyridine: This method oxidizes the 3-methyl group to a carboxyl group. It requires harsh conditions and large equipment investment, making industrial production difficult.[1]

  • Using POCl3 and PCl5: While widely used, these chlorinating agents generate substantial amounts of phosphorus-containing wastewater, which is difficult to treat and causes environmental pollution.[2] The use of POCl3 can also lead to chlorination at multiple positions on the nicotinic acid amide N-oxide, resulting in very low yields of the desired 2-chloro product.[3]

Q2: What are some "greener" or alternative catalysts and reagents being explored for this synthesis?

Several alternative methods are being developed to overcome the environmental and efficiency issues of traditional routes:

  • Bis(trichloromethyl) carbonate (BTC): Used as a replacement for toxic reagents like POCl3 and PCl5, BTC reacts with nicotinic acid N-oxide under solvent-free conditions, often with a phase transfer catalyst, to produce high yields and purity.[2]

  • Ozone with Acetate Catalysts: A one-step oxidation method uses 2-chloro-3-alkyl pyridine as the starting material, an acetate (e.g., manganese acetate) as a catalyst, and ozone as the oxidant. This process is low-cost, simple, and produces less pollution, aligning with green chemistry principles.[4]

  • Molybdenum Acetylacetonate: This catalyst is used for the efficient oxidation of 3-cyanopyridine to nicotinamide N-oxide with high yield (95%). Subsequent positional chlorination is improved by using an organic base as an acid-binding agent.[3][5]

  • Biocatalysis with Nitrilase: An eco-friendly approach uses a nitrilase enzyme to directly hydrolyze 2-chloronicotinonitrile (2-CN) to 2-chloronicotinic acid. This process occurs under mild, ambient conditions without requiring strong acids or bases.[6]

Q3: How does the biocatalytic synthesis of 2-chloronicotinic acid work?

The biocatalytic method employs nitrilase enzymes (EC 3.5.5.1) to catalyze the direct hydrolysis of 2-chloronicotinonitrile (2-CN) into the corresponding carboxylic acid (2-chloronicotinic acid) and ammonia.[6] This is considered a promising green alternative to chemical hydrolysis, which often requires high temperatures and strong alkaline or acidic conditions, leading to byproducts and waste.[6] Researchers have engineered nitrilases, such as a mutant from Rhodococcus zopfii (RzNIT), to enhance hydrolysis activity and eliminate competing hydration activity, allowing for the exclusive conversion of 2-CN to the desired acid product.[6]

Q4: Can nicotine itself act as a catalyst in chlorination reactions?

Yes, studies have shown that nicotine can catalyze chlorination reactions promoted by hypochlorous acid (HClO).[7] Theoretical and experimental data indicate that nicotine forms a nicotine chloramine intermediate, which is a more electrophilic and effective chlorinating agent than HClO alone. This catalytic effect decreases the activation energy for the chlorination of aromatic compounds.[7][8]

Troubleshooting Guides

Problem 1: Low yield and purity in the final 2-chloronicotinic acid product.

  • Possible Cause: Poor selectivity of the chlorinating agent. Traditional reagents like POCl3 can react at multiple sites on the pyridine ring, leading to a mixture of isomers and reducing the yield of the desired 2-chloro product.[1][3]

  • Recommended Solution: Switch to a more selective and efficient chlorination system. The use of bis(trichloromethyl) carbonate in a solvent-free reaction with a quaternary ammonium salt phase transfer catalyst has been shown to achieve yields as high as 95.5% and purity of 99.3%.[2] Another approach is to use an organic base (e.g., triethylamine, pyridine) as an acid-binding agent during chlorination, which can increase the positional chlorination yield to over 85%.[3][5]

Problem 2: The final product is colored and requires extensive purification.

  • Possible Cause: Side reactions or impurities formed when using certain reagents. For example, reacting nicotinic acid-N-oxide with POCl3 in the presence of a tertiary organic amine can result in colored end products that are difficult to decolorize even with recrystallization or activated charcoal treatment.[9]

  • Recommended Solution: Implement a purification step prior to final hydrolysis. A patented process suggests that after the chlorination reaction, the intermediate 2-chloronicotinic acid chloride should be distilled off from the reaction mixture. The resulting pure distillate is then hydrolyzed in water, causing the 2-chloronicotinic acid to precipitate in a pure white, crystalline form.[9]

Problem 3: The biocatalytic hydrolysis of 2-chloronicotinonitrile (2-CN) is producing the unwanted byproduct 2-chloronicotinamide (2-CM).

  • Possible Cause: The wild-type nitrilase enzyme possesses both hydrolysis activity (nitrile to carboxylic acid) and hydration activity (nitrile to amide). The formation of 2-CM is a result of this competing hydration pathway.[6]

  • Recommended Solution: Utilize a specifically engineered nitrilase. A single site mutation (W167G) of the nitrilase from Rhodococcus zopfii (RzNIT) has been shown to abolish the unwanted hydration activity while improving the desired hydrolysis activity by 20-fold. Using this mutant as the biocatalyst allows for the complete and exclusive conversion of 2-CN into 2-chloronicotinic acid.[6]

Data Presentation: Comparison of Catalytic Systems

Table 1: Overview of Alternative Catalytic Systems

Synthetic Method Starting Material Catalyst/Key Reagents Yield (%) Purity (%) Key Advantages
Bis(trichloromethyl) carbonate Nicotinic acid N-oxide Bis(trichloromethyl) carbonate, Tetrabutylammonium bromide (phase transfer catalyst) 91.1 - 95.5 >99 High yield, high purity, solvent-free, avoids toxic phosphorus reagents.[2]
Ozone Oxidation 2-chloro-3-picoline Manganese acetate, Ozone High High Low cost, simple process, less pollution, aligns with green chemistry.[4]
Molybdenum-Catalyzed Oxidation 3-cyanopyridine Molybdenum acetylacetonate, H₂O₂, Organic base >85 (chlorination step) - High oxidation yield (95%), high selectivity in chlorination step.[3]

| Biocatalysis | 2-chloronicotinonitrile | Engineered Nitrilase (RzNIT W167G) | ~100 (conversion) | Exclusive product | Eco-friendly, mild reaction conditions, high selectivity, no strong acid/base waste.[6] |

Table 2: Example Reaction Conditions for the Bis(trichloromethyl) Carbonate Method[2]

Molar Ratio (N-oxide:BTC:Catalyst) Catalyst Temperature (°C) Time (h) Yield (%)
1 : 0.4 : 0.1 Tetrabutylammonium bromide 100 2 95.5
1 : 0.6 : 0.1 Tetrabutylammonium chloride 105 5 91.1

| 1 : 0.5 : 0.1 | Benzyl triethyl ammonium chloride | 105 | 3 | - |

Experimental Protocols

Protocol 1: Synthesis via Bis(trichloromethyl) Carbonate (BTC) This protocol is based on the method described in patent CN102229611A.[2]

  • Setup: Equip a 250mL three-necked flask with a thermometer, reflux condenser, and mechanical stirrer.

  • Reagents: Add nicotinic acid N-oxide (13.9g, 100mmol), bis(trichloromethyl) carbonate (11.9g, 40mmol), and tetrabutylammonium bromide (3.22g, 10mmol) to the flask.

  • Reaction: Begin vigorous stirring. Slowly heat the mixture to 100°C and maintain the reaction for 2 hours under solvent-free conditions.

  • Workup: After the reaction is complete, cool the solution to 50°C.

  • Precipitation: Add the reaction solution into 20mL of ice water and stir. Let the mixture stand for 12 hours to allow for precipitation.

  • Isolation: Filter the mixture, wash the resulting filter cake with a small amount of water, and dry at 80°C to obtain the final product, 2-chloronicotinic acid.

Protocol 2: One-Step Oxidation via Ozone This protocol is based on the method described in patent CN103848783A.[4]

  • Setup: In a 250mL four-necked flask equipped with a mechanical stirrer and thermometer, add 2-chloro-3-picoline (25.5g, 0.2mol), glacial acetic acid (100mL), and manganese acetate (2.5g, 0.01mol).

  • Reaction: Heat the mixture to the reaction temperature (between 20-100°C). Bubble ozone, generated from an ozone generator, through the solution.

  • Monitoring: Monitor the reaction progress until the starting material is consumed.

  • Isolation: Upon completion, process the reaction mixture to isolate the 2-chloronicotinic acid product. The patent suggests this method results in a high-purity product.

Protocol 3: Biocatalytic Synthesis via Engineered Nitrilase This protocol is based on the methodology for the RzNIT W167G mutant.[6]

  • Biocatalyst Preparation: Prepare whole-cell biocatalyst expressing the engineered nitrilase (W167G mutant from Rhodococcus zopfii).

  • Reaction Mixture: In a suitable reaction vessel, create a buffer solution (e.g., phosphate buffer).

  • Substrate Addition: Add the substrate, 2-chloronicotinonitrile (2-CN), to the buffer to a final concentration of 100 mM.

  • Catalysis: Introduce the nitrilase biocatalyst to the reaction mixture.

  • Incubation: Maintain the reaction at an optimal temperature (e.g., ambient temperature) with gentle agitation for approximately 16 hours.

  • Completion: The reaction is complete when 2-CN is fully consumed, resulting in a solution containing 2-chloronicotinic acid as the exclusive product. The product can then be isolated using standard downstream processing techniques.

Visualizations

G cluster_traditional Traditional Synthesis cluster_alternative Alternative 'Greener' Syntheses start1 Nicotinic Acid n_oxide Nicotinic Acid N-Oxide start1->n_oxide Oxidation end1 2-Chloronicotinic Acid (Low Selectivity, High Waste) n_oxide->end1 Chlorination (POCl3) start2 Nicotinic Acid N-Oxide end2 2-Chloronicotinic Acid (High Yield/Purity) start2->end2 BTC, Phase Transfer Catalyst (Solvent-Free) start3 2-Chloro-3-Picoline start3->end2 Ozone, Mn(OAc)2 Catalyst start4 2-Chloronicotinonitrile start4->end2 Engineered Nitrilase (Biocatalysis)

Caption: Comparative workflow of traditional vs. alternative synthesis routes.

G issue Issue: Low Yield & Poor Selectivity cause1 Possible Cause: Poor selectivity of chlorinating agent (e.g., POCl3) issue->cause1 solution1 Solution 1: Use Bis(trichloromethyl) carbonate + Phase Transfer Catalyst cause1->solution1 solution2 Solution 2: Use an organic base as an acid-binding agent during chlorination cause1->solution2 outcome1 Result: Yields >95%, Purity >99% solution1->outcome1 outcome2 Result: Chlorination yield >85% solution2->outcome2 G sub Substrate: 2-Chloronicotinonitrile (2-CN) enzyme Engineered Nitrilase (e.g., RzNIT W167G) sub->enzyme Binds to Active Site product Product: 2-Chloronicotinic Acid enzyme->product Hydrolysis Pathway (Enhanced) byproduct Byproduct: 2-Chloronicotinamide (2-CM) (Pathway Blocked) enzyme->byproduct Hydration Pathway (Abolished by Mutation)

References

Technical Support Center: Reducing Wastewater in 2-Chloronicotinic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on reducing wastewater generated during the synthesis of 2-chloronicotinic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Troubleshooting Guides

This section addresses common problems encountered in 2-chloronicotinic acid synthesis, with a focus on minimizing wastewater.

Issue 1: High Volume of Phosphorus-Containing Wastewater

  • Question: My current synthesis method, using nicotinic acid N-oxide with phosphorus oxychloride (POCl₃), generates a large amount of phosphorus-containing wastewater, which is difficult to treat. How can I resolve this?

  • Answer: The use of chlorinated reagents like phosphorus oxychloride and phosphorus pentachloride is a known source of significant phosphorus-containing wastewater, which is challenging to treat and can lead to environmental pollution.[1] To mitigate this, consider adopting a greener synthesis route that replaces these toxic reagents. One such method involves the use of bis(trichloromethyl) carbonate (BTC) as a chlorinating agent. This method has been shown to produce 2-chloronicotinic acid with high yield and purity while avoiding the use of phosphorus-based reagents, thus significantly reducing the problematic wastewater stream.[1]

Issue 2: Low Yield and Purity with Greener Methods

  • Question: I attempted a greener synthesis using an alternative chlorinating agent, but my product yield and purity are lower than expected. What could be the cause?

  • Answer: Low yield and purity in greener synthesis routes can stem from several factors. Reaction conditions are critical. For instance, in the bis(trichloromethyl) carbonate (BTC) method, the reaction temperature and time are crucial parameters.[1] Ensure that the temperature is maintained steadily within the optimal range (e.g., 100-110°C) and the reaction is allowed to proceed for the recommended duration (e.g., 2-10 hours).[1] The molar ratio of reactants, including the phase transfer catalyst (e.g., quaternary ammonium salt), is also a key factor for achieving high yield and purity.[1] Additionally, the post-reaction workup, including quenching, crystallization, and washing steps, must be performed carefully to maximize product recovery and purity.

Issue 3: Formation of Impurities and Byproducts

  • Question: My final product contains significant impurities. How can I improve the purity of my 2-chloronicotinic acid?

  • Answer: Impurity formation can be a result of side reactions or incomplete reactions. To improve purity:

    • Optimize Reaction Conditions: As mentioned, strictly controlling temperature, reaction time, and reactant ratios can minimize the formation of byproducts.

    • Purification Method: The choice of purification method is crucial. Recrystallization from a suitable solvent system, such as a methanol-water mixture, can effectively remove impurities.[2]

    • Post-Reaction Treatment: Ensure the reaction mixture is properly cooled and quenched. The product should be thoroughly washed with a small amount of cold water after filtration to remove any residual reactants or soluble impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main environmental concerns associated with traditional 2-chloronicotinic acid production?

A1: The primary environmental concern with traditional synthesis methods is the generation of large volumes of hazardous wastewater. The mainstream route for producing 2-chloronicotinic acid involves the use of reagents like phosphorus oxychloride and triethylamine, resulting in phosphorus- and nitrogen-containing wastewater that is difficult and costly to treat.[3] Additionally, the process can release toxic and acidic waste gases, contributing to air pollution.[3]

Q2: What "green chemistry" alternatives exist for the synthesis of 2-chloronicotinic acid to reduce wastewater?

A2: Several greener alternatives have been developed to address the environmental issues of traditional methods. These include:

  • Using Bis(trichloromethyl) Carbonate (BTC): This method replaces toxic reagents like phosphorus oxychloride with BTC, leading to high product yield and purity with significantly less harmful waste.[1]

  • One-Step Oxidation: A method using 2-chloro-3-alkyl pyridine or 2-chloro-3-olefin pyridine as the starting material and ozone as a clean oxidant. This process is simpler, uses low-cost raw materials, and results in less pollution.[4]

  • Solvent-Free Reaction Conditions: Some greener methods, like the BTC route, can be performed under solvent-free conditions, which further reduces the overall waste generated.[1]

Q3: Can I recycle and reuse any of the byproducts or solvents to reduce waste?

A3: Yes, incorporating recycling and reuse strategies can significantly reduce wastewater volume. For example, in a synthesis method using higher than ordinary pressure of hydrogen chloride, byproducts can be recycled and reused, which reduces waste emission and environmental pollution.[5] In general, consider implementing water recycling and reuse within your process. While this may require an initial investment, the long-term savings from reduced water usage and wastewater disposal fees can be substantial.[6]

Quantitative Data on Synthesis Methods

The following table summarizes and compares quantitative data for different 2-chloronicotinic acid synthesis methods, highlighting the advantages of greener approaches in terms of yield, purity, and environmental impact.

Synthesis MethodKey ReagentsYield (%)Purity (%)Key Advantages for Wastewater Reduction
Traditional Method Nicotinic acid N-oxide, Phosphorus oxychloride (POCl₃)65-80[2][7]>99.5[3]-
Greener BTC Method Nicotinic acid N-oxide, Bis(trichloromethyl) carbonate (BTC)91.1 - 95.5[1]99.3[1]Eliminates phosphorus-containing wastewater; can be solvent-free.[1]
One-Step Oxidation 2-chloro-3-alkyl pyridine, Ozone85 - 97[4]HighUses a clean oxidant (ozone), reducing harmful byproducts and wastewater.[4]
Hydrolysis Method 2-chloro-3-chloromethylpyridine, Sodium hypochlorite85.8[7]98.1[7]Avoids the use of phosphorus-based reagents.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloronicotinic Acid using Bis(trichloromethyl) Carbonate (BTC)

This protocol is based on a greener synthesis method that avoids the use of phosphorus oxychloride.[1]

Materials:

  • Nicotinic acid N-oxide

  • Bis(trichloromethyl) carbonate (BTC)

  • Tetrabutylammonium bromide (phase transfer catalyst)

  • Ice water

Procedure:

  • In a 250 mL three-necked flask equipped with a thermometer, reflux condenser, and mechanical stirrer, add 13.9 g (100 mmol) of nicotinic acid N-oxide, 11.9 g (40 mmol) of bis(trichloromethyl) carbonate, and 3.22 g (10 mmol) of tetrabutylammonium bromide.

  • Begin vigorous stirring.

  • Slowly heat the mixture to 100°C and maintain this temperature for 2 hours under solvent-free conditions.

  • After the reaction is complete, cool the reaction solution to 50°C.

  • Add the reaction solution to 20 mL of ice water and stir.

  • Let the mixture stand for 12 hours to allow for crystallization.

  • Filter the precipitate.

  • Wash the filter cake with a small amount of water.

  • Dry the product at 80°C to obtain 2-chloronicotinic acid.

Visualizations

Diagram 1: Traditional vs. Greener Synthesis Workflow

This diagram illustrates the key differences in the workflow and waste generation between the traditional synthesis method using phosphorus oxychloride and the greener method using bis(trichloromethyl) carbonate.

G cluster_0 Traditional Synthesis cluster_1 Greener Synthesis A Nicotinic Acid N-oxide C Chlorination Reaction A->C B Phosphorus Oxychloride (POCl3) B->C D Hydrolysis C->D E 2-Chloronicotinic Acid D->E F Phosphorus-containing Wastewater D->F G Nicotinic Acid N-oxide I Chlorination Reaction (Solvent-free) G->I H Bis(trichloromethyl) carbonate (BTC) H->I J Quenching & Crystallization I->J K 2-Chloronicotinic Acid J->K L Minimal Aqueous Waste J->L

Caption: Comparison of traditional and greener synthesis workflows.

Diagram 2: Troubleshooting Logic for Low Yield

This diagram provides a logical workflow for troubleshooting low yield issues in the synthesis of 2-chloronicotinic acid.

G start Low Yield of 2-Chloronicotinic Acid check_temp Verify Reaction Temperature (100-110°C) start->check_temp check_time Confirm Reaction Time (2-10 hours) check_temp->check_time Temp OK optimize_conditions Optimize Reaction Conditions check_temp->optimize_conditions Temp Incorrect check_ratios Check Molar Ratios of Reactants and Catalyst check_time->check_ratios Time OK check_time->optimize_conditions Time Incorrect check_workup Review Post-Reaction Workup Procedure check_ratios->check_workup Ratios OK check_ratios->optimize_conditions Ratios Incorrect check_workup->optimize_conditions Workup Incorrect improve_purification Improve Purification Technique check_workup->improve_purification Workup OK end Yield Improved optimize_conditions->end improve_purification->end

Caption: A logical flow for troubleshooting low product yield.

References

Technical Support Center: Scale-Up of 2-Chloro-3-methylisonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chloro-3-methylisonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up from laboratory to pilot plant or industrial production.

Frequently Asked Questions (FAQs)

Q1: What is the most promising and scalable synthesis route for this compound?

A1: A highly scalable and industrially viable route is the direct oxidation of 2-chloro-3,4-dimethylpyridine (2-chloro-3,4-lutidine). This method selectively oxidizes the methyl group at the 4-position to a carboxylic acid. A modern approach employs oxygen as the oxidant in the presence of a metal salt catalyst (such as cobalt or manganese acetate) and an N-hydroxyphthalimide (NHPI) initiator.[1] This process is advantageous due to its use of readily available and cost-effective raw materials, mild reaction conditions, and high product purity, with reported yields exceeding 75%.[1] Older methods, such as oxidation with harsh mixed acids, often involve difficult work-ups and significant waste generation, making them less suitable for large-scale production.[2]

Q2: What are the primary challenges when scaling up the catalytic oxidation of 2-chloro-3,4-lutidine?

A2: Scaling up any chemical synthesis introduces complexities. For this specific oxidation, key challenges include:

  • Heat Management: The oxidation is exothermic. A decreasing surface-area-to-volume ratio in larger reactors makes heat dissipation less efficient. Poor heat control can lead to temperature spikes, promoting side reactions, product degradation, or a dangerous runaway reaction.

  • Mass Transfer Limitations: Efficient mixing of the solid catalyst, liquid solvent, and gaseous oxygen is critical. Inadequate agitation in large vessels can lead to localized "hot spots" or areas of oxygen starvation, resulting in incomplete conversion and an altered impurity profile.

  • Process Safety: Working with oxygen under pressure requires strict safety protocols and appropriately rated equipment to prevent the formation of flammable mixtures and manage potential pressure build-up.

  • Impurity Profile Changes: Impurities not observed at the lab scale may appear during scale-up due to longer reaction times or temperature fluctuations. Robust analytical monitoring is essential to identify and control these new impurities.

Q3: How can the impurity profile be controlled during a large-scale reaction?

A3: Controlling the impurity profile requires a multi-faceted approach. First, ensure the high purity of the starting material, 2-chloro-3,4-dimethylpyridine. Second, strictly control reaction parameters; this includes maintaining a stable temperature to prevent side-product formation and ensuring a consistent oxygen supply and efficient mixing to avoid incomplete oxidation. In-process controls (IPCs) using techniques like HPLC should be implemented to monitor the reaction progress and the formation of any byproducts. Finally, a well-designed work-up and purification procedure, such as pH-controlled precipitation and recrystallization from a suitable solvent, is crucial for removing any remaining impurities.

Q4: What are the critical safety considerations for this process at an industrial scale?

A4: Safety is paramount. Key considerations include:

  • Reactor Design: The reactor must be pressure-rated for the intended operating conditions and constructed from materials compatible with all reactants and solvents. It should be equipped with a reliable cooling system, an emergency venting mechanism, and a rupture disc.

  • Oxygen Handling: Use a controlled, subsurface sparging system to introduce oxygen. The oxygen concentration in the reactor headspace should be continuously monitored and maintained below the upper explosive limit. The system should be thoroughly purged with an inert gas like nitrogen before and after the reaction.

  • Reagent Handling: Although the reagents are relatively common, proper personal protective equipment (PPE) must be used. N-hydroxyphthalimide is a powder and should be handled in a way that minimizes dust inhalation.

  • Pressure Management: The reaction generates pressure from the oxygen feed and potential temperature increases. A robust pressure control and relief system is mandatory to prevent over-pressurization.[1]

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Low Yield / Incomplete Conversion 1. Catalyst deactivation or insufficient loading.2. Poor mass transfer (inefficient mixing of gas/liquid/solid).3. Insufficient oxygen supply or pressure leak.4. Reaction temperature is too low or time is too short.1. Verify catalyst quality and increase loading in small increments.2. Increase agitator speed; verify impeller design is suitable for gas dispersion.3. Check for system leaks; ensure a steady flow and pressure of oxygen.4. Gradually increase temperature within the safe operating window; extend reaction time and monitor with IPCs.
High Levels of Impurities 1. Localized overheating ("hot spots") causing degradation or side reactions.2. Poor quality of starting materials.3. Incorrect stoichiometry of catalyst or initiator.4. Oxygen concentration is too high, leading to over-oxidation.1. Improve agitation; ensure baffles are correctly placed in the reactor.2. Test all raw materials for purity before use.3. Double-check all calculations and charge amounts.4. Control the oxygen feed rate carefully; consider a staged or ramped introduction.
Difficult Product Isolation 1. Product is "oiling out" instead of crystallizing.2. Presence of soluble impurities inhibiting crystallization.3. Incorrect pH during precipitation.1. Screen different anti-solvents or solvent mixtures for recrystallization.2. Consider a pre-purification step like a carbon treatment to remove colored impurities.3. Calibrate the pH meter and adjust the pH slowly to find the optimal precipitation point.
Reaction Stalls or Fails to Initiate 1. Initiator (NHPI) or catalyst was not added or is inactive.2. Presence of an inhibitor in the solvent or starting material.1. Verify that all components were charged correctly.2. Use fresh, high-purity solvents and starting materials.

Data Presentation

The following tables provide example parameters for the catalytic oxidation synthesis, adapted from a similar process for producing 2-chloronicotinic acid.[1] These should be used as a starting point for optimization.

Table 1: Example Scale-Up Reaction Parameters

ParameterLaboratory Scale (500 mL)Pilot Scale (Example)
Starting Material 25 g (2-chloro-3-methylpyridine)10 kg (2-chloro-3,4-lutidine)
Solvent (Acetonitrile) 250 g100 kg
Catalyst (Co(acac)₃) 1.25 g0.5 kg
Initiator (NHPI) 3.2 g1.28 kg
Oxygen Pressure 1.0 MPa1.0 - 1.5 MPa
Temperature 80 °C80 - 100 °C
Reaction Time 18 h18 - 24 h
Reported Yield >90%Target: >85%

Table 2: Reagent Ratios for Process Optimization

Reagent Ratio (vs. Starting Material)Recommended RangeNotes
Solvent : Substrate (mass ratio) 5:1 to 10:1Higher dilution can aid in heat transfer but reduces throughput.[1]
Initiator (NHPI) (molar ratio) 10-20 : 100Higher ratios can increase reaction rate but also cost.[1]
Catalyst (Metal Salt) (mass ratio) 1-10 : 100Catalyst loading is a key parameter for optimization to balance rate and cost.[1]

Experimental Protocols

Protocol: Catalytic Oxidation of 2-Chloro-3,4-dimethylpyridine

This protocol describes a representative procedure for the synthesis of this compound based on established methods for similar pyridine oxidations.[1]

Materials:

  • 2-Chloro-3,4-dimethylpyridine (2-chloro-3,4-lutidine)

  • Acetonitrile (Solvent)

  • N-hydroxyphthalimide (NHPI) (Initiator)

  • Cobalt(III) acetylacetonate [Co(acac)₃] or Manganese(III) acetylacetonate [Mn(acac)₃] (Catalyst)

  • Oxygen (High Purity)

  • Nitrogen (Inerting Gas)

  • Hydrochloric Acid (for pH adjustment)

  • Sodium Hydroxide (for pH adjustment)

  • Deionized Water

Equipment:

  • High-pressure stainless steel reactor equipped with a mechanical stirrer (e.g., gas-entrainment impeller), heating/cooling jacket, thermocouple, pressure transducer, gas inlet, and sampling valve.

  • Filtration apparatus (e.g., Büchner funnel or filter press).

  • Drying oven.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean and dry. Seal the reactor and perform a pressure test with nitrogen to confirm system integrity.

  • Charging Reagents: Under a nitrogen atmosphere, charge the reactor with 2-chloro-3,4-dimethylpyridine, acetonitrile, N-hydroxyphthalimide, and the metal salt catalyst according to the ratios in Table 2.

  • Inerting: Seal the reactor and purge the system multiple times with nitrogen to remove all air.

  • Pressurization and Heating: Begin stirring and slowly introduce oxygen until the pressure reaches the desired setpoint (e.g., 1.0 MPa).[1] Start heating the reactor to the target temperature (e.g., 80-100 °C).[1]

  • Reaction: Maintain the temperature and pressure for the required reaction time (e.g., 18-24 hours).[1] Monitor the reaction progress by taking samples periodically (if the system allows) and analyzing them by HPLC.

  • Cooldown and Depressurization: Once the reaction is complete, stop the oxygen flow and cool the reactor to room temperature. Carefully and slowly vent the excess pressure. Purge the reactor with nitrogen.

  • Product Isolation: Filter the reaction mixture to recover the catalyst. The filter cake can be washed with a small amount of fresh solvent.

  • Work-up: Transfer the filtrate to a suitable vessel. The solvent can be partially or fully removed under reduced pressure. Add water to the residue and adjust the pH to precipitate the crude product. The exact pH for precipitation should be determined experimentally but is typically in the acidic range (e.g., pH 2-4).

  • Purification: Collect the crude solid by filtration. Wash the filter cake with deionized water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Drying: Dry the purified white to off-white solid product in a vacuum oven until a constant weight is achieved.

Visualizations

Synthesis_Pathway A 2-Chloro-3,4-dimethylpyridine B This compound A->B  O₂, Catalyst (Co/Mn)  NHPI, Acetonitrile  80-100 °C, 1.0-1.5 MPa

Caption: Synthesis pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Purification A Charge Reagents B Inert Reactor (N₂) A->B C Heat & Pressurize (O₂) B->C D Maintain T & P (18-24h) C->D E Monitor via HPLC D->E F Cooldown & Vent D->F G Filter Reaction Mixture F->G H Precipitate Product (pH) G->H I Recrystallize H->I J Dry Final Product I->J

Caption: Experimental workflow from reactor charging to final product.

Troubleshooting_Logic Start Problem: Low Reaction Yield Check_IPC Is starting material consumed (via IPC)? Start->Check_IPC Check_Mixing Is agitation efficient? Check_IPC->Check_Mixing Yes Sol_Time Increase reaction time or temperature. Check_IPC->Sol_Time No Check_Conditions Are T and P correct? Check_Mixing->Check_Conditions Yes Sol_Mixing Increase agitator speed. Verify impeller design. Check_Mixing->Sol_Mixing No Sol_Leaks Check for O₂ leaks. Verify catalyst charge. Check_Conditions->Sol_Leaks No Sol_SideReaction Analyze for side products. Consider temperature hot spots. Check_Conditions->Sol_SideReaction Yes

Caption: Troubleshooting logic for diagnosing low reaction yield.

References

Technical Support Center: Byproduct Analysis in 2-Chloro-3-methylisonicotinic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3-methylisonicotinic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The primary synthetic routes start from either 3-methylpyridine or a pre-functionalized pyridine ring. A common pathway involves the N-oxidation of 3-methylpyridine, followed by chlorination and subsequent functional group manipulations. Another approach could involve the synthesis of a substituted pyridine ring followed by chlorination.

Q2: What are the potential sources of byproducts in this compound synthesis?

A2: Byproducts can arise from several sources, including:

  • Incomplete reactions: Unreacted starting materials or intermediates.

  • Side reactions: Competing reactions that occur under the same conditions as the desired transformation.

  • Over-reaction: Further reaction of the desired product, such as multiple chlorinations.

  • Rearrangements: Isomerization of intermediates or the final product.

  • Degradation: Decomposition of starting materials, intermediates, or the final product under the reaction conditions.

Q3: Which analytical techniques are most suitable for identifying and quantifying byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive byproduct analysis:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from non-volatile byproducts and starting materials. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water with a buffer like ammonium formate or formic acid) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and impurities. Derivatization may be necessary to increase the volatility of the carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main product and any significant byproducts that can be isolated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown byproducts without the need for isolation.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: My reaction is consistently resulting in a low yield of the desired product. What are the potential causes and how can I troubleshoot this?

A: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. - Increase the reaction time or temperature, if the starting materials are stable under more forcing conditions. - Ensure the purity and stoichiometry of your reagents.
Suboptimal Reaction Temperature - The chlorination of pyridine derivatives can be highly temperature-sensitive.[1] - Experiment with a range of temperatures to find the optimal balance between reaction rate and byproduct formation.
Poor Regioselectivity in Chlorination - The methyl group at the 3-position can direct chlorination to other positions on the pyridine ring.[2] - Investigate different chlorinating agents (e.g., POCl₃, SO₂Cl₂, N-chlorosuccinimide). - The choice of solvent and base can significantly influence the regioselectivity of the reaction.[3]
Product Degradation - If the product is unstable under the reaction or workup conditions, consider milder reagents or shorter reaction times. - Ensure the workup procedure is not exposing the product to harsh pH or high temperatures for extended periods.
Formation of Tarry Byproducts - The formation of tars can indicate overly harsh reaction conditions.[1] - Consider lowering the reaction temperature or using a less reactive chlorinating agent.
Issue 2: Presence of Significant Impurities in the Final Product

Q: My final product shows significant impurities by HPLC/NMR analysis. How can I identify and minimize these byproducts?

A: The presence of impurities is a common challenge. The first step is to identify the nature of the impurity.

Common Byproducts and Mitigation Strategies:

Potential Byproduct Identification Method Mitigation Strategy
Isomeric Byproducts (e.g., 2-Chloro-5-methylisonicotinic acid) - HPLC with a high-resolution column. - ¹H NMR may show distinct aromatic proton signals.- Optimize reaction conditions (temperature, solvent, base) to favor the desired isomer.[2][3] - The choice of chlorinating agent is critical for regioselectivity.[3]
Over-chlorinated Products (e.g., Dichloro-3-methylisonicotinic acid) - GC-MS or LC-MS will show a molecular ion peak corresponding to the addition of a second chlorine atom.- Use a stoichiometric amount of the chlorinating agent. - Add the chlorinating agent slowly and at a controlled temperature.
Unreacted Starting Material (e.g., 3-Methylisonicotinic acid N-oxide) - HPLC will show a peak corresponding to the starting material. - ¹H NMR will show signals characteristic of the starting material.- Ensure sufficient reaction time and temperature. - Use a slight excess of the chlorinating agent.
Hydrolysis Products (e.g., 2-Hydroxy-3-methylisonicotinic acid) - LC-MS will show a molecular ion peak corresponding to the replacement of chlorine with a hydroxyl group.- Ensure anhydrous reaction conditions. - Perform the workup quickly and avoid prolonged exposure to water.

Illustrative Quantitative Data on Byproduct Formation under Different Conditions:

Reaction Condition Chlorinating Agent Temperature (°C) Yield of this compound (%) Isomeric Byproducts (%) Over-chlorinated Byproducts (%)
APOCl₃11075155
BSO₂Cl₂808582
CNCS606025<1

Note: The data in this table is illustrative and intended for guidance purposes only. Actual results will vary depending on the specific experimental setup.

Experimental Protocols

Protocol 1: General Procedure for Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • N-Oxidation: To a solution of 3-methylpyridine in a suitable solvent (e.g., acetic acid), add an oxidizing agent (e.g., hydrogen peroxide) dropwise at a controlled temperature.

  • Chlorination: To the resulting 3-methylpyridine N-oxide, add a chlorinating agent (e.g., phosphorus oxychloride) and heat the mixture. The reaction temperature and time are critical and should be optimized.[4]

  • Hydrolysis: After the reaction is complete, carefully quench the reaction mixture with water or ice. The this compound can then be isolated by filtration or extraction.

Protocol 2: HPLC Method for Byproduct Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B and gradually increase to elute more non-polar compounds. A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

Protocol 3: GC-MS Method for Volatile Impurity Analysis
  • Derivatization: To a dried sample of the reaction mixture, add a derivatizing agent (e.g., BSTFA) to convert the carboxylic acid to a more volatile silyl ester.

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 500.

Visualizations

Synthesis_Workflow Start 3-Methylpyridine N_Oxidation N-Oxidation (e.g., H₂O₂) Start->N_Oxidation N_Oxide 3-Methylpyridine N-oxide N_Oxidation->N_Oxide Chlorination Chlorination (e.g., POCl₃) N_Oxide->Chlorination Product 2-Chloro-3-methylisonicotinic acid Chlorination->Product Byproducts Byproducts (Isomers, Over-chlorinated, etc.) Chlorination->Byproducts

Caption: General synthetic workflow for this compound.

Analysis_Workflow Sample Reaction Mixture HPLC HPLC Analysis (Separation of non-volatiles) Sample->HPLC GCMS GC-MS Analysis (Analysis of volatiles after derivatization) Sample->GCMS NMR NMR Spectroscopy (Structural Elucidation) HPLC->NMR Isolate Fractions Data Data Interpretation (Byproduct Identification & Quantification) HPLC->Data GCMS->Data NMR->Data

Caption: Analytical workflow for byproduct identification and quantification.

Troubleshooting_Logic Start Low Yield or High Impurity? CheckCompletion Reaction Complete? Start->CheckCompletion AnalyzeByproducts Identify Byproducts CheckCompletion->AnalyzeByproducts Yes IncreaseTimeTemp Increase Reaction Time/Temperature CheckCompletion->IncreaseTimeTemp No OptimizeConditions Optimize Chlorination (Reagent, Temp, Solvent) AnalyzeByproducts->OptimizeConditions Purification Optimize Purification OptimizeConditions->Purification

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of 2-Chloro-3-methylisonicotinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the mass spectrometry analysis of 2-chloro-3-methylisonicotinic acid, its methyl ester derivative, and a structurally related alternative, 2-chloronicotinic acid. The information is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for the characterization and quantification of these compounds.

Introduction

This compound is a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug discovery. Accurate characterization and quantification by mass spectrometry are crucial for its application. This guide outlines the expected mass spectrometric behavior, provides detailed experimental protocols, and compares it with relevant alternatives. While experimental mass spectrometry data for this compound is not widely available in public databases, this guide presents predicted fragmentation patterns based on established principles of mass spectrometry and available data for analogous compounds.

Physicochemical Properties and Expected Mass Spectra

A summary of the key physicochemical properties and expected mass-to-charge ratios (m/z) for the parent compound and its derivatives is presented below.

CompoundMolecular FormulaMolecular Weight (Da)[M+H]⁺ (m/z)[M-H]⁻ (m/z)
This compoundC₇H₆ClNO₂171.58172.0170.0
Methyl 2-chloro-3-methylisonicotinateC₈H₈ClNO₂185.61186.1Not typically observed
2-Chloronicotinic acidC₆H₄ClNO₂157.56158.0156.0

Predicted Fragmentation Patterns

The fragmentation of this compound in a mass spectrometer is predicted to follow established pathways for carboxylic acids.[1][2] Under positive ion mode (ESI+), the primary fragmentation is expected to be the loss of water (H₂O) and carbon monoxide (CO) from the protonated molecular ion. In negative ion mode (ESI-), decarboxylation is a likely fragmentation pathway.

For comparison, the mass spectrum of 2-chloronicotinic acid is available in the PubChem database (CID 76258).[3] Its fragmentation would be a useful reference for identifying common fragmentation pathways for chloropyridine carboxylic acids. The methyl ester derivative, Methyl 2-chloro-3-methylisonicotinate, for which the [M+H]⁺ has been reported at m/z 186.14, would primarily fragment through the loss of the methoxy group or the entire ester group.[4]

Predicted Fragmentation of this compound (Positive Ion Mode)

M_plus_H [M+H]⁺ m/z = 172.0 M_plus_H_H2O [M+H-H₂O]⁺ m/z = 154.0 M_plus_H->M_plus_H_H2O - H₂O M_plus_H_H2O_CO [M+H-H₂O-CO]⁺ m/z = 126.0 M_plus_H_H2O->M_plus_H_H2O_CO - CO cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Evaporation Evaporation Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Ionization ESI Source LC_Separation->MS_Ionization MS_Analysis Tandem MS (MRM) MS_Ionization->MS_Analysis Integration Peak Integration MS_Analysis->Integration Quantification Quantification Integration->Quantification

References

A Comparative Guide to 2-Chloro-3-methylisonicotinic Acid and Other Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Chloro-3-methylisonicotinic acid with other isonicotinic acid derivatives, focusing on their antitubercular and anti-inflammatory properties. The information is compiled from various studies to offer a broad perspective on their potential therapeutic applications.

Executive Summary

Isonicotinic acid and its derivatives are a versatile class of compounds with a wide range of biological activities. The parent compound, isonicotinic acid, is a precursor to the first-line antituberculosis drug, isoniazid.[1] Modifications to the pyridine ring and the carboxylic acid group have led to the development of numerous derivatives with enhanced or novel activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide focuses on comparing this compound with other substituted isonicotinic and nicotinic acid derivatives, presenting available quantitative data on their biological performance.

Physicochemical Properties

The physicochemical properties of isonicotinic acid derivatives are crucial for their biological activity, influencing factors such as cell permeability and target binding. While specific experimental data for this compound is not extensively available in the public domain, related compounds offer insights into the expected properties. For instance, the methyl ester of this compound has a molecular weight of 185.61 g/mol and a predicted LogP of 1.83.[3] The presence of the chloro and methyl groups on the pyridine ring is expected to influence its lipophilicity and electronic properties.

Antitubercular Activity: A Comparative Overview

Isonicotinic acid hydrazide (Isoniazid) is a cornerstone in the treatment of tuberculosis.[4] Its mechanism of action involves inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[1] The search for new antitubercular agents to combat drug-resistant strains has led to the synthesis and evaluation of numerous isonicotinic and nicotinic acid derivatives.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various isonicotinic and nicotinic acid derivatives against Mycobacterium tuberculosis. It is important to note that this data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Compound/DerivativeSubstitution PatternMIC (µg/mL)Reference StrainSource
Isoniazid-0.05 - 0.2H37Rv[5]
Nicotinic Acid Hydrazide Derivative 8c 6-(4-fluorophenyl)-2-methyl-N'-(5-bromo-2-oxoindolin-3-ylidene)6.25H37Rv[4]
Nicotinic Acid Hydrazide Derivative 8b 6-(4-fluorophenyl)-2-methyl-N'-(5-chloro-2-oxoindolin-3-ylidene)12.5H37Rv[4]
Isonicotinohydrazide Derivative 3a N'-(E)-(1H-indol-3-ylmethylene)3.12H37Rv[6]
Isonicotinohydrazide Derivative 3b N'-(E)-(5-bromo-1H-indol-3-ylmethylene)1.25H37Rv[6]
Isonicotinohydrazide Derivative 4a N'-(E)-(1-methyl-1H-indol-3-ylmethylene)0.60H37Rv[6]
Isonicotinohydrazide Derivative 11d N'-(4-nitrobenzylidene)1.2H37Rv[5]

Anti-inflammatory Activity: A Comparative Overview

Recent research has highlighted the potential of isonicotinic acid derivatives as potent anti-inflammatory agents.[2] Their mechanism of action is often linked to the inhibition of cyclooxygenase-2 (COX-2) and the reduction of reactive oxygen species (ROS).[2]

The following table presents the half-maximal inhibitory concentration (IC50) values for the inhibition of ROS production by various isonicotinate derivatives. This data provides a quantitative comparison of their anti-inflammatory potential.

Compound/DerivativeSubstitution PatternIC50 (µg/mL)Standard Drug (Ibuprofen) IC50 (µg/mL)Source
Isonicotinate 5 3-aminophenyl isonicotinate1.42 ± 0.111.2 ± 1.9[2]
Isonicotinate 6 4-aminophenyl isonicotinate2.16 ± 0.211.2 ± 1.9[2]
Isonicotinate 8a 3-(6-aminohexyloxy)phenyl isonicotinate3.45 ± 0.1511.2 ± 1.9[2]
Isonicotinate 8b 4-(6-aminohexyloxy)phenyl isonicotinate4.28 ± 0.311.2 ± 1.9[2]

Mechanism of Action: Signaling Pathways

NAD+ Signaling Pathway

Isonicotinic acid derivatives, particularly antitubercular agents like isoniazid, are thought to interfere with the NAD+ metabolic pathway in Mycobacterium tuberculosis. One proposed mechanism is the incorporation of the isonicotinoyl moiety into an NAD analog, leading to the inhibition of essential enzymes that utilize NAD+ as a cofactor, such as those involved in mycolic acid biosynthesis.

NAD_Pathway_Inhibition cluster_synthesis NAD+ Synthesis cluster_inhibition Enzyme Inhibition Isonicotinic Acid Derivative Isonicotinic Acid Derivative NAD_Analog NAD_Analog Isonicotinic Acid Derivative->NAD_Analog Incorporation Essential Enzymes (e.g., InhA) Essential Enzymes (e.g., InhA) NAD_Analog->Essential Enzymes (e.g., InhA) Inhibition Mycolic Acid Synthesis Mycolic Acid Synthesis Essential Enzymes (e.g., InhA)->Mycolic Acid Synthesis Catalysis M. tuberculosis Survival M. tuberculosis Survival Bacterial Cell Wall Integrity Bacterial Cell Wall Integrity Mycolic Acid Synthesis->Bacterial Cell Wall Integrity Maintains Bacterial Cell Wall Integrity->M. tuberculosis Survival Essential for

Caption: Proposed mechanism of isonicotinic acid derivatives on NAD+ signaling.

Cyclooxygenase-2 (COX-2) Inhibition

The anti-inflammatory effects of some isonicotinic acid derivatives are attributed to their ability to inhibit the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. By inhibiting COX-2, these derivatives can effectively reduce inflammation and pain.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 2-chloronicotinic acids involves the oxidation of the corresponding methyl-substituted 2-chloropyridine. For this compound, this would involve the oxidation of 2-chloro-3-methylpyridine.

Materials:

  • 2-chloro-3-methylpyridine

  • Oxidizing agent (e.g., potassium permanganate or ozone)

  • Solvent (e.g., water, acetic acid)

  • Acid for neutralization (e.g., hydrochloric acid)

Procedure (General):

  • Dissolve 2-chloro-3-methylpyridine in a suitable solvent.

  • Slowly add the oxidizing agent to the solution while monitoring the temperature.

  • After the reaction is complete (monitored by TLC), the excess oxidizing agent is quenched.

  • The reaction mixture is filtered, and the filtrate is acidified to precipitate the product.

  • The crude this compound is collected by filtration, washed, and can be further purified by recrystallization.

Note: Specific reaction conditions such as temperature, reaction time, and molar ratios of reactants will vary depending on the chosen oxidizing agent and should be optimized.

Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

This assay is a colorimetric method used to determine the MIC of compounds against M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv culture

  • 7H9 broth supplemented with OADC

  • 96-well microplates

  • Test compounds and standard drugs (e.g., Isoniazid)

  • Alamar Blue reagent

  • Tween 80

Procedure:

  • Prepare serial dilutions of the test compounds in a 96-well plate.

  • Add a standardized inoculum of M. tuberculosis H37Rv to each well.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 5-7 days.

  • Add a mixture of Alamar Blue reagent and Tween 80 to each well.

  • Incubate for another 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

Reactive Oxygen Species (ROS) Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of ROS in stimulated human whole blood.[2]

Materials:

  • Fresh human whole blood

  • Hank's Balanced Salt Solution (HBSS)

  • Luminol

  • Zymosan

  • Test compounds and a standard drug (e.g., Ibuprofen)

  • 96-well white microplate

  • Luminometer

Procedure:

  • Dilute human whole blood with HBSS.

  • Add the diluted blood to the wells of a 96-well plate.

  • Add the test compounds at various concentrations.

  • Incubate the plate at 37°C.

  • Add luminol and zymosan (to stimulate ROS production) to each well.

  • Immediately measure the chemiluminescence using a luminometer.

  • The percentage of ROS inhibition is calculated relative to the control (no compound).

  • IC50 values are determined from the dose-response curves.

Experimental Workflow

The following diagram illustrates a general workflow for the discovery and evaluation of novel isonicotinic acid derivatives.

Experimental_Workflow Start Compound Synthesis Compound Synthesis Start->Compound Synthesis Physicochemical Characterization Physicochemical Characterization Compound Synthesis->Physicochemical Characterization In vitro Screening In vitro Screening Physicochemical Characterization->In vitro Screening Antitubercular Assay (MABA) Antitubercular Assay (MABA) In vitro Screening->Antitubercular Assay (MABA) Anti-inflammatory Assay (ROS) Anti-inflammatory Assay (ROS) In vitro Screening->Anti-inflammatory Assay (ROS) Lead Identification Lead Identification Antitubercular Assay (MABA)->Lead Identification Anti-inflammatory Assay (ROS)->Lead Identification In vivo Studies In vivo Studies Lead Identification->In vivo Studies Promising Candidates Preclinical Development Preclinical Development In vivo Studies->Preclinical Development End Preclinical Development->End

References

Comparative Guide to the Biological Activity of 2-Chloro-3-methylisonicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of analogs of 2-Chloro-3-methylisonicotinic acid, focusing on their potential as anticancer, herbicidal, and antibacterial agents. The information is compiled from recent studies to aid in drug discovery and development efforts. While direct experimental data on this compound is limited in publicly available literature, this guide leverages data from structurally related compounds to infer potential activities and guide future research.

Anticancer Activity

Analogs of nicotinic and isonicotinic acid have demonstrated significant potential as anticancer agents. Research has primarily focused on derivatives that incorporate the core pyridine structure, leading to the identification of compounds with potent inhibitory effects on cancer cell proliferation. This compound itself is noted as a reagent in the synthesis of N-pyridinylmethyl benzamide derivatives intended as anticancer agents.

Comparative Anticancer Activity of Pyridine Derivatives

The following table summarizes the in vitro anticancer activity of various pyridine and nicotinic acid analogs against different cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassSpecific AnalogCancer Cell LineIC50 (µM)Reference
1,2,4 Triazole Pyridine DerivativesCompound TP6Murine Melanoma (B16F10)41.12[1]
4-Thiazolidinone DerivativeLes-3331Breast Cancer (MCF-7)5.54[2]
4-Thiazolidinone DerivativeLes-3331Breast Cancer (MDA-MB-231)8.01[2]
N-Substituted Benzamide DerivativeCompound 9d-Comparable to MS-275[3]
4-Methylbenzamide Purine DerivativesCompound 7Leukemia (K562)2.27[4]
4-Methylbenzamide Purine DerivativesCompound 7Leukemia (HL-60)1.42[4]
4-Methylbenzamide Purine DerivativesCompound 10Leukemia (K562)2.53[4]
4-Methylbenzamide Purine DerivativesCompound 10Leukemia (HL-60)1.52[4]
Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., B16F10, MCF-7, MDA-MB-231)

  • 96-well plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (solvent only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

Potential Signaling Pathways in Anticancer Activity

Several signaling pathways are implicated in the anticancer effects of pyridine-based compounds. The diagram below illustrates a potential mechanism of action where these compounds may interfere with key cellular processes.

anticancer_pathway Compound Pyridine Analog EGFR EGFR Compound->EGFR Inhibition PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Potential signaling pathway targeted by anticancer pyridine analogs.

Herbicidal Activity

Derivatives of 2-chloronicotinic acid, a close structural analog of this compound, have been investigated for their herbicidal properties. These compounds often act as synthetic auxins, disrupting plant growth processes.

Comparative Herbicidal Activity of Nicotinic Acid Analogs

The following table presents the herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides, highlighting their efficacy against various plant species.

CompoundTarget SpeciesIC50 (µM)Reference
5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide)Lemna paucicostata (duckweed)7.8[5]
Clomazone (Commercial Herbicide)Lemna paucicostata (duckweed)125[5]
Propanil (Commercial Herbicide)Lemna paucicostata (duckweed)2[5]

Additionally, studies on 2-cyano-3-substituted-pyridinemethylaminoacrylates, which contain a substituted pyridine ring, have shown excellent herbicidal activities, with some compounds being effective at doses as low as 75 g/ha. These compounds are known to inhibit the photosystem II (PSII) electron transport chain in plants.[6]

Experimental Protocol: Root Growth Inhibition Assay for Herbicidal Activity

This assay is a common method to evaluate the phytotoxicity of chemical compounds by measuring their effect on root elongation.

Materials:

  • Seeds of a model plant (e.g., Arabidopsis thaliana or Brassica napus)

  • Petri dishes with agar-based growth medium

  • Test compounds dissolved in a suitable solvent

  • Growth chamber with controlled light and temperature

Procedure:

  • Compound Incorporation: Incorporate various concentrations of the test compounds into the agar medium.

  • Seed Plating: Place surface-sterilized seeds on the surface of the agar in the petri dishes.

  • Incubation: Incubate the plates vertically in a growth chamber for several days to allow for root growth.

  • Root Measurement: Measure the length of the primary root for each seedling.

  • Data Analysis: Calculate the percentage of root growth inhibition compared to a control group and determine the IC50 value.

Experimental Workflow for Herbicidal Activity Screening

The following diagram illustrates a typical workflow for screening and evaluating the herbicidal potential of new chemical entities.

herbicidal_workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_secondary Secondary Screening cluster_moa Mechanism of Action Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification RootAssay Root Growth Inhibition Assay Purification->RootAssay Greenhouse Greenhouse Pot Studies RootAssay->Greenhouse Selectivity Crop Selectivity Testing Greenhouse->Selectivity MOA Mode of Action Studies Selectivity->MOA

Workflow for herbicidal activity screening and evaluation.

Antibacterial Activity

Derivatives of isonicotinic acid have a long history in antibacterial research, with isoniazid being a frontline drug for the treatment of tuberculosis. The antibacterial potential of chloro-substituted nicotinic and isonicotinic acid analogs continues to be an active area of investigation.

Comparative Antibacterial Activity of Isonicotinic Acid Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values for a series of isonicotinic acid hydrazide derivatives against Mycobacterium tuberculosis.

CompoundM. tuberculosis H37Rv (Sensitive Strain) MIC (µM)M. tuberculosis DM97 (Resistant Strain) MIC (µM)Reference
Isoniazid0.91>25[7]
Compound 6 (X = 4'-OCH3)0.34 - 0.4112.41[7]
Compound 7 (X = 4'-CH3)0.34 - 0.4113.06[7]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., M. tuberculosis)

  • 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Middlebrook 7H9 broth)

  • Test compounds

  • Bacterial inoculum standardized to a specific concentration

Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in the growth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

References

A Comparative Guide to Purity Analysis of 2-Chloro-3-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-3-methylisonicotinic acid is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Regulatory bodies require stringent control over impurities, often necessitating their identification and quantification down to levels of 0.1% or lower. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for the purity assessment of this compound, offering researchers and drug development professionals the data needed to select the most appropriate methodology.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and versatile technique for purity analysis in the pharmaceutical industry. For a substituted isonicotinic acid, a reversed-phase HPLC (RP-HPLC) method with UV detection is the standard approach. It excels at separating the main compound from structurally similar impurities.

Experimental Protocol: A Representative RP-HPLC Method

While a specific validated monograph for this compound is not publicly available, a robust method can be developed based on established procedures for similar aromatic carboxylic acids.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient mixture of Acetonitrile and a phosphate buffer. For example, starting with 20% Acetonitrile and increasing to 80% over 30 minutes to elute all potential impurities. The buffer pH is typically maintained around 3.0 to ensure the carboxylic acid is in its protonated form for better retention.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 225 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound.

    • Dissolve in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation and Performance Data

A typical stability-indicating HPLC method would be validated according to ICH guidelines. The following table summarizes expected performance data.

ParameterTypical SpecificationPerformance Data Example
Linearity (r²) ≥ 0.9990.9995
Range 0.05% to 150% of nominal concentration0.25 - 750 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%< 1.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1~0.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1~0.15 µg/mL

Note: This data is representative for a well-developed HPLC method for a small organic molecule.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separate on C18 Column D->E F Detect by UV E->F G Integrate Peaks F->G H Calculate Area % G->H I Generate Report H->I

HPLC Purity Analysis Workflow.

Comparison with Alternative Methods

While HPLC is a powerful tool, other techniques offer orthogonal approaches that can be complementary or advantageous in specific scenarios.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that determines purity without needing a specific reference standard of the analyte. It relies on the principle that the NMR signal intensity is directly proportional to the number of nuclei.[1][2][3]

  • Protocol: In a typical ¹H qNMR experiment, a known mass of the sample is dissolved in a deuterated solvent along with a known mass of a stable, high-purity internal standard (e.g., maleic acid). The purity is calculated by comparing the integral of a specific, well-resolved analyte proton signal to the integral of a known proton signal from the internal standard.[4]

  • Advantages: qNMR provides a direct measurement of purity and can detect impurities that lack a UV chromophore, which would be invisible to HPLC-UV.[3] It is non-destructive and highly accurate.[5]

  • Disadvantages: It has lower sensitivity compared to HPLC, making it less suitable for detecting trace impurities. It also requires more expensive equipment and specialized expertise.

Gas Chromatography (GC)

Gas Chromatography is suitable for volatile or semi-volatile compounds. For non-volatile carboxylic acids like this compound, a derivatization step is typically required to convert the acid into a more volatile ester.

  • Protocol: The sample is reacted with a derivatizing agent (e.g., a silylating agent like MSTFA or an alkylating agent) to form a volatile derivative. The derivatized sample is then injected into the GC, separated on a capillary column, and often detected by a Flame Ionization Detector (FID) or Mass Spectrometry (MS).

  • Advantages: GC can offer very high resolution and sensitivity, especially when coupled with an MS detector.

  • Disadvantages: The need for derivatization adds complexity, time, and a potential source of error to the analysis. The compound might also be thermally unstable, leading to degradation in the hot injector.[6]

Titration

Acid-base titration is a classical analytical method that can be used to determine the assay of an acidic compound like this compound.

  • Protocol: A known mass of the sample is dissolved in a suitable solvent (e.g., water or alcohol) and titrated with a standardized solution of a strong base (e.g., sodium hydroxide) to a potentiometric or colorimetric endpoint.

  • Advantages: It is inexpensive, rapid, and provides a highly precise measure of the total acidic content.

  • Disadvantages: Titration is non-specific. It cannot distinguish between the main analyte and any acidic impurities, potentially leading to an overestimation of purity. It is not a "purity" method in the chromatographic sense but rather an "assay" method.

Comparative Summary

The choice of analytical method depends on the specific requirements of the analysis, such as the need for specificity, sensitivity, or absolute quantification.

FeatureHPLC-UVQuantitative NMR (qNMR)Gas Chromatography (GC-FID/MS)Titration
Specificity High (Separates impurities)High (Structure-specific signals)Very High (Especially with MS)Low (Measures total acidity)
Sensitivity High (LOD ~0.01-0.05%)Moderate (LOD ~0.1%)Very HighLow
Quantification Relative (Area %) or External StandardAbsolute (Primary method)Relative or External StandardAbsolute (Assay)
Sample Throughput HighModerateModerate to LowVery High
Major Advantage Versatile, robust, widely used for stability-indicating assays.No need for identical reference standard; detects non-chromophoric impurities.[3][4]Excellent for volatile impurities or when coupled with MS for identification.Simple, fast, and inexpensive for assay determination.
Major Disadvantage Requires reference standards; may miss impurities without UV chromophores.Lower sensitivity; expensive instrumentation.Often requires derivatization; potential for thermal degradation.[6]Non-specific; cannot detect neutral or basic impurities.

Conclusion

For the comprehensive purity analysis of this compound, Reversed-Phase HPLC remains the method of choice for routine quality control and stability testing. Its ability to separate and quantify a wide range of potential impurities with high sensitivity and precision is unparalleled for this application.

However, for the certification of a reference standard or for a more complete purity profile, Quantitative NMR (qNMR) serves as an excellent orthogonal technique.[5] It provides an independent, primary measure of purity and can quantify impurities that are invisible to HPLC-UV detection. A combination of HPLC for impurity profiling and qNMR for absolute assay provides the most rigorous and defensible characterization of this critical pharmaceutical intermediate. Gas Chromatography and Titration are less suitable for comprehensive purity profiling but can be useful for specific applications, such as analyzing volatile impurities or performing a quick assay check, respectively.

References

"NMR spectroscopy of 2-Chloro-3-methylisonicotinic acid"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 2-chloro-3-methylisonicotinic acid is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative analysis with related compounds, detailed experimental protocols, and visual representations of the analytical workflow and structural-spectral correlations.

Comparative Analysis of ¹H and ¹³C NMR Data

Table 1: Comparative ¹H NMR Spectral Data

CompoundH-2 (ppm)H-3 (ppm)H-5 (ppm)H-6 (ppm)Solvent
This compound (Predicted) --~7.9~8.6DMSO-d₆
Isonicotinic acid[1]8.797.837.838.79DMSO-d₆
2-Chloroisonicotinic acid-7.9-8.17.9-8.18.6-8.8DMSO-d₆

Table 2: Comparative ¹³C NMR Spectral Data

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)COOH (ppm)Solvent
This compound (Predicted) ~152~135~145~125~150~165DMSO-d₆
Isonicotinic acid[2]150.1121.5132.8121.5150.1167.6DMSO-d₆
2-Chloroisonicotinic acid[3]151.7122.1141.5122.1150.2164.8DMSO-d₆

Note: Predicted values for this compound are estimations based on substituent effects on the pyridine ring.

Experimental Protocols

A standard protocol for the preparation and analysis of small organic molecules by NMR spectroscopy is detailed below.

Sample Preparation[4][5][6][7][8]
  • Sample Weighing: Accurately weigh 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[4]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃, D₂O).[4] For isonicotinic acid derivatives, DMSO-d₆ is a common choice.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[5]

  • Filtration: To remove any particulate matter which can affect the spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.

  • Internal Standard: An internal standard such as tetramethylsilane (TMS) can be added for accurate chemical shift referencing.[4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition
  • Instrumentation: NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.[6][7]

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.[4]

  • ¹H NMR Acquisition: A standard single-pulse experiment is usually sufficient. Key parameters include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is typically used to simplify the spectrum. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.[4]

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain NMR spectrum. This is followed by phase and baseline correction.

Visualizing the NMR Analysis Workflow

The following diagram illustrates the general workflow for NMR spectroscopic analysis of a small molecule like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter into NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument setup Lock, Tune, and Shim instrument->setup acquire Acquire 1H and 13C Spectra setup->acquire process Fourier Transform & Phasing acquire->process analyze Peak Integration & Assignment process->analyze interpret Structure Elucidation analyze->interpret

Caption: Workflow for NMR Spectroscopy.

Structural-Spectral Relationship

The following diagram illustrates the logical relationship between the structure of this compound and its expected NMR signals.

Structure_Spectrum_Correlation cluster_structure Chemical Structure cluster_spectrum Expected 1H NMR Signals structure mol_label This compound H5 H-5 H6 H-6 CH3 CH3 COOH_H COOH H5->H6 J-coupling signal_H5 Doublet (H-5) H5->signal_H5 signal_H6 Doublet (H-6) H6->signal_H6 signal_CH3 Singlet (CH3) CH3->signal_CH3 signal_COOH Broad Singlet (COOH) COOH_H->signal_COOH

Caption: Predicted ¹H NMR Signals.

References

Physicochemical Properties of Halogenated Nicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Halogenated Nicotinic Acids: Physicochemical Properties and Biological Activity

For researchers, scientists, and drug development professionals, understanding the nuanced effects of halogenation on the physicochemical properties and biological activity of nicotinic acid and its derivatives is crucial for the rational design of novel therapeutics. This guide provides a comparative analysis of halogenated nicotinic acids, supported by experimental data and detailed protocols.

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component in various biological processes and a versatile scaffold in medicinal chemistry.[1][2][3] Halogenation, the introduction of halogen atoms, is a common strategy to modulate the properties of lead compounds, influencing their polarity, lipophilicity, and metabolic stability.[4] This can, in turn, significantly alter their biological activity, receptor binding affinity, and pharmacokinetic profiles.[4][5]

The introduction of halogens to the nicotinic acid scaffold can significantly alter its physicochemical properties. The electronegativity and size of the halogen atom influence the electronic distribution within the molecule, affecting properties such as pKa and lipophilicity (logP).[4] These parameters are critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

A comparative summary of key physicochemical properties for nicotinic acid and its halogenated analogs is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKaLogP
Nicotinic AcidC₆H₅NO₂123.114.850.36
5-Fluoronicotinic AcidC₆H₄FNO₂141.103.430.89
5-Bromonicotinic AcidC₆H₄BrNO₂202.013.391.55
6-Chloronicotinic AcidC₆H₄ClNO₂157.562.801.22

Note: The pKa and logP values are experimental or estimated values and can vary depending on the specific experimental conditions.

Biological Activity and Receptor Binding

Halogenated nicotinic acid derivatives have been investigated for their activity at various biological targets, most notably nicotinic acetylcholine receptors (nAChRs).[6][7] These ligand-gated ion channels are implicated in a wide range of physiological and pathological processes, making them attractive drug targets.[6][8] The affinity of a compound for a specific nAChR subtype is a key determinant of its pharmacological effect.

The following table summarizes the binding affinities (Ki) of nicotinic acid and representative halogenated derivatives for different nAChR subtypes.

CompoundnAChR SubtypeKi (nM)
Nicotineα4β21 - 6
2-Fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-FA)α4β2~1
Nifeneα4β2~0.1

Note: Data is compiled from various sources and experimental conditions may differ.[9][10] This table illustrates the principle of how halogenation and other structural modifications can significantly impact receptor affinity.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standardized protocols for key assays used in the characterization of halogenated nicotinic acids.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This protocol is adapted for determining the binding affinity of test compounds to a specific nAChR subtype, for example, the α9α10 subtype expressed in a cell line.[6]

Materials and Reagents:

  • Biological Material: HEK293 cells stably expressing the desired nAChR subunits (e.g., human α9 and α10).[6]

  • Radioligand: A suitable radiolabeled ligand such as [³H]-Epibatidine.[6]

  • Competitor: The halogenated nicotinic acid derivative to be tested.

  • Non-specific Binding Control: A high concentration of a known nAChR ligand like nicotine.[6]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[6]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[6]

  • Filters: Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine.[6]

  • Scintillation Cocktail

Procedure:

  • Membrane Preparation:

    • Harvest cultured cells and homogenize the cell suspension in ice-cold Assay Buffer.[6]

    • Centrifuge the homogenate and resuspend the pellet in fresh Assay Buffer. Repeat this wash step.[6]

    • Determine the protein concentration of the final membrane preparation.[6]

  • Binding Assay:

    • In a 96-well plate, set up reactions for total binding, non-specific binding, and competition binding in triplicate.[6]

    • Total Binding: Membrane preparation, radioligand, and Assay Buffer.[6]

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled competitor (e.g., nicotine).[6]

    • Competition Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.[6]

    • Incubate the plate to allow the binding to reach equilibrium.[6]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.[11]

    • Wash the filters with ice-cold Wash Buffer to remove unbound radioligand.[11]

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[10]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • For competition experiments, plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Visualizing Molecular Interactions and Experimental Processes

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.

G cluster_0 nAChR Activation Signaling Pathway ACh Acetylcholine / Halogenated Nicotinic Acid nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Receptor Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

Caption: Signaling pathway of nicotinic acetylcholine receptor (nAChR) activation.

G cluster_1 Radioligand Competition Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) Start->Prepare_Reagents Assay_Setup Set up Triplicate Wells: Total, Non-specific, Competition Prepare_Reagents->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 & Ki Determination) Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a radioligand competition binding assay.

References

A Comparative Guide to the Synthesis of 2-Chloro-3-methylisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and high-purity production of key intermediates is paramount. 2-Chloro-3-methylisonicotinic acid, a crucial building block in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic routes. This guide provides a comparative analysis of two prominent methods: the oxidation of a substituted picoline and the hydrolysis of a cyanopyridine precursor. The information presented is based on validated experimental data for analogous compounds, offering a reliable projection of performance for the synthesis of the target molecule.

Method 1: Oxidation of 2-chloro-3,4-dimethylpyridine

This approach is analogous to the well-established oxidation of 2-chloro-3-methylpyridine to 2-chloronicotinic acid. The reaction involves the selective oxidation of the methyl group at the 4-position of the pyridine ring to a carboxylic acid. This method is attractive due to its potential for high yield and purity.

Method 2: Hydrolysis of 2-chloro-3-methyl-4-cyanopyridine

The hydrolysis of a nitrile group to a carboxylic acid is a fundamental and often high-yielding transformation in organic synthesis. This method would involve the initial preparation of 2-chloro-3-methyl-4-cyanopyridine, followed by its hydrolysis under acidic or basic conditions to yield the desired product. This route is a reliable alternative, often characterized by clean conversions and straightforward purification.

Comparative Analysis of Synthesis Methods

ParameterMethod 1: OxidationMethod 2: Hydrolysis
Starting Material 2-chloro-3,4-dimethylpyridine2-chloro-3-methyl-4-cyanopyridine
Key Transformation Oxidation of a methyl groupHydrolysis of a nitrile group
Reported Yield (Analogous) Up to 94%[1]90%[2]
Reported Purity (Analogous) >98.5%[1]99.1% (HPLC)[2]
Reaction Conditions Elevated temperature and pressure with a catalystTypically reflux in acidic or basic aqueous solution
Potential Advantages Potentially fewer synthetic steps if the starting picoline is readily available; high reported yield and purity for analogous reactions.Generally clean reaction with high conversion; well-established and reliable transformation.
Potential Challenges Requires specialized equipment for reactions under pressure (autoclave); potential for over-oxidation or side-reactions.The synthesis of the cyanopyridine precursor adds an extra step to the overall sequence.

Experimental Protocols

Method 1: Oxidation of 2-chloro-3,4-dimethylpyridine (Analogous Protocol)

This protocol is adapted from the synthesis of 2-chloronicotinic acid from 2-chloro-3-methylpyridine[1].

Materials:

  • 2-chloro-3,4-dimethylpyridine

  • Acetonitrile (solvent)

  • N-hydroxyphthalimide (NHPI, initiator)

  • Cobalt (III) acetylacetonate (catalyst)

  • Oxygen

Procedure:

  • Into a 500 mL autoclave, add 25g of 2-chloro-3,4-dimethylpyridine, 250g of acetonitrile, 3.2g of NHPI, and 1.25g of cobalt (III) acetylacetonate.

  • Introduce oxygen into the autoclave until the pressure reaches 1.0 MPa.

  • Commence stirring and heat the reaction mixture to 80°C.

  • Maintain the reaction at this temperature for 18 hours.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Filter the reaction mixture and wash the filter cake with 150 mL of water to isolate the crude product.

  • Further purification can be achieved by recrystallization.

Method 2: Hydrolysis of 2-chloro-3-methyl-4-cyanopyridine (Analogous Protocol)

This protocol is based on the hydrolysis of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid[2].

Materials:

  • 2-chloro-3-methyl-4-cyanopyridine

  • Sodium hydroxide (NaOH)

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Activated carbon

Procedure:

  • To a suitable reaction vessel, add 69g (0.5 mol) of 2-chloro-3-methyl-4-cyanopyridine and 300 mL of water.

  • Add 25g of sodium hydroxide to the mixture.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • Add 3.0g of activated carbon and continue stirring at reflux for an additional 30 minutes.

  • Hot filter the reaction mixture to remove the activated carbon.

  • Cool the filtrate to room temperature.

  • Adjust the pH of the filtrate to 5 with concentrated hydrochloric acid to precipitate the product.

  • Filter the precipitate and wash the filter cake with water.

  • Dry the solid to obtain this compound.

Synthesis and Validation Workflow

SynthesisValidation cluster_synthesis Synthesis Routes cluster_validation Validation start Starting Materials oxidation Oxidation of 2-chloro-3,4-dimethylpyridine start->oxidation hydrolysis Hydrolysis of 2-chloro-3-methyl-4-cyanopyridine start->hydrolysis product 2-Chloro-3-methylisonicotinic Acid (Crude) oxidation->product hydrolysis->product purification Purification (Recrystallization/Filtration) product->purification analysis Analysis (HPLC, NMR, MS) purification->analysis final_product Pure Product analysis->final_product

References

The Anti-Inflammatory Potential of Nicotinic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives have long been recognized for their roles in cellular metabolism. Emerging evidence, however, has highlighted their significant anti-inflammatory properties, positioning them as promising candidates for the development of novel therapeutics against a range of inflammatory conditions. This guide provides a comparative analysis of the anti-inflammatory activity of various nicotinic acid derivatives, supported by experimental data, detailed methodologies, and an exploration of the underlying molecular mechanisms.

Comparative Analysis of In Vitro Anti-Inflammatory Activity

The anti-inflammatory effects of nicotinic acid derivatives have been quantified in numerous studies, primarily focusing on their ability to inhibit the production of pro-inflammatory mediators. The following table summarizes the cyclooxygenase (COX) inhibitory activity of selected derivatives.

CompoundTargetIC50 (μM)Selectivity Index (SI) for COX-2Reference DrugReference Drug IC50 (μM)Reference Drug SI
Compound 10b COX-20.5210.73Celecoxib0.789.51
Compound 4d COX-20.940 ± 0.0513.57Celecoxib0.844 ± 0.047.92
Compound 6b COX-20.614 ± 0.03-Celecoxib0.844 ± 0.047.92

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. A higher Selectivity Index (SI) indicates greater selectivity for COX-2 over COX-1, which is often associated with a reduced risk of gastrointestinal side effects.

Beyond COX inhibition, nicotinic acid and its derivatives have demonstrated potent effects on inflammatory cytokine production. The table below illustrates the inhibitory effects of nicotinic acid and nicotinamide on key pro-inflammatory cytokines.

CompoundCell TypeStimulantCytokineConcentration% Inhibition / Reduction
Nicotinic AcidHuman MonocytesLPSTNF-α-49.2 ± 4.5%
Nicotinic AcidHuman MonocytesLPSIL-6-56.2 ± 2.8%
NicotinamideHuman Whole BloodEndotoxinIL-1β40 mmol/L>95%
NicotinamideHuman Whole BloodEndotoxinIL-640 mmol/L>95%
NicotinamideHuman Whole BloodEndotoxinTNF-α40 mmol/L>95%

Comparative Analysis of In Vivo Anti-Inflammatory Activity

The anti-inflammatory efficacy of nicotinic acid derivatives has also been validated in animal models of inflammation. The carrageenan-induced paw edema model is a standard assay to evaluate acute inflammation.

CompoundAnimal ModelDosageTime Point% Edema InhibitionReference Drug% Inhibition by Reference Drug
Compound 4d Rat-1 hour14.75%Indomethacin-
2 hours30.77%
3 hours45.33%
Compound 10b Rat--64.28%Celecoxib57.14%

Key Signaling Pathways in Anti-Inflammatory Action

The anti-inflammatory effects of nicotinic acid derivatives are mediated through the modulation of several key signaling pathways. The primary mechanism for nicotinic acid involves the G-protein coupled receptor 109A (GPR109A), leading to the suppression of the NF-κB pathway.[1][2][3] Nicotinamide, on the other hand, appears to exert its effects through the inhibition of both the NF-κB and MAPK pathways.[4]

GPR109A_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Nicotinic Acid Nicotinic Acid GPR109A GPR109A Nicotinic Acid->GPR109A IKK IKK GPR109A->IKK   Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Release Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) NFkB_nuc->Proinflammatory_Genes Activation

Caption: Nicotinic acid-mediated inhibition of the NF-κB pathway via GPR109A. (Within 100 characters)

MAPK_NFkB_Inhibition_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Proinflammatory_Cytokines Pro-inflammatory Cytokine Production MAPK->Proinflammatory_Cytokines IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB IκBα NFkB NF-κB NFkB->Proinflammatory_Cytokines NFkB_IkB->NFkB Release Nicotinamide Nicotinamide Nicotinamide->MAPK Inhibition Nicotinamide->IKK Inhibition

Caption: Nicotinamide inhibits pro-inflammatory cytokine production via MAPK and NF-κB pathways. (Within 100 characters)

Experimental Protocols

A standardized approach is crucial for the comparative evaluation of anti-inflammatory agents. Below are outlines of commonly employed experimental protocols.

In Vitro: LPS-Induced Cytokine Production in Macrophages

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in cultured macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

in_vitro_workflow A 1. Cell Culture: RAW 264.7 macrophages are seeded in 96-well plates and incubated. B 2. Pre-treatment: Cells are treated with various concentrations of nicotinic acid derivatives for a specified time. A->B C 3. Stimulation: LPS (e.g., 1 µg/mL) is added to the wells to induce an inflammatory response. B->C D 4. Incubation: Cells are incubated for a period (e.g., 24 hours) to allow for cytokine production. C->D E 5. Supernatant Collection: The cell culture supernatant is collected. D->E F 6. Cytokine Quantification: Levels of TNF-α, IL-6, etc., in the supernatant are measured by ELISA. E->F

Caption: Workflow for in vitro evaluation of anti-inflammatory activity. (Within 100 characters)
In Vivo: Carrageenan-Induced Paw Edema

This is a widely used model of acute inflammation in which the injection of carrageenan into the paw of a rodent induces a localized inflammatory response, characterized by swelling (edema).

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week.

  • Grouping and Fasting: Animals are randomly divided into groups (control, standard drug, test compounds) and fasted overnight before the experiment.

  • Compound Administration: Test compounds or the standard drug (e.g., indomethacin) are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour) post-treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated for each group relative to the control group.

Conclusion

Nicotinic acid derivatives represent a diverse class of compounds with significant anti-inflammatory potential. Their mechanisms of action, primarily centered on the inhibition of the NF-κB and MAPK signaling pathways, make them attractive candidates for further investigation. The data presented herein demonstrates their efficacy in both in vitro and in vivo models, with some derivatives showing comparable or superior activity to established anti-inflammatory drugs. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, with the ultimate goal of developing novel and effective treatments for a wide range of inflammatory disorders.

References

A Comparative Guide to 2-Chloro-3-hydrazinopyrazine Derivatives as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-chloro-3-hydrazinopyrazine derivatives as acetylcholinesterase (AChE) inhibitors, evaluating their performance against established and alternative therapeutic agents. The following sections present quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and research workflows to facilitate informed decision-making in drug discovery and development.

Performance Comparison: Acetylcholinesterase Inhibition

The inhibitory potential of 2-chloro-3-hydrazinopyrazine derivatives against acetylcholinesterase is a key determinant of their therapeutic promise. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a series of these compounds and compare them with commercially available drugs and other classes of hydrazone-based inhibitors.

Table 1: Acetylcholinesterase Inhibitory Activity of 2-Chloro-3-hydrazinopyrazine Derivatives

CompoundIC50 (µM) vs. EeAChE¹Reference
CHP1> 100[1]
CHP225.6 ± 2.1[1]
CHP310.4 ± 0.9[1]
CHP43.76 ± 0.3[1]
CHP54.2 ± 0.5[1]

¹Electrophorus electricus Acetylcholinesterase

Table 2: Comparative Acetylcholinesterase Inhibitory Activity of Clinically Used Drugs and Other Hydrazone Derivatives

CompoundChemical ClassIC50 (µM) vs. AChE
DonepezilPiperidine derivative0.053[1]
RivastigmineCarbamate derivative0.0043 - 7.8
GalantaminePhenanthrene alkaloid0.59 - 2.28
Thiazolylhydrazone 3cThiazolylhydrazone0.0317
Dihydrothiazolyl hydrazone D1fDihydrothiazolyl hydrazone0.039
Benzohydrazide derivativeBenzohydrazide22 - 100
Nicotinic hydrazide derivative 12Nicotinic hydrazide0.02145
Sulfonyl hydrazone 7Sulfonyl hydrazone> Galantamine

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the synthesis of 2-chloro-3-hydrazinopyrazine derivatives and the protocol for the acetylcholinesterase inhibition assay.

Synthesis of 2-Chloro-3-hydrazinopyrazine Derivatives (CHP1-CHP5)

The synthesis of the pyrazine-based Schiff bases (CHP1-CHP5) is achieved through a condensation reaction between 2-chloro-3-hydrazinopyrazine and various substituted aldehydes.[1]

Materials:

  • 2-chloro-3-hydrazinopyrazine

  • Substituted aromatic/heterocyclic aldehydes

  • Absolute ethanol

  • Glacial acetic acid

  • n-hexane

  • Ethyl acetate

Procedure:

  • To a solution of a substituted aldehyde (0.5 mmol) in absolute ethanol (15 mL), add 2-chloro-3-hydrazinopyrazine (0.5 mmol) and a catalytic amount of glacial acetic acid in a 50-mL round-bottom flask.

  • The reaction mixture is heated to reflux with continuous stirring for 7 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (6:4).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the desired 2-chloro-3-hydrazinopyrazine derivative.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The acetylcholinesterase inhibitory activity of the synthesized compounds is determined using a modified Ellman's spectrophotometric method.[2]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of Tris-HCl buffer (50 mM, pH 8.0).

  • Add 25 µL of the test compound solution at various concentrations.

  • The reaction is initiated by adding 25 µL of 0.2 U/mL AChE solution.

  • The plate is incubated for 10 minutes at 25°C.

  • The absorbance is measured at 412 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Science: Pathways and Workflows

To provide a clearer understanding of the underlying biological mechanisms and the research process, the following diagrams have been generated using Graphviz.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT Choline Acetyltransferase Choline->ChAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->ChAT ACh_vesicle Vesicular ACh ChAT->ACh_vesicle Synthesis VAChT VAChT ACh_vesicle->VAChT ACh Acetylcholine VAChT->ACh Release AChE Acetylcholinesterase ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal_Transduction Signal Transduction AChR->Signal_Transduction Inhibitor 2-Chloro-3-hydrazinopyrazine Derivative Inhibitor->AChE Inhibition Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_assay Biological Evaluation start Target Identification (Acetylcholinesterase) hit_id Hit Identification (Virtual Screening, HTS) start->hit_id synthesis Synthesis of 2-chloro-3-hydrazinopyrazine derivatives hit_id->synthesis hit_to_lead Hit-to-Lead Optimization hit_to_lead->synthesis Iterative Design lead_opt Lead Optimization preclinical Preclinical Studies (In vivo efficacy, Toxicology) lead_opt->preclinical clinical Clinical Trials preclinical->clinical approval Regulatory Approval clinical->approval purification Purification & Structural Elucidation (NMR, MS) synthesis->purification in_vitro In vitro AChE Inhibition Assay purification->in_vitro sar Structure-Activity Relationship (SAR) in_vitro->sar sar->hit_to_lead admet ADMET Prediction sar->admet admet->lead_opt

References

Safety Operating Guide

Personal protective equipment for handling 2-Chloro-3-methylisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Chloro-3-methylisonicotinic Acid

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for similar chemical compounds.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specific Equipment Material/Standard Purpose
Eye and Face Protection Safety goggles with side shields or a full-face shield.[6][7]ANSI Z87.1 certified.[7]Protects against splashes, dust, and vapors.[6]
Hand Protection Chemical-resistant gloves.Nitrile or butyl rubber.[6]Prevents skin contact and irritation.[6]
Body Protection Laboratory coat.Standard white nylon or polyester.[7]Protects clothing and skin from contamination.[7]
Respiratory Protection N95 respirator or a full-face respirator with acid gas cartridges.[6]NIOSH approved.Required when handling the powder outside of a certified chemical fume hood or if dust/vapors are generated.[6]
Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

  • Keep the container tightly closed when not in use.[1][5]

2. Preparation and Weighing:

  • All handling of the solid compound, including weighing, must be conducted in a certified chemical fume hood to control dust and potential vapors.

  • Before starting, ensure all necessary PPE is correctly worn.

  • Use a dedicated and clean set of spatulas and weighing boats.

3. Experimental Use:

  • When using the compound in reactions, maintain the setup within the chemical fume hood.

  • Ensure proper ventilation and have emergency equipment, such as a safety shower and eyewash station, readily accessible.[5]

4. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing.[3] If irritation persists, seek medical attention.[2][3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Spill: For small spills, carefully absorb the material with an inert absorbent and place it in a sealed container for disposal.[8] For larger spills, evacuate the area and contact the designated emergency response team.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and comply with regulations.

1. Waste Segregation:

  • As a halogenated organic compound, all waste containing this compound must be segregated from non-halogenated waste streams.[9][10][11] This is crucial as the disposal methods and costs for these two types of waste differ significantly.[9][11]

2. Waste Collection:

  • Collect all solid waste, including contaminated gloves, weighing boats, and absorbent materials, in a clearly labeled, sealed, and compatible hazardous waste container.

  • Liquid waste containing this compound should also be collected in a separate, labeled container for halogenated organic waste.

3. Labeling and Storage of Waste:

  • Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

  • Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.

4. Final Disposal:

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.

  • Halogenated organic waste is typically disposed of via incineration at a licensed facility.[10][11]

Visual Workflow and Safety Logic

To further clarify the procedural steps and the underlying safety logic, the following diagrams have been generated.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh Compound Weigh Compound Work in Fume Hood->Weigh Compound Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store for Pickup Store for Pickup Label Waste Container->Store for Pickup

Caption: Workflow for handling this compound.

G Hazard Identification Hazard Identification Risk Assessment Risk Assessment Hazard Identification->Risk Assessment Control Measures Control Measures Risk Assessment->Control Measures Emergency Procedures Emergency Procedures Control Measures->Emergency Procedures Disposal Procedures Disposal Procedures Control Measures->Disposal Procedures

Caption: Logical relationship of safety procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.